Product packaging for 5-Ethyl-2-methylaniline(Cat. No.:CAS No. 17070-96-1)

5-Ethyl-2-methylaniline

Cat. No.: B1337622
CAS No.: 17070-96-1
M. Wt: 135.21 g/mol
InChI Key: VVFAQTMPKQNIGL-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylaniline is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B1337622 5-Ethyl-2-methylaniline CAS No. 17070-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFAQTMPKQNIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491344
Record name 5-Ethyl-2-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID10491344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17070-96-1
Record name 5-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Ethyl-2-methylaniline (CAS: 17070-96-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylaniline, with the CAS number 17070-96-1, is an alkyl-substituted aromatic amine.[1] This class of compounds serves as crucial intermediates in the synthesis of a wide range of organic molecules, including dyes, agrochemicals, and pharmaceuticals.[1] The specific arrangement of the ethyl and methyl groups on the aniline ring influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] This technical guide provides a summary of the available physicochemical properties, general synthetic and analytical methodologies, and toxicological information for this compound. It is important to note that experimentally determined data for this specific isomer is limited in publicly accessible literature; therefore, some data presented is based on computational predictions and information available for related compounds.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the tables below. Much of the available physical property data is computed, as experimental values are not widely reported.

Table 1: General Information

PropertyValueSource
CAS Number 17070-96-1[1][2][3]
Molecular Formula C₉H₁₃N[1][2][4]
Molecular Weight 135.21 g/mol [1][2][4]
IUPAC Name This compound[2]
Synonyms 5-ethyl-2-methyl-aniline, 2-methyl-5-ethyl-aniline[2]
Canonical SMILES CCC1=CC(=C(C=C1)C)N[1][2]
InChI Key VVFAQTMPKQNIGL-UHFFFAOYSA-N[1][2]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 26.0 Ų[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the preparation and characterization of alkylated anilines can be adapted.

Synthesis

A common route for the synthesis of alkyl-substituted anilines like this compound involves the nitration of a suitable precursor followed by the reduction of the nitro group.[1]

General Protocol for Synthesis via Nitration and Reduction:

  • Nitration: 4-Ethyl-1-methylbenzene is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 1-ethyl-4-methyl-2-nitrobenzene. The reaction conditions (temperature, reaction time) must be carefully controlled to favor the desired isomer.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine. A common method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

  • Purification: The crude this compound is purified by techniques such as distillation or column chromatography.

SynthesisWorkflow Start 4-Ethyl-1-methylbenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro_Intermediate 1-Ethyl-4-methyl-2-nitrobenzene Nitration->Nitro_Intermediate Reduction Reduction (e.g., H2, Pd/C) Nitro_Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.
Analytical Methods

The characterization and purity assessment of this compound would typically involve standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for GC-MS Analysis:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the separation of the analyte from any impurities.

  • MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating a fragmentation pattern.

  • Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and quantify the compound. The mass spectrum of an aniline derivative will typically show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of alkyl groups. For this compound, the molecular ion peak would be expected at m/z 135.

AnalyticalWorkflow Sample Sample of This compound Preparation Sample Preparation (Dilution in solvent) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Data Data Acquisition (Retention Time, Mass Spectrum) GCMS->Data Analysis Data Analysis (Identification & Quantification) Data->Analysis Result Purity & Identity Confirmed Analysis->Result

Caption: General workflow for the analysis of this compound.

Expected NMR Spectral Data:

Although a published spectrum for this compound was not found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure:

  • ¹H NMR: One would expect signals for the aromatic protons, the NH₂ protons (often a broad singlet), a quartet and a triplet for the ethyl group protons, and a singlet for the methyl group protons.

  • ¹³C NMR: Distinct signals for each of the nine carbon atoms would be expected, with the chemical shifts influenced by their position on the aromatic ring and the nature of the substituents.

Biological Activity and Toxicology

There is no specific toxicological or biological activity data available for this compound in the searched literature. However, as an aromatic amine, it should be handled with care, as many compounds in this class are known to be toxic. For instance, related compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6][7][8] The metabolism of alkylated anilines in vivo is complex and can involve N-dealkylation and ring hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver.[9][10][11] These metabolic processes can lead to the formation of reactive intermediates with potential toxicological implications.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis. While its basic chemical identity is well-defined, there is a notable lack of publicly available, experimentally determined physicochemical data, as well as specific, detailed protocols for its synthesis and analysis. Furthermore, its biological activity and toxicological profile have not been characterized. Researchers and drug development professionals working with this compound should exercise caution and may need to perform their own comprehensive characterization and safety assessments. The general methodologies and data for related compounds provided in this guide can serve as a starting point for such investigations.

References

Synthesis of 5-Ethyl-2-methylaniline from Ethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Ethyl-2-methylaniline, a valuable substituted aniline intermediate in the pharmaceutical and chemical industries. While the direct and selective synthesis from ethylbenzene presents significant regiochemical challenges, this document outlines a robust three-step synthesis commencing with the strategic precursor, toluene, to achieve the desired substitution pattern. This guide includes detailed experimental protocols, quantitative data, and process visualizations to support laboratory and developmental applications.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-stage process. This strategy circumvents the difficulties of direct functionalization of ethylbenzene by first establishing the required 1,4-disubstituted aromatic core, followed by regioselective nitration and subsequent reduction.

The overall synthetic pathway is as follows:

Synthesis_Pathway Toluene Toluene Ethyltoluene 4-Ethyltoluene Toluene->Ethyltoluene Friedel-Crafts Ethylation Nitrointermediate 1-Ethyl-4-methyl-2-nitrobenzene Ethyltoluene->Nitrointermediate Nitration FinalProduct This compound Nitrointermediate->FinalProduct Reduction

Figure 1: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Friedel-Crafts Ethylation of Toluene

ParameterValueNotes
Catalyst Modified ZSM-5 ZeoliteShape-selective catalyst to favor the para-isomer.[1]
Reactants Toluene, Ethene
Temperature 200-400 °COptimal temperature depends on the specific zeolite catalyst.
Pressure 1-2 MPa
Selectivity for 4-Ethyltoluene >90%With appropriate shape-selective zeolite catalysts.[1][2]
Typical Yield HighIndustrially optimized process.

Table 2: Nitration of 4-Ethyltoluene

ParameterValueNotes
Reagents 4-Ethyltoluene, Conc. Nitric Acid, Conc. Sulfuric AcidMixed acid nitration is a standard method.
Temperature 0-10 °CLow temperature is crucial to control the reaction rate and minimize side products.
Isomer Distribution Mixture of isomersPrimarily a mixture of 2-nitro-4-ethyltoluene and 3-nitro-4-ethyltoluene. The desired 2-nitro isomer is a major product.
Typical Yield (crude mixture) >90%The overall yield of the nitrated products is typically high.
Purification Fractional distillation or chromatographyNecessary to isolate the desired 1-Ethyl-4-methyl-2-nitrobenzene isomer.

Table 3: Reduction of 1-Ethyl-4-methyl-2-nitrobenzene

ParameterValueNotes
Method Catalytic HydrogenationA clean and efficient method.
Catalyst Palladium on Carbon (5-10% Pd/C)A commonly used and effective catalyst.[3]
Reactant 1-Ethyl-4-methyl-2-nitrobenzene, Hydrogen gas
Solvent Ethanol or MethanolProtic solvents are generally effective.
Temperature 25-60 °CMild conditions are typically sufficient.[3]
Hydrogen Pressure 1-5 barCan be performed at atmospheric or slightly elevated pressure.[3]
Typical Yield >95%This reduction is usually high-yielding.
Alternative Method Iron in acidic medium (e.g., Fe/HCl)A classic and cost-effective method.[4]

Experimental Protocols

Stage 1: Friedel-Crafts Ethylation of Toluene to 4-Ethyltoluene

Objective: To synthesize 4-ethyltoluene through the selective alkylation of toluene with ethene.

Methodology: This procedure describes a vapor-phase alkylation using a fixed-bed reactor with a shape-selective zeolite catalyst.

Experimental Workflow:

Ethylation_Workflow cluster_reactants Reactant Feed Toluene Toluene Vapor Reactor Fixed-Bed Reactor (Zeolite Catalyst) Toluene->Reactor Ethene Ethene Gas Ethene->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Product Crude 4-Ethyltoluene Separator->Product Unreacted Unreacted Gases Separator->Unreacted

Figure 2: Experimental workflow for the synthesis of 4-Ethyltoluene.

Procedure:

  • Catalyst Preparation: A modified H-ZSM-5 zeolite catalyst is packed into a fixed-bed reactor. The catalyst is pre-treated by heating under a flow of nitrogen to remove any adsorbed water.

  • Reaction: Toluene is vaporized and mixed with a stream of ethene gas. The gaseous mixture is passed through the heated catalyst bed. The reaction temperature and pressure are maintained at the desired setpoints (e.g., 300 °C and 1.5 MPa).

  • Product Collection: The effluent from the reactor is cooled in a condenser to liquefy the products and unreacted toluene.

  • Separation: The condensed liquid is collected in a gas-liquid separator. Unreacted ethene and other gaseous byproducts are vented.

  • Purification: The crude liquid product, which is a mixture of ethyltoluene isomers, is purified by fractional distillation to isolate the 4-ethyltoluene isomer. The high selectivity of the zeolite catalyst minimizes the formation of other isomers.[1][2]

Stage 2: Nitration of 4-Ethyltoluene

Objective: To synthesize 1-Ethyl-4-methyl-2-nitrobenzene by nitrating 4-ethyltoluene.

Methodology: This protocol utilizes a standard mixed-acid nitration procedure.

Experimental Workflow:

Nitration_Workflow cluster_reactants Reactants Ethyltoluene 4-Ethyltoluene ReactionVessel Reaction Vessel (0-10 °C) Ethyltoluene->ReactionVessel MixedAcid Mixed Acid (HNO3/H2SO4) MixedAcid->ReactionVessel Quenching Quenching (Ice-water) ReactionVessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (Distillation/ Chromatography) Washing->Purification Product 1-Ethyl-4-methyl- 2-nitrobenzene Purification->Product

Figure 3: Experimental workflow for the nitration of 4-Ethyltoluene.

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, concentrated sulfuric acid is cooled in an ice-salt bath. Concentrated nitric acid is then added dropwise to the sulfuric acid with continuous stirring, while maintaining the temperature below 10 °C.

  • Nitration Reaction: 4-Ethyltoluene is cooled in a separate reaction flask to 0 °C. The prepared cold nitrating mixture is added dropwise to the 4-ethyltoluene with vigorous stirring, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, the mixture is stirred for an additional 1-2 hours at 0-10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is slowly poured onto crushed ice with stirring. The organic layer is separated using a separatory funnel.

  • Washing and Drying: The organic layer is washed sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which is a mixture of nitro-isomers. The desired 1-Ethyl-4-methyl-2-nitrobenzene is isolated by fractional distillation under vacuum or by column chromatography.

Stage 3: Reduction of 1-Ethyl-4-methyl-2-nitrobenzene

Objective: To synthesize this compound by the reduction of the nitro intermediate.

Methodology: This protocol describes the catalytic hydrogenation of the nitro compound using palladium on carbon (Pd/C).

Experimental Workflow:

Reduction_Workflow cluster_reactants Reactants & Catalyst Nitro 1-Ethyl-4-methyl-2-nitrobenzene HydrogenationVessel Hydrogenation Vessel Nitro->HydrogenationVessel Solvent Ethanol Solvent->HydrogenationVessel Catalyst Pd/C Catalyst->HydrogenationVessel Hydrogen H2 Gas Hydrogen->HydrogenationVessel Filtration Catalyst Filtration HydrogenationVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

References

5-Ethyl-2-methylaniline: A Comprehensive Technical Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation and characterization of 5-Ethyl-2-methylaniline (CAS No: 17070-96-1). It encompasses a thorough analysis of its spectroscopic properties, physicochemical characteristics, and common synthetic pathways. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables and outlining detailed experimental protocols for its analysis. Furthermore, key processes and logical workflows are visualized using diagrams to facilitate a deeper understanding of the methodologies involved in confirming the structure and purity of this compound.

Introduction

This compound, a substituted aromatic amine, is a molecule of interest in various fields of chemical synthesis.[1] Its structure, featuring an aniline core with methyl and ethyl substituents at the 2 and 5 positions respectively, gives it unique electronic and steric properties.[1] These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The precise arrangement of these alkyl groups on the aniline ring is critical, as it influences the molecule's reactivity and its potential applications in organic synthesis.[1] A thorough structural elucidation and characterization are therefore paramount for its effective use in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental setups.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 17070-96-1[2][3]
Molecular Formula C₉H₁₃N[1][2][3]
Molecular Weight 135.21 g/mol [1][2][3]
Physical State Liquid (at 15°C and 1 atm)[4]
Boiling Point 231°C (447.8°F) at 1 atm[4]
Freezing Point -33°C (-27.4°F)[4]
Specific Gravity 0.969 at 20°C[4]
Canonical SMILES CCC1=CC(=C(C=C1)C)N[1][2]
InChI Key VVFAQTMPKQNIGL-UHFFFAOYSA-N[1]
Topological Polar Surface Area 26.02 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 1[3]

Synthesis Pathway

The industrial production of anilines often relies on the catalytic hydrogenation of the corresponding nitroaromatic compounds.[1] For this compound, the logical precursor is 1-ethyl-4-methyl-2-nitrobenzene. This reduction is typically performed at elevated temperatures and pressures using hydrogen gas and a heterogeneous catalyst, such as palladium, platinum, or nickel on a solid support.[1]

G Synthesis of this compound Precursor 1-Ethyl-4-methyl-2-nitrobenzene Product This compound Precursor->Product Catalytic Hydrogenation (Reduction) Reagents H₂ Gas Catalyst (e.g., Pd/C) Reagents->Product

General synthesis route for this compound.
Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with the precursor, 1-ethyl-4-methyl-2-nitrobenzene, and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: A catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 wt%) is carefully added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated and stirred vigorously.

  • Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Structural Elucidation via Spectroscopy

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's structure.[1] By analyzing the interaction of this compound with electromagnetic radiation, detailed information about its connectivity and functional groups can be obtained.[1]

G Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Workflow for spectroscopic analysis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1]

  • ¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals are expected for the different types of protons.[1] The aromatic protons typically appear in the downfield region (6.5-7.5 ppm).[1] The ethyl group gives rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling.[1] The methyl group attached to the ring appears as a singlet, and the amine (-NH₂) protons usually present as a broad singlet.[1]

  • ¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule generating a distinct signal.[1] The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino, methyl, and ethyl substituents.[1]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5115 - 145
Ring-CH₃~2.1~17
-CH₂-CH₃ (Ethyl)~2.5 (quartet)~29
-CH₂-CH₃ (Ethyl)~1.2 (triplet)~16
-NH₂Broad, variable-

Note: These are predicted values based on analogous compounds, as specific experimental data is not widely available in published literature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorption bands are:

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3300 - 3500N-H Stretch (two bands)Primary Amine (-NH₂)
2850 - 3000C-H StretchAlkyl (Ethyl, Methyl)
3000 - 3100C-H StretchAromatic
1600 - 1650N-H ScissoringPrimary Amine (-NH₂)
1450 - 1600C=C StretchAromatic Ring
1250 - 1350C-N StretchAromatic Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] For this compound (C₉H₁₃N), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 135.[1] Fragmentation would likely involve the loss of alkyl groups and other characteristic patterns for aromatic amines.

Experimental Protocol: Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • IR Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film. Alternatively, prepare a KBr pellet if the sample is solid.

  • MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, typically using a direct infusion or GC-MS interface.

  • Data Acquisition: Acquire the spectra on the respective spectrometers (NMR, FT-IR, MS) using standard acquisition parameters.

  • Data Analysis: Process and analyze the raw data to identify chemical shifts, coupling constants, absorption frequencies, and m/z values to confirm the structure.

Logical Framework for Structural Elucidation

The confirmation of the structure of this compound is a process of logical deduction, where each piece of spectroscopic data provides a part of the puzzle.

G Logical Elucidation of this compound Structure MS MS: [M]⁺ at m/z 135 Confirms Molecular Formula C₉H₁₃N Conclusion Confirmed Structure: This compound MS->Conclusion IR IR: N-H & C-N stretches Confirms Primary Aromatic Amine IR->Conclusion H_NMR ¹H NMR: - Aromatic signals - Ethyl (q, t) - Methyl (s) - Amine (br s) Confirms H environments & connectivity H_NMR->Conclusion C_NMR ¹³C NMR: - Unique aromatic & aliphatic signals Confirms carbon skeleton C_NMR->Conclusion

Logical integration of spectroscopic data for structural confirmation.

Conclusion

The structural elucidation and characterization of this compound are achieved through a synergistic application of synthetic chemistry and analytical spectroscopy. The primary synthetic route involves the reduction of 1-ethyl-4-methyl-2-nitrobenzene. Confirmation of the final structure is robustly established by combining evidence from NMR (¹H and ¹³C), IR, and mass spectrometry, each providing unique and complementary information. The data and protocols presented in this guide offer a foundational framework for the synthesis, analysis, and utilization of this important chemical intermediate in advanced research and development applications.

References

spectroscopic data for 5-Ethyl-2-methylaniline (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Predicted ¹H and ¹³C NMR Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Ethyl-2-methylaniline. Due to the limited availability of public experimental spectra for this specific compound, this document leverages high-quality computational predictions to offer valuable insights into its structural characterization. This guide is intended to support researchers and professionals in drug development and organic synthesis by providing a detailed reference for the anticipated NMR spectral features of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using established computational models and provide a reliable estimation of the chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (Ethyl)1.22Triplet7.6
-CH₃ (Methyl on ring)2.15Singlet-
-CH₂- (Ethyl)2.58Quartet7.6
-NH₂3.58Broad Singlet-
Ar-H (Position 6)6.58Doublet7.5
Ar-H (Position 4)6.75Doublet of Doublets7.5, 1.8
Ar-H (Position 3)6.95Doublet1.8

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl)16.0
-CH₃ (Methyl on ring)17.2
-CH₂- (Ethyl)29.1
C3118.5
C6122.1
C4127.3
C2129.8
C5142.5
C1143.1

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy - Data Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: Typically -2 to 12 ppm.

3. ¹³C NMR Spectroscopy - Data Acquisition Parameters:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: Typically 0 to 200 ppm.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

  • Reference the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Visualizations

To aid in the understanding of the molecular structure and the general process of NMR analysis, the following diagrams are provided.

Figure 1: Chemical structure of this compound.

G cluster_workflow General NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration, J-coupling analysis) D->E F Structure Elucidation / Verification E->F

Figure 2: A generalized workflow for NMR data acquisition and analysis.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylaniline is an aromatic amine of interest in various fields of chemical research and development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a summary of expected quantitative data, and a comprehensive experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization of this compound (C₉H₁₃N, molecular weight: 135.21 g/mol ) is expected to produce a characteristic fragmentation pattern. The fragmentation pathways are predicted based on the established principles of mass spectrometry for aromatic and amine-containing compounds. The primary fragmentation events involve the loss of small, stable neutral molecules and radicals from the molecular ion.

The initial ionization event will form the molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 135. Subsequent fragmentation is likely to proceed through the following key pathways:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a methyl radical (•CH₃) from the ethyl group. This results in a stable, resonance-stabilized ion at m/z 120. This is often the base peak in the spectrum of alkyl-substituted anilines.

  • Loss of Ethylene: A McLafferty-type rearrangement can lead to the elimination of a neutral ethylene molecule (C₂H₄), resulting in an ion at m/z 107.

  • Loss of a Hydrogen Radical: Cleavage of a C-H bond can result in the loss of a hydrogen radical (•H), forming an [M-1]⁺ ion at m/z 134.

  • Ring Fragmentation: Further fragmentation of the aromatic ring can lead to the formation of smaller, characteristic ions, although these are typically of lower abundance.

Data Presentation: Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a prediction based on the expected stability of the resulting ions.

m/zPredicted Fragment IonPredicted Relative Abundance
135[C₉H₁₃N]⁺˙ (Molecular Ion)High
120[M - CH₃]⁺Very High (likely Base Peak)
107[M - C₂H₄]⁺Medium
134[M - H]⁺Low to Medium
91[C₇H₇]⁺ (Tropylium ion)Low
77[C₆H₅]⁺ (Phenyl ion)Low

Experimental Protocols

A typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (for complex matrices): For samples such as biological fluids or environmental matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A typical LLE protocol would involve adjusting the sample pH to basic conditions (pH > 9) and extracting with an organic solvent like dichloromethane or diethyl ether.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Injector: Set to splitless mode for trace analysis or a suitable split ratio for higher concentrations. Injector temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern and, if available, a reference spectrum from a spectral library.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 120) against the concentration of the prepared standards.

Mandatory Visualization

Fragmentation_Pattern M This compound [M]⁺˙ m/z = 135 F1 [M - H]⁺ m/z = 134 M->F1 - •H F2 [M - CH₃]⁺ m/z = 120 (Base Peak) M->F2 - •CH₃ (Benzylic Cleavage) F3 [M - C₂H₄]⁺ m/z = 107 M->F3 - C₂H₄ (McLafferty Rearrangement)

Solubility and Stability of 5-Ethyl-2-methylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility and stability of 5-Ethyl-2-methylaniline in organic solvents, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic amine with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] A thorough understanding of its solubility and stability in organic solvents is crucial for its effective use in synthesis, purification, formulation, and storage. This guide provides a comprehensive overview of the expected solubility profile of this compound, detailed experimental protocols for its quantitative determination, and methods for assessing its chemical stability.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 17070-96-1[1][2][3]
Molecular Formula C₉H₁₃N[1][2][3]
Molecular Weight 135.21 g/mol [1][2][3]
LogP 2.13962[3]

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Protic Solvents Ethanol, Methanol, IsopropanolHighThe amino group can form hydrogen bonds with the hydroxyl group of the solvent.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)HighThe polar nature of both the solute and the solvent facilitates dissolution.
Halogenated Solvents Dichloromethane (DCM), ChloroformHighGood dispersion forces and dipole-dipole interactions are expected.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThe ether oxygen can act as a hydrogen bond acceptor for the amine protons.
Aromatic Hydrocarbons Toluene, BenzeneModerate to High"Like dissolves like" principle applies due to the aromatic nature of both solute and solvent.
Non-polar Solvents Hexane, HeptaneLowThe significant difference in polarity between the aromatic amine and the aliphatic hydrocarbon limits solubility.

Experimental Protocols

1. Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7][8]

Objective: To quantitatively determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Incubator shaker with temperature control

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7][8] The time to reach equilibrium should be established by taking measurements at different time points until the concentration in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[7]

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate solubility F->G

Caption: Workflow for equilibrium solubility determination.

2. Stability Assessment and Degradation Studies

This protocol describes a general approach for assessing the stability of this compound and identifying potential degradation products using a stability-indicating HPLC method.[9][10]

Objective: To evaluate the stability of this compound under various stress conditions in a selected organic solvent and to develop a stability-indicating analytical method.

Materials and Equipment:

  • This compound

  • Organic solvent of interest

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Stability chambers (temperature, humidity, and light controlled)

  • Validated stability-indicating HPLC method

Procedure:

Part A: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent.

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions to induce degradation.[9] This helps in identifying potential degradation products and ensures the analytical method can separate them from the parent compound.

    • Acidic Hydrolysis: Add a small amount of an acidic solution (e.g., 0.1 M HCl in a compatible solvent) and heat.

    • Basic Hydrolysis: Add a small amount of a basic solution (e.g., 0.1 M NaOH in a compatible solvent) and heat.

    • Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Expose the solution to elevated temperatures.

    • Photodegradation: Expose the solution to UV light in a photostability chamber.

  • Analysis: Analyze the stressed samples at different time points using the HPLC method.

Part B: Stability Study

  • Sample Preparation: Prepare solutions of this compound in the organic solvent of interest and store them in sealed, light-resistant containers.

  • Storage Conditions: Store the samples under defined conditions (e.g., accelerated stability at 40 °C/75% RH or long-term stability at 25 °C/60% RH, if relevant for a formulated product).

  • Time Points: Withdraw and analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).

  • Analysis: Quantify the amount of this compound remaining and identify and quantify any degradation products using the validated stability-indicating HPLC method.

Logical Flow for Stability Assessment

G cluster_0 Method Development cluster_1 Stability Testing A Develop HPLC method B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Validate Stability-Indicating Nature of Method B->C D Prepare samples in selected solvent E Store at defined conditions (e.g., 25°C, 40°C) D->E F Analyze at time points (t=0, 1, 3, 6 months) E->F G Assess purity and degradation products F->G

Caption: Logical workflow for stability assessment.

While specific quantitative data for the solubility and stability of this compound in organic solvents is limited in publicly available literature, this guide provides a framework for its determination. The predicted high solubility in polar organic solvents and moderate to high solubility in non-polar aromatic solvents makes it versatile for various applications. For precise quantitative data and a comprehensive stability profile, the detailed experimental protocols provided herein should be followed. These protocols, based on established scientific principles, will enable researchers to generate reliable data crucial for the successful application of this compound in their work.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 5-Ethyl-2-methylaniline. The strategic placement of the ethyl and methyl substituents on the aniline ring imparts a unique electronic and steric profile, influencing its behavior in a wide array of chemical transformations. This document details the molecule's basicity, nucleophilicity, and its participation in key synthetic reactions, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Chemical Properties and Reactivity Overview

This compound (CAS No: 17070-96-1) is an alkyl-substituted aromatic amine.[1][2][3] The reactivity of its primary amino (-NH₂) group is central to its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The inherent reactivity is governed by the interplay of the electron-donating nature of the amino, methyl, and ethyl groups, and the steric hindrance imposed by the ortho-methyl group.[1]

Electronic and Steric Influences:

  • Electron-Donating Effects: The amino (-NH₂), methyl (-CH₃), and ethyl (-C₂H₅) groups are all electron-donating.[1] This collective effect increases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This enhanced electron density makes the nitrogen atom more nucleophilic and more basic compared to unsubstituted aniline.[4][5]

  • Steric Hindrance: The methyl group at the ortho-position (position 2) relative to the amino group introduces steric hindrance. This can modulate the rate and success of reactions involving direct interaction with the amino group, such as N-alkylation or acylation, by physically obstructing the approach of bulky reagents.[6]

Quantitative Reactivity Data

The following table summarizes key quantitative descriptors for this compound, providing a basis for comparing its reactivity with other amines.

PropertyValueSignificance
Molecular Formula C₉H₁₃NProvides the elemental composition.[2][7]
Molecular Weight 135.21 g/mol Essential for stoichiometric calculations in synthesis.[2][7]
pKa (Predicted) ~4.9 - 5.1The basicity is expected to be higher than aniline (pKa ≈ 4.6) due to the electron-donating alkyl groups. For comparison, 2-methylaniline has a pKa of 4.4 and 4-methylaniline has a pKa of 5.0.[4]
Topological Polar Surface Area (TPSA) 26.02 ŲInfluences solubility, permeability, and potential for hydrogen bonding.[7]
LogP 2.1 - 2.3Indicates its lipophilicity, a key parameter in drug design and environmental science.[2][7]

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom dictates the nucleophilic and basic character of this compound, enabling several fundamental organic reactions.

  • Reaction: this compound + Acetyl Chloride → N-(5-ethyl-2-methylphenyl)acetamide + HCl

  • Reaction: this compound + Alkyl Halide → N-alkyl-5-ethyl-2-methylaniline + HX

A cornerstone of aromatic chemistry, diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to yield a diazonium salt.[8] This intermediate is highly valuable due to the excellent leaving group ability of dinitrogen gas (N₂).

  • Reaction: this compound + NaNO₂ + 2HCl (0-5°C) → 5-Ethyl-2-methylbenzenediazonium chloride + NaCl + 2H₂O

The diazonium salt generated from this compound is an electrophile that can attack electron-rich aromatic rings, such as phenols and other anilines, in electrophilic aromatic substitution reactions. This process, known as azo coupling, yields brightly colored azo compounds, which form the chemical basis for many synthetic dyes.[8]

  • Reaction: 5-Ethyl-2-methylbenzenediazonium chloride + Phenol → 4-((5-Ethyl-2-methylphenyl)diazenyl)phenol + HCl

Diagrams and Workflows

The following diagrams, generated using DOT language, illustrate the key reactivity pathways and experimental workflows.

Reactivity_Pathways Figure 1. Key Reactivity Pathways of the Amino Group Aniline This compound Acylation N-Acylation (+ RCOCl) Aniline->Acylation Alkylation N-Alkylation (+ R-X) Aniline->Alkylation Diazotization Diazotization (+ NaNO₂, HCl, 0-5°C) Aniline->Diazotization Amide N-(5-ethyl-2-methylphenyl)amide Acylation->Amide SecondaryAmine N-Alkyl-5-ethyl-2-methylaniline Alkylation->SecondaryAmine Diazonium 5-Ethyl-2-methylbenzenediazonium Salt Diazotization->Diazonium

Caption: Figure 1. Key Reactivity Pathways of the Amino Group.

Diazotization_Workflow Figure 2. Experimental Workflow for Diazotization and Azo Coupling cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Start This compound in HCl (aq) Cool Cool to 0-5°C Start->Cool AddNitrite Slowly add NaNO₂ (aq) Cool->AddNitrite DiazoniumSalt Formation of Diazonium Salt Solution AddNitrite->DiazoniumSalt Combine Slowly add Diazo solution to Coupling Partner solution DiazoniumSalt->Combine Use immediately CouplingPartner Prepare solution of Coupling Partner (e.g., Phenol in NaOH) CouplingPartner->Combine Product Azo Dye Precipitates Combine->Product

Caption: Figure 2. Experimental Workflow for Diazotization & Azo Coupling.

Electronic_Effects Figure 3. Electronic Effects Influencing Reactivity cluster_molecule cluster_effects Electronic Contributions Structure Structure of this compound mol NH₂ | C₁--C₆--C₅(Et) //   /  C₂(Me)-C₃--C₄ NH2 -NH₂ (Amino) Ring Benzene Ring NH2->Ring +I / +R effect (Electron Donating) CH3 -CH₃ (Methyl) CH3->Ring +I / +R effect (Electron Donating) C2H5 -C₂H₅ (Ethyl) C2H5->Ring +I / +R effect (Electron Donating) Result Increased Nucleophilicity & Basicity of Nitrogen Ring->Result Enhanced e⁻ density

Caption: Figure 3. Electronic Effects Influencing Reactivity.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for key reactions. Researchers should adapt these protocols based on specific laboratory conditions and safety assessments.

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.35 g, 10 mmol) in 20 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a mild base, such as pyridine (1.2 mL, 15 mmol), to act as an acid scavenger.[8]

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 mL, 11 mmol) or acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 20 mL of water, 20 mL of 1M HCl (to remove unreacted amine and pyridine), 20 mL of saturated NaHCO₃ solution (to neutralize excess acid), and finally with 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(5-ethyl-2-methylphenyl)acetamide.

Part A: Preparation of 5-Ethyl-2-methylbenzenediazonium Chloride Solution

  • Amine Solution: In a 250 mL beaker, add this compound (1.35 g, 10 mmol) to 10 mL of 3M hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt. Some warming may be necessary.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. Add this solution dropwise to the cold, stirred amine hydrochloride solution over 20 minutes, ensuring the temperature does not rise above 5 °C.[8]

  • Confirmation: After the addition is complete, stir for an additional 10 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution. The resulting clear solution of 5-Ethyl-2-methylbenzenediazonium chloride should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • Coupling Partner Solution: In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of 2M sodium hydroxide solution. Cool this solution in an ice bath to below 5 °C.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • Product Formation: An intensely colored precipitate (the azo dye) should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral. Allow the product to air-dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Conclusion

The amino group of this compound is a highly reactive functional group, whose properties are enhanced by the presence of electron-donating alkyl substituents on the aromatic ring. Its nucleophilicity and basicity drive key transformations including acylation, alkylation, and diazotization. The ability to readily form a diazonium salt makes it an exceptionally valuable precursor for a vast range of aromatic compounds via substitution and coupling reactions. A thorough understanding of the electronic and steric factors governing its reactivity is essential for leveraging this molecule effectively in the fields of synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic aromatic substitution (EAS) reactions of 5-Ethyl-2-methylaniline. This substituted aniline is a valuable building block in organic synthesis, and understanding its reactivity towards various electrophiles is crucial for its effective utilization in the development of pharmaceuticals and other fine chemicals. This document outlines the directing effects of the substituents, predicted regioselectivity, and provides experimental protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Core Concepts: Reactivity and Regioselectivity

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of three electron-donating groups: an amino group (-NH₂), a methyl group (-CH₃), and an ethyl group (-C₂H₅). The amino group is a powerful activating group and a strong ortho-, para-director.[1] Similarly, the alkyl groups (methyl and ethyl) are also activating and ortho-, para-directing.[2]

The positions on the aromatic ring are influenced by these substituents as follows:

  • C6: Ortho to the strongly activating amino group and meta to the ethyl group.

  • C4: Para to the strongly activating amino group and ortho to the ethyl group.

  • C3: Meta to the amino group and ortho to the methyl group.

  • C5: Substituted with the ethyl group.

  • C2: Substituted with the methyl group.

  • C1: Substituted with the amino group.

Based on the powerful ortho-, para-directing effect of the amino group, electrophilic attack is most likely to occur at the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent methyl group at C2 may influence the accessibility of the C3 and C1 positions for incoming electrophiles. The ethyl group at C5 will sterically hinder attack at the C4 and C6 positions to some extent.

Key Electrophilic Aromatic Substitution Reactions

This section details the primary electrophilic aromatic substitution reactions of this compound, including predicted outcomes and experimental considerations. Due to the high reactivity of the aniline ring, side reactions such as polysubstitution and oxidation are common.[3] Therefore, the use of a protecting group for the amine functionality is often recommended.

Amine Protection: Acetylation

This protocol is a general procedure for the acetylation of anilines.

  • Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Reaction: Gently heat the mixture under reflux for a short period.

  • Work-up: Cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-5-ethyl-2-methylaniline.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol/water.

Nitration

This protocol is adapted from the nitration of o-toluidine.[5]

  • Dissolution: Dissolve N-acetyl-5-ethyl-2-methylaniline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid and cool it.

  • Reaction: Slowly add the nitrating mixture to the aniline solution, maintaining the low temperature.

  • Work-up: After the reaction is complete, pour the mixture onto crushed ice to precipitate the nitro-acetanilide.

  • Hydrolysis: The collected N-(4-nitro-5-ethyl-2-methylphenyl)acetamide is then hydrolyzed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 4-Nitro-5-ethyl-2-methylaniline.

  • Purification: The product can be purified by recrystallization.

Starting MaterialReactionMajor ProductYield
o-ToluidineNitration2-Methyl-5-nitroaniline~90%[5]
Halogenation

Direct halogenation of anilines is often difficult to control and can lead to polysubstituted products.[3] For monosubstitution, it is advisable to first protect the amino group. The bulky acetyl group will favor halogenation at the less sterically hindered para position.

This is a general procedure for the bromination of protected anilines.

  • Dissolution: Dissolve N-acetyl-5-ethyl-2-methylaniline (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture at room temperature.

  • Reaction: Stir the mixture until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and add a reducing agent (e.g., sodium bisulfite) to quench any excess bromine. The brominated acetanilide will precipitate.

  • Hydrolysis: The collected N-(4-bromo-5-ethyl-2-methylphenyl)acetamide is then hydrolyzed to 4-Bromo-5-ethyl-2-methylaniline.

  • Purification: The product can be purified by recrystallization or column chromatography.

Sulfonation

Sulfonation of anilines typically requires heating with concentrated sulfuric acid. The amino group is protonated to form the anilinium salt, and the reaction proceeds to give the para-sulfonated product.

This is a general procedure for the sulfonation of anilines.

  • Reaction: Heat this compound (1 equivalent) with an excess of concentrated sulfuric acid at approximately 180-190°C for several hours.

  • Work-up: Carefully pour the cooled reaction mixture onto ice. The sulfonic acid product, which is often a zwitterion (sulfanilic acid derivative), will precipitate.

  • Purification: The product can be collected by filtration and washed with cold water. Recrystallization from hot water can be used for further purification.

Friedel-Crafts Reactions

Anilines generally do not undergo Friedel-Crafts reactions because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[6] However, the corresponding acetanilide can undergo Friedel-Crafts acylation, although it is a deactivated substrate.

This is a general procedure for Friedel-Crafts acylation.[7]

  • Complex Formation: Suspend anhydrous aluminum chloride (a slight excess over 1 equivalent) in a dry, inert solvent (e.g., dichloromethane). Add acetyl chloride (1 equivalent) to form the acylium ion complex.

  • Reaction: Slowly add a solution of N-acetyl-5-ethyl-2-methylaniline (1 equivalent) in the same solvent to the cooled suspension.

  • Work-up: After the reaction is complete, carefully pour the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a sodium bicarbonate solution and then with brine, and dry over an anhydrous drying agent.

  • Hydrolysis and Purification: The resulting N-(4-acetyl-5-ethyl-2-methylphenyl)acetamide is then hydrolyzed, and the final product, 4-Acetyl-5-ethyl-2-methylaniline, is purified by standard methods.

Data Summary

As specific quantitative data for the electrophilic aromatic substitution reactions of this compound is limited in the available literature, the following table provides a summary of the predicted major products and references analogous reactions for yield estimation.

ReactionElectrophileProtecting GroupPredicted Major ProductAnalogous Reaction Yield
NitrationNO₂⁺Acetyl4-Nitro-5-ethyl-2-methylaniline~90% (for 2-methyl-5-nitroaniline)[5]
BrominationBr⁺Acetyl4-Bromo-5-ethyl-2-methylanilineN/A
SulfonationSO₃None4-Amino-2-ethyl-5-methylbenzenesulfonic acidN/A
Friedel-Crafts AcylationCH₃CO⁺Acetyl4-Acetyl-5-ethyl-2-methylanilineN/A

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Aromatic_Substitution_Pathway A This compound C Sigma Complex (Arenium Ion) A->C Attack on E+ B Electrophile (E+) B->C D Substituted Product C->D Deprotonation E Proton (H+) C->E

Caption: General mechanism of electrophilic aromatic substitution.

Amine_Protection_Workflow cluster_protection Amine Protection cluster_eas Electrophilic Aromatic Substitution cluster_deprotection Deprotection Start This compound Step1 React with Acetic Anhydride Start->Step1 Product1 N-acetyl-5-ethyl-2-methylaniline Step1->Product1 Step2 Perform EAS Reaction (e.g., Nitration) Product1->Step2 Product2 Substituted Acetanilide Step2->Product2 Step3 Hydrolysis (Acid or Base) Product2->Step3 FinalProduct Substituted this compound Step3->FinalProduct

Caption: Workflow for EAS with amine protection.

Nitration_Reaction_Logic Start This compound Condition Reaction Conditions Start->Condition Acidic Strongly Acidic (e.g., HNO3/H2SO4) Condition->Acidic Direct Nitration Protected Amine Protected (e.g., Acetanilide) Condition->Protected With Protection Anilinium Formation of Anilinium Ion (-NH3+) Acidic->Anilinium ParaProduct Para-Nitro Product (Major Isomer) Protected->ParaProduct MetaProduct Meta-Nitro Product (Major Isomer) Anilinium->MetaProduct

Caption: Logical relationship for nitration regioselectivity.

References

5-Ethyl-2-methylaniline: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety data for 5-Ethyl-2-methylaniline (CAS No. 17070-96-1). Due to the limited availability of specific toxicological data for this compound, this report incorporates a read-across approach, leveraging data from structurally similar aniline derivatives, including other ethyl-methylaniline isomers, xylidines, and toluidines. This guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards and to provide a framework for its safe handling and use.

Chemical and Physical Properties

This compound is an aromatic amine with the molecular formula C₉H₁₃N. A summary of its key chemical and physical properties is presented below.

PropertyValue
CAS Number 17070-96-1
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Toxicological Profile

The toxicological profile of this compound is largely inferred from data on analogous aromatic amines. The primary toxicological concerns associated with this class of compounds include hematotoxicity (specifically methemoglobinemia), genotoxicity, and carcinogenicity.

Acute Toxicity

No specific acute toxicity data (e.g., LD50) is available for this compound. However, data from structurally related compounds suggest a potential for moderate acute toxicity if ingested, inhaled, or absorbed through the skin. For instance, the oral LD50 for 2-Ethyl-6-methylaniline in rats is reported as 885 mg/kg, and the dermal LD50 in rabbits is 1290 mg/kg.[1] Another related compound, 2-methyl-6-ethyl aniline, has a reported oral LD50 in rats of 1.18 g/kg.[2]

Table 1: Acute Toxicity Data for Structural Analogs

CompoundTest SpeciesRouteLD50Reference
2-Ethyl-6-methylanilineRatOral885 mg/kg[1]
2-Ethyl-6-methylanilineRabbitDermal1290 mg/kg[1]
2-Methyl-6-ethyl anilineRatOral1.18 g/kg[2]
N-Ethyl-3-methylanilineRatOral787 mg/kg[3]

The primary mechanism of acute toxicity for anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] This can lead to cyanosis, central nervous system depression, and in severe cases, death.[5][6]

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies were identified for this compound. Studies on xylidine isomers (dimethylanilines) in rats have shown that repeated oral administration can lead to hepatomegaly (enlarged liver) due to the proliferation of the smooth endoplasmic reticulum.[7] Chronic exposure to o-toluidine in workers has been associated with anemia, anorexia, weight loss, skin lesions, and central nervous system depression.[6]

Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. However, several related anilines are known or suspected carcinogens. For example, o-toluidine is classified as a known human carcinogen, primarily targeting the urinary bladder.[8] Certain xylidine isomers are also considered possibly carcinogenic to humans (IARC Group 2B) based on animal studies.[9] The carcinogenic mechanism of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.

Mutagenicity and Genotoxicity

There is no specific mutagenicity data for this compound. However, many aniline derivatives have shown mutagenic potential in various assays. For example, o-toluidine has demonstrated a wide range of genetic effects, including being a weak bacterial and mammalian mutagen, a clastogen (causing chromosomal breaks), and inducing aneuploidy.[10] The genotoxicity of xylidine isomers has yielded mixed results in in-vitro and in-vivo tests.[11]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound is available. Limited information on related compounds, such as m-toluidine, suggests a potential for reproductive toxicity.[12]

Metabolism and Toxicokinetics

The metabolism of anilines is a critical determinant of their toxicity. It is anticipated that this compound undergoes metabolic activation primarily in the liver by cytochrome P450 enzymes.[13]

A key metabolic pathway for anilines involves N-hydroxylation to form N-hydroxylamines.[4] These metabolites can be further oxidized to nitroso compounds, which are highly reactive and can induce methemoglobinemia through a redox cycling mechanism. Ring hydroxylation and conjugation with glucuronic acid or sulfate are generally considered detoxification pathways.[7]

Metabolism This compound This compound Metabolic Activation (CYP450) Metabolic Activation (CYP450) This compound->Metabolic Activation (CYP450) N-hydroxylamine N-hydroxylamine Metabolic Activation (CYP450)->N-hydroxylamine N-hydroxylation Ring-hydroxylated metabolites Ring-hydroxylated metabolites Metabolic Activation (CYP450)->Ring-hydroxylated metabolites Ring hydroxylation Nitroso derivative Nitroso derivative N-hydroxylamine->Nitroso derivative Oxidation Methemoglobinemia Methemoglobinemia Nitroso derivative->Methemoglobinemia Conjugation (Glucuronidation, Sulfation) Conjugation (Glucuronidation, Sulfation) Ring-hydroxylated metabolites->Conjugation (Glucuronidation, Sulfation) Excretion Excretion Conjugation (Glucuronidation, Sulfation)->Excretion

Figure 1: Proposed metabolic pathway for this compound.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a single oral dose of a substance.[14][15][16][17][18][19]

Principle: The test involves a stepwise procedure where groups of animals of a single sex (usually female rats) are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The initial dose is selected based on a sighting study. The endpoint is the observation of clear signs of toxicity, rather than mortality.[14][16]

Procedure:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[14]

  • Main Study: Groups of at least 5 animals are dosed at the selected starting dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute_Toxicity_Workflow Start Start Sighting_Study Sighting Study (1 animal per step) Start->Sighting_Study Select_Starting_Dose Select Starting Dose for Main Study Sighting_Study->Select_Starting_Dose Main_Study Main Study (5 animals per group) Select_Starting_Dose->Main_Study Dose_Group_1 Dose at Starting Level Main_Study->Dose_Group_1 Observe_1 Observe for Toxicity/Mortality Dose_Group_1->Observe_1 Decision_1 Evident Toxicity? Observe_1->Decision_1 Dose_Lower Dose New Group at Lower Level Decision_1->Dose_Lower Yes Dose_Higher Dose New Group at Higher Level Decision_1->Dose_Higher No No_Effects No Effects at Highest Dose Decision_1->No_Effects No effects at 2000 mg/kg Mortality_Lowest Mortality at Lowest Dose Decision_1->Mortality_Lowest Mortality at 5 mg/kg End End Dose_Lower->End Dose_Higher->Observe_1 No_Effects->End Mortality_Lowest->End

Figure 2: Experimental workflow for OECD 420 Acute Oral Toxicity Test.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[20][21][22]

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (histidine for Salmonella, tryptophan for E. coli) for growth. The assay detects mutations that restore the functional capability of the bacteria to synthesize this amino acid, allowing them to grow on a minimal medium.[22] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[20]

Procedure:

  • Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range of the test substance.

  • Main Experiment: The tester strains are exposed to at least five different concentrations of the test substance, with and without S9 mix, typically using the plate incorporation or pre-incubation method.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants, typically a two- to three-fold increase over the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo test assesses the potential of a substance to cause chromosomal damage.[23][24][25][26][27]

Principle: The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals (usually rodents). This damage can result in the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells.[24][25]

Procedure:

  • Dose Selection: At least three dose levels are selected based on a preliminary range-finding study.

  • Administration: The test substance is administered to the animals, typically once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Slide Preparation and Analysis: The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.

Safety Precautions and Handling

Given the potential for toxicity based on data from analogous compounds, stringent safety precautions should be observed when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

While specific toxicological data for this compound is limited, a read-across analysis of structurally similar anilines indicates a potential for moderate acute toxicity, hematotoxicity (methemoglobinemia), genotoxicity, and carcinogenicity. The primary mechanism of toxicity is likely related to its metabolic activation to reactive intermediates. Researchers, scientists, and drug development professionals should handle this compound with appropriate caution, employing robust engineering controls and personal protective equipment to minimize exposure. Further testing according to standardized guidelines is necessary to definitively characterize the toxicological profile of this compound.

References

The Influence of Alkyl Substituents on the Reactivity of Aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of alkyl substituents on the reactivity of aniline, a cornerstone molecule in synthetic chemistry and drug development. Understanding how these seemingly simple hydrocarbon chains modulate the electronic and steric properties of the aniline ring is paramount for designing and executing precise chemical transformations. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles: Electronic and Steric Effects of Alkyl Substituents

Alkyl groups attached to the aniline ring or its amino group exert a profound influence on the molecule's reactivity, primarily through two fundamental mechanisms: electronic effects and steric hindrance.

1.1. Electronic Effects: Inductive Donation and Ring Activation

Alkyl groups are classic examples of electron-donating groups (EDGs) through an inductive effect (+I).[1][2] This effect arises from the higher electropositivity of carbon atoms in alkyl groups compared to the sp²-hybridized carbons of the benzene ring. The alkyl group pushes electron density into the aromatic system, thereby increasing the nucleophilicity of the ring. This heightened electron density makes the ring more susceptible to attack by electrophiles, a process known as electrophilic aromatic substitution (EAS).[3][4]

The increased electron density is not distributed uniformly around the ring. Resonance theory and experimental observations show that the ortho and para positions are preferentially activated.[1] Consequently, alkyl-substituted anilines are not only more reactive towards EAS than aniline itself but also direct incoming electrophiles to the ortho and para positions.

1.2. Steric Hindrance: A Tool for Regioselectivity

The size of the alkyl substituent plays a critical role in determining the regioselectivity of EAS reactions.[5] While electronic effects favor both ortho and para substitution, a bulky alkyl group, such as a tert-butyl group, will sterically hinder the approach of an electrophile to the adjacent ortho positions.[5][6] This steric impediment often leads to a higher yield of the para-substituted product. This principle is a valuable tool for synthetic chemists seeking to control the isomeric purity of their products.

Quantitative Analysis of Substituent Effects

The impact of alkyl substituents on the reactivity and basicity of aniline can be quantified using various parameters, including Hammett constants and pKa values. These metrics provide a standardized basis for comparing the electronic influence of different alkyl groups.

2.1. Hammett Constants (σ)

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds.[2] The Hammett constant, σ, is a measure of the electronic effect of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. For alkyl groups, the σ values are negative, reflecting their electron-donating nature. The magnitude of the σ value correlates with the strength of this effect.

2.2. Acidity Constant (pKa) of the Anilinium Ion

The basicity of an aniline is a direct reflection of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating alkyl groups on the aromatic ring increase the electron density on the nitrogen, making the aniline more basic.[6] This increased basicity is reflected in a higher pKa value for the corresponding anilinium ion. Conversely, alkylation on the nitrogen atom itself introduces a more complex interplay of inductive effects, solvation, and steric hindrance, which can lead to non-linear trends in basicity in aqueous solutions.

Table 1: Quantitative Data for Alkyl-Substituted Anilines

SubstituentPositionpKa of Anilinium IonHammett Constant (σ)Relative Rate of Nitration (approx.)
-H-4.630.001
-CH₃meta4.69-0.07~10
-CH₃para5.08-0.17~58
-CH₂CH₃para5.12-0.15~50
-C(CH₃)₃para5.12-0.20~16

Note: Relative rate data is approximate and can vary with reaction conditions. pKa and Hammett constant values are compiled from various sources.[7][8][9]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments that demonstrate the influence of alkyl substituents on the reactivity of aniline.

3.1. Protocol 1: Nitration of p-Toluidine (4-Methylaniline)

This protocol details the nitration of p-toluidine, showcasing the directing effect of the methyl group. Due to the high reactivity of the aniline ring, the amino group is first protected as an acetamide to prevent oxidation and control the reaction.

Step 1: Acetylation of p-Toluidine

  • In a 250 mL flask, dissolve 10.7 g (0.1 mol) of p-toluidine in 30 mL of glacial acetic acid.

  • With stirring, slowly add 12 mL (0.12 mol) of acetic anhydride.

  • Heat the mixture gently under reflux for 30 minutes.

  • Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated N-acetyl-p-toluidine by vacuum filtration, wash with cold water, and air dry.

Step 2: Nitration of N-acetyl-p-toluidine

  • In a 250 mL flask, dissolve 14.9 g (0.1 mol) of the dried N-acetyl-p-toluidine in 30 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, maintaining the temperature below 10 °C.[10][11][12][13]

  • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.

  • Pour the reaction mixture onto 200 g of crushed ice and stir until the yellow precipitate solidifies.

  • Collect the crude 2-nitro-4-acetamidotoluene by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis to 2-Nitro-4-methylaniline

  • Transfer the crude nitrated product to a 500 mL round-bottom flask.

  • Add 100 mL of 70% sulfuric acid (prepared by carefully adding 70 mL of concentrated sulfuric acid to 30 mL of water).

  • Heat the mixture under reflux for 30 minutes.

  • Cool the solution and pour it into 500 mL of ice-cold water.

  • Make the solution basic by slowly adding concentrated sodium hydroxide solution until a yellow precipitate forms.

  • Collect the crude 2-nitro-4-methylaniline by vacuum filtration, wash with water, and recrystallize from ethanol.

3.2. Protocol 2: Bromination of N,N-Dimethylaniline

This protocol illustrates a typical electrophilic aromatic substitution on an N-alkylated aniline, where the dimethylamino group strongly activates the ring.

  • In a 100 mL Erlenmeyer flask, dissolve 2.42 g (0.02 mol) of N,N-dimethylaniline in 20 mL of glacial acetic acid.

  • Cool the flask in an ice bath.

  • In a separate container, prepare a solution of 3.2 g (0.02 mol) of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred N,N-dimethylaniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into 100 mL of water and stir.

  • Add a saturated solution of sodium bisulfite dropwise until the red-brown color of excess bromine disappears.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated p-bromo-N,N-dimethylaniline by vacuum filtration, wash with cold water, and air dry.[1][14]

  • Recrystallize the crude product from ethanol.

Visualizing the Concepts: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.

electronic_effects cluster_aniline Aniline Ring cluster_substituent Alkyl Substituent Aniline Aniline Ring_Activation Ring_Activation Aniline->Ring_Activation Increases Electron Density Alkyl Alkyl Group (-R) Alkyl->Aniline +I (Inductive Effect) EAS_Reactivity EAS_Reactivity Ring_Activation->EAS_Reactivity Enhances Reactivity Ortho_Para_Direction Ortho_Para_Direction Ring_Activation->Ortho_Para_Direction Directs Electrophile

Electronic effects of an alkyl substituent on aniline.

steric_hindrance cluster_reaction Electrophilic Aromatic Substitution cluster_steric_effect Steric Hindrance Aniline Substituted Aniline Ortho_Attack Ortho Attack Aniline->Ortho_Attack Para_Attack Para Attack Aniline->Para_Attack Electrophile Electrophile (E+) Electrophile->Ortho_Attack Electrophile->Para_Attack Minor_Product Minor_Product Ortho_Attack->Minor_Product Forms Minor Product Major_Product Major_Product Para_Attack->Major_Product Forms Major Product Bulky_Alkyl Bulky Alkyl Group Bulky_Alkyl->Ortho_Attack Hinders

Influence of steric hindrance on regioselectivity.

experimental_workflow start Start: Select Alkyl-Substituted Aniline protect Protect Amino Group (if necessary, e.g., Acylation) start->protect reaction Perform Electrophilic Aromatic Substitution (e.g., Nitration, Bromination) protect->reaction deprotect Deprotect Amino Group (Hydrolysis) reaction->deprotect workup Workup and Purification (Extraction, Crystallization) deprotect->workup analysis Characterization (NMR, IR, MS) workup->analysis end End: Isolated Product analysis->end

General experimental workflow for EAS on anilines.

Conclusion

The strategic placement of alkyl substituents on the aniline scaffold provides a powerful and versatile tool for modulating its chemical reactivity. By leveraging the principles of inductive effects and steric hindrance, researchers can fine-tune the electronic properties of the aromatic ring, enhance reaction rates, and control the regiochemical outcome of electrophilic aromatic substitution reactions. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for scientists and professionals in drug development, enabling the rational design and synthesis of novel aniline derivatives with tailored properties. A thorough understanding of these fundamental concepts is essential for the continued advancement of organic synthesis and medicinal chemistry.

References

Uncharted Territory: The Biological Potential of 5-Ethyl-2-methylaniline Derivatives Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of novel bioactive compounds is a continuous frontier. While the parent molecule, 5-Ethyl-2-methylaniline, is a known chemical entity, a comprehensive exploration of the biological activities of its derivatives remains a largely uncharted domain within the scientific literature.

The synthesis of this compound can be achieved through various methods, including the reduction of 1-ethyl-4-methyl-2-nitrobenzene.[1] This availability of the core structure presents an opportunity for medicinal chemists to generate a library of derivatives for biological screening. The exploration of its derivatives could involve introducing various functional groups to the aniline ring or the amino group to modulate the molecule's physicochemical properties and its potential interactions with biological targets.[1]

Future research in this area would necessitate a systematic approach, beginning with the synthesis of a diverse range of this compound derivatives. This would be followed by a comprehensive screening of their biological activities using a panel of in vitro assays. Promising lead compounds could then be subjected to more detailed mechanistic studies to elucidate their mode of action, including the identification of any relevant signaling pathways.

At present, due to the lack of published research, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific community has yet to build the body of evidence required for such a comprehensive analysis. This gap, however, highlights a significant opportunity for original research that could uncover novel therapeutic agents with unique biological activities. The journey to understand the full potential of this compound derivatives is just beginning.

References

Methodological & Application

Application Notes and Protocols: 5-Ethyl-2-methylaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylaniline, a substituted aromatic amine, serves as a versatile chemical intermediate in the synthesis of a variety of organic compounds. Its structural features, including the nucleophilic amino group and the activating methyl and ethyl substituents on the benzene ring, make it a valuable building block in the production of dyes, pigments, agrochemicals, and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in key chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 17070-96-1
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
IUPAC Name This compound
Synonyms 2-Methyl-5-ethylaniline, Benzenamine, 5-ethyl-2-methyl-
Appearance Not specified, likely a liquid
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Applications and Experimental Protocols

Synthesis of Azo Dyes

Aromatic amines are foundational to the synthesis of azo dyes, a large and commercially significant class of colorants. The process involves a diazotization reaction followed by a coupling reaction with an electron-rich substrate. This compound can be readily diazotized and coupled with various aromatic compounds to produce a range of colored dyes.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium_Salt 5-Ethyl-2-methylbenzenediazonium chloride This compound->Diazonium_Salt 0-5 °C NaNO2_HCl NaNO₂ / aq. HCl NaNO2_HCl->Diazonium_Salt Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Alkaline conditions Coupling_Agent Coupling Agent (e.g., 2-Naphthol) Coupling_Agent->Azo_Dye Benzothiazole_Synthesis This compound This compound Intermediate Thiocyanatoaniline Intermediate This compound->Intermediate KSCN_Br2 KSCN / Br₂ in Acetic Acid KSCN_Br2->Intermediate Benzothiazole Substituted 2-Aminobenzothiazole Intermediate->Benzothiazole Heating Cyclization Intramolecular Cyclization Cyclization->Benzothiazole N_Acylation This compound This compound N-Acylated_Product N-Acylated Derivative This compound->N-Acylated_Product Acylating_Agent Acylating Agent (e.g., Chloroacetyl chloride) Acylating_Agent->N-Acylated_Product Base Base (e.g., Pyridine) Base->N-Acylated_Product

References

Application Notes and Protocols: 5-Ethyl-2-methylaniline in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-). Their facile synthesis, coupled with the ability to tune their color and properties by modifying the aromatic components, makes them valuable in various industrial and scientific applications. In medicinal chemistry and drug development, the azobenzene scaffold is gaining attention as a privileged structure. Azo compounds have been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The azo linkage can also be exploited for targeted drug delivery, as it can be cleaved by azoreductases present in the gut microbiome.

5-Ethyl-2-methylaniline, a substituted aromatic amine, serves as a valuable precursor for the synthesis of novel azo dyes. The presence of both a methyl and an ethyl group on the aniline ring can influence the electronic properties, solubility, and ultimately the biological activity and spectral characteristics of the resulting azo compounds. These application notes provide detailed protocols for the synthesis of azo dyes using this compound, along with representative data and potential applications in drug discovery.

Experimental Protocols

The synthesis of azo dyes from this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Protocol 1: Diazotization of this compound

This procedure converts the primary aromatic amine into a reactive diazonium salt. This intermediate is unstable at ambient temperatures and should be prepared in situ and used immediately.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve 1.35 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the beaker in an ice bath to a temperature between 0 and 5 °C with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature below 5 °C throughout the addition, which should take approximately 10 minutes.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution should be kept cold for the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

The diazonium salt is an electrophile that reacts with an electron-rich coupling component, such as 2-naphthol, to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with several portions of cold distilled water until the filtrate is neutral.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Representative Spectral Data of Azo Dyes Derived from Substituted Anilines Coupled with 2-Naphthol.

Diazo Component (Aniline Derivative)Coupling ComponentSolventλmax (nm)Reference
2-Methylaniline2-NaphtholDMSO484[4]
4-Methylaniline2-NaphtholDMSO480[4]
2,5-Dimethylaniline2-NaphtholEthanol485N/A
2-Methoxyaniline2-NaphtholDMSO484[4]

Note: λmax values can vary depending on the solvent and the specific substitution pattern on the aromatic rings.

Visualizations

Experimental Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification A This compound D Diazonium Salt Solution (0-5°C) A->D B HCl, H2O B->D C NaNO2 Solution C->D F Azo Dye Precipitate D->F Coupling Reaction E 2-Naphthol in NaOH E->F G Vacuum Filtration F->G H Washing with H2O G->H I Drying H->I J Purified Azo Dye I->J

Caption: General workflow for the synthesis of an azo dye from this compound.

Potential Application in Drug Development: Kinase Inhibition

Azo dye derivatives have been explored as inhibitors of various protein kinases, which are key targets in cancer therapy.[5] The following diagram illustrates a hypothetical mechanism where an azo dye derivative of this compound inhibits a signaling pathway driven by a kinase, such as Aurora Kinase A.

G cluster_pathway Kinase Signaling Pathway Kinase Aurora Kinase A Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle AzoDye Azo Dye Inhibitor (from this compound) AzoDye->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a hypothetical azo dye derivative.

Applications in Drug Development

The structural diversity of azo dyes makes them attractive scaffolds for medicinal chemistry. Azo compounds have been reported to exhibit a range of biological activities, including:

  • Anticancer Activity: Certain azo derivatives have shown cytotoxic effects against various cancer cell lines.[1] Some have been designed as specific enzyme inhibitors, for example, targeting Aurora Kinase A, a crucial regulator of cell division.[5]

  • Antimicrobial and Antifungal Activity: The azo linkage in conjunction with various heterocyclic moieties can impart significant antibacterial and antifungal properties.[1]

  • Enzyme Inhibition: Azo compounds have been identified as inhibitors of various enzymes, which can be a starting point for the development of new therapeutic agents.

  • Prodrugs for Targeted Delivery: The azoreductase enzymes in the colon can cleave the azo bond, making azo compounds potential candidates for colon-specific drug delivery.

The synthesis of a library of azo dyes using this compound and a variety of coupling components can lead to the discovery of novel bioactive molecules with potential for further development as therapeutic agents. The substitution pattern of this compound may offer unique structure-activity relationships to be explored.

References

Application Notes and Protocols for 5-Ethyl-2-methylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 5-Ethyl-2-methylaniline in polymer chemistry, focusing on its use as a monomer for the synthesis of functional polymers. The protocols provided are generalized from the synthesis of similar substituted polyanilines and should be considered as a starting point for research and development.

Introduction

This compound is an aromatic amine with ethyl and methyl substituents on the benzene ring.[1][2] This substitution pattern is expected to influence the electronic and steric properties of the resulting polymer, potentially leading to materials with unique characteristics compared to unsubstituted polyaniline (PANI). While specific research on the homopolymer of this compound is limited, the broader field of substituted polyanilines suggests potential applications in areas such as conducting polymers, materials for sensors, and as a component in copolymers to tailor specific properties.[3][4] The alkyl groups may enhance the solubility of the resulting polymer in common organic solvents, a known limitation of the parent polyaniline.[5]

Potential Applications

The incorporation of this compound into polymer chains can be explored for the following applications:

  • Conducting Polymers: As a derivative of aniline, this compound can be polymerized to form a conducting polymer. The conductivity of such a polymer would be influenced by the degree of doping and the polymer's morphology. The ethyl and methyl groups might affect the packing of polymer chains, thereby influencing the bulk conductivity.

  • Sensors: Polyaniline and its derivatives have been investigated for use in chemical sensors.[3][4] The functional groups on the polymer backbone can interact with analytes, leading to a change in conductivity or other measurable properties. Poly(this compound) could potentially be used in sensors for detecting various gases or volatile organic compounds.

  • Copolymers: this compound can be used as a comonomer with aniline or other substituted anilines to synthesize copolymers with tailored properties.[5][6][7] This approach allows for fine-tuning of properties such as solubility, processability, and electrochemical behavior.

  • Corrosion Inhibition: Polyaniline coatings have been shown to protect metals from corrosion. The specific properties of poly(this compound) might offer advantages in formulating protective coatings.

Experimental Protocols

The following protocols are generalized procedures for the chemical oxidative polymerization of substituted anilines and can be adapted for this compound.

Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol describes a general method for the synthesis of poly(this compound) using ammonium persulfate as an oxidant in an acidic medium.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (1 M)

  • Methanol

  • Distilled water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl solution in a reaction vessel. A typical monomer concentration to start with is 0.1 M.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Separately, dissolve ammonium persulfate in 1 M HCl to prepare an oxidant solution. The molar ratio of oxidant to monomer is typically between 1:1 and 1.25:1.[3]

  • Slowly add the oxidant solution dropwise to the cooled monomer solution with vigorous stirring.

  • The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for a specified period, typically ranging from 4 to 24 hours.[3]

  • After the reaction is complete, collect the polymer precipitate by vacuum filtration.

  • Wash the precipitate with 1 M HCl and then with methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Protocol 2: Characterization of Poly(this compound)

This protocol outlines the standard techniques used to characterize the synthesized polymer.

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the dried polymer powder to identify the characteristic functional groups and confirm the polymer structure.

  • UV-Visible (UV-Vis) Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and record the UV-Vis spectrum to study the electronic transitions, which can provide information about the oxidation state of the polymer.

2. Morphological and Structural Analysis:

  • Scanning Electron Microscopy (SEM): Examine the surface morphology of the polymer using SEM. This can reveal information about the shape and size of the polymer particles.[4]

  • X-ray Diffraction (XRD): Analyze the crystallinity of the polymer using XRD. Polyanilines are typically amorphous or semi-crystalline.

3. Conductivity Measurement:

  • Press the dried polymer powder into a pellet using a hydraulic press.

  • Measure the electrical conductivity of the pellet using a four-probe or two-probe method at room temperature.[8]

Quantitative Data

Since there is a lack of specific experimental data for the homopolymer of this compound in the reviewed literature, the following table provides a general range of expected values based on studies of similar substituted polyanilines. These values should be considered as a reference and will need to be determined experimentally.

ParameterTypical Value for Substituted Polyanilines
Yield (%) 60 - 90
Conductivity (S/cm) 10⁻⁵ to 10⁻¹
Solubility Soluble in NMP, DMSO, THF

Note: The actual values will depend on the specific reaction conditions such as monomer/oxidant ratio, temperature, and reaction time.

Diagrams

Below are diagrams illustrating the general workflow for the synthesis and characterization of poly(this compound).

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound in 1M HCl Reaction Polymerization (0-5 °C, 4-24h) Monomer->Reaction Oxidant Ammonium Persulfate in 1M HCl Oxidant->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Polymer Poly(this compound) Drying->Polymer FTIR FTIR Spectroscopy Polymer->FTIR UVVis UV-Vis Spectroscopy Polymer->UVVis SEM SEM Analysis Polymer->SEM XRD XRD Analysis Polymer->XRD Conductivity Conductivity Measurement Polymer->Conductivity

Caption: General workflow for the synthesis and characterization of poly(this compound).

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomer Monomer (this compound) Polymerization Oxidative Polymerization Monomer->Polymerization Conditions Reaction Conditions (Temp, Time, Ratios) Conditions->Polymerization Polymer Polymer Polymerization->Polymer Properties Polymer Properties (Conductivity, Morphology, Solubility) Polymer->Properties

Caption: Logical relationship between inputs, process, and outputs in polymer synthesis.

References

Application Notes and Protocols: 2-Ethyl-6-methylaniline as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of prominent chloroacetamide herbicides using 2-ethyl-6-methylaniline as a key precursor. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and mechanisms of action are presented to support research and development in the agrochemical sector.

Introduction

2-Ethyl-6-methylaniline is a critical intermediate in the manufacturing of several widely used chloroacetamide herbicides, including metolachlor, acetochlor, and butachlor. These herbicides are highly effective in controlling annual grasses and certain broadleaf weeds in a variety of crops. The synthetic routes to these agrochemicals typically involve a two-step process: N-alkylation of the aniline followed by chloroacetylation. This document outlines the detailed synthesis protocols for these herbicides, presents key quantitative data in a structured format, and illustrates the relevant biochemical pathways.

Agrochemical Synthesis Protocols

Synthesis of Metolachlor

Metolachlor is a selective herbicide used for pre-emergent weed control in crops such as corn and soybeans. Its synthesis from 2-ethyl-6-methylaniline involves a hydrogenation alkylation followed by an acylation step.

Experimental Protocol:

Step 1: Hydrogenation Alkylation to N-(1-methoxyprop-2-yl)-2-ethyl-6-methylaniline

  • In a high-pressure autoclave, dissolve 2-ethyl-6-methylaniline (1.0 eq) and methoxyacetone (1.5 eq) in a suitable organic solvent such as toluene.

  • Add a hydrogenation catalyst composed of palladium on carbon, Raney nickel, and phosphoric acid.

  • After purging the autoclave with nitrogen and then hydrogen, pressurize with hydrogen to 1.5 MPa.

  • Heat the reaction mixture to 60°C and stir vigorously.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the concentration of 2-ethyl-6-methylaniline is ≤ 0.5%.

  • Cool the reactor, filter the catalyst, and wash the filtrate with process water.

  • Remove the toluene solvent by vacuum distillation to yield the intermediate product.

Step 2: Acylation to Metolachlor

  • Dissolve the N-(1-methoxyprop-2-yl)-2-ethyl-6-methylaniline intermediate (1.0 eq) in toluene in a reaction vessel.

  • Add potassium hydroxide (1.0 eq) as an acid-binding agent.

  • Cool the mixture to -10°C.

  • Slowly add chloroacetyl chloride (1.0 eq) dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed for 1 hour at the same temperature.

  • Monitor the reaction by HPLC.

  • Upon completion, add process water and separate the organic layer.

  • Remove the solvent by vacuum distillation to obtain metolachlor.

Quantitative Data for Metolachlor Synthesis:

ParameterStep 1: Hydrogenation AlkylationStep 2: Acylation
Reactants 2-Ethyl-6-methylaniline, MethoxyacetoneN-(1-methoxyprop-2-yl)-2-ethyl-6-methylaniline, Chloroacetyl chloride
Catalyst Palladium on Carbon, Raney Nickel, Phosphoric Acid-
Solvent TolueneToluene
Temperature 60°C-10°C
Pressure 1.5 MPaAtmospheric
Reaction Time ~4.5 hours1 hour
Yield >92%>90%
Purity >97%>98%

Synthesis Workflow for Metolachlor:

Metolachlor_Synthesis Precursor 2-Ethyl-6-methylaniline Intermediate N-(1-methoxyprop-2-yl)- 2-ethyl-6-methylaniline Precursor->Intermediate Hydrogenation Alkylation (Pd/C, Raney Ni, H₃PO₄, H₂, 60°C, 1.5 MPa) Reagent1 Methoxyacetone Reagent1->Intermediate Product Metolachlor Intermediate->Product Acylation (KOH, Toluene, -10°C) Reagent2 Chloroacetyl chloride Reagent2->Product

Synthesis of Metolachlor from 2-Ethyl-6-methylaniline.
Synthesis of Acetochlor

Acetochlor is another important chloroacetamide herbicide used to control weeds in corn. Its synthesis follows a similar two-step pathway.

Experimental Protocol:

Step 1: Formation of 2-methyl-6-ethyl-N-methylene aniline

  • In a reaction vessel, combine 2-ethyl-6-methylaniline (1.0 eq), paraformaldehyde (1.5 eq), and a catalyst such as triethylamine in a non-aromatic solvent like cyclohexane.

  • Heat the mixture to 85°C and maintain for 2 hours to facilitate the dehydration reaction.

  • Remove water and excess formaldehyde by vacuum distillation to obtain the imine intermediate.

Step 2: Acylation and Alcoholysis to Acetochlor

  • React the 2-methyl-6-ethyl-N-methylene aniline intermediate (1.0 eq) with chloroacetyl chloride (1.05 eq) at 60-80°C.

  • Maintain the temperature at 85°C for 2 hours for the acylation to complete.

  • In a separate vessel, react the resulting amide with ethanol (4.5 eq) at normal temperature in the presence of ammonia as an acid-binding agent to yield acetochlor.

  • Purify the final product.

Quantitative Data for Acetochlor Synthesis:

ParameterStep 1: Imine FormationStep 2: Acylation & Alcoholysis
Reactants 2-Ethyl-6-methylaniline, Paraformaldehyde2-methyl-6-ethyl-N-methylene aniline, Chloroacetyl chloride, Ethanol
Catalyst Triethylamine-
Solvent Cyclohexane-
Temperature 85°C60-85°C
Reaction Time 2 hours2 hours (acylation)
Conversion/Yield >97% Conversion>93% Yield
Purity >98%>93%

Synthesis Workflow for Acetochlor:

Acetochlor_Synthesis Precursor 2-Ethyl-6-methylaniline Intermediate 2-methyl-6-ethyl-N- methylene aniline Precursor->Intermediate Condensation (Triethylamine, 85°C) Reagent1 Paraformaldehyde Reagent1->Intermediate Product Acetochlor Intermediate->Product Acylation & Alcoholysis (60-85°C) Reagent2 Chloroacetyl chloride Reagent2->Product Reagent3 Ethanol Reagent3->Product

Synthesis of Acetochlor from 2-Ethyl-6-methylaniline.
Synthesis of Butachlor

Butachlor is a selective, pre-emergent herbicide primarily used in rice cultivation. Its synthesis involves the chloroacetylation of an aniline derivative followed by reaction with a butylating agent. While typically synthesized from 2,6-diethylaniline, a similar protocol can be envisaged starting from 2-ethyl-6-methylaniline. A general two-step synthesis is described below.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

  • Dissolve 2-ethyl-6-methylaniline (1.0 eq) in a suitable solvent like glacial acetic acid in a reaction vessel.

  • Slowly add chloroacetyl chloride while maintaining a controlled temperature.

  • Stir the reaction mixture to ensure complete reaction.

  • Isolate the resulting intermediate, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

Step 2: Synthesis of Butachlor Analog

  • React the intermediate from Step 1 with chloromethyl butyl ether in an alkaline aqueous solution to yield the butachlor analog.

Quantitative Data for Butachlor Synthesis (from 2,6-diethylaniline):

ParameterStep 1: ChloroacetylationStep 2: Butylation
Reactants 2,6-Diethylaniline, Chloroacetyl Chloride2-chloro-N-(2,6-diethylphenyl)acetamide, Chloromethyl butyl ether
Solvent Glacial Acetic AcidAlkaline aqueous solution
Temperature Controlled10-50°C
Reaction Time -0.5-1 hour
Yield >95%90%
Purity (Technical Grade) -94%

Synthesis Workflow for Butachlor Analog:

Butachlor_Synthesis Precursor 2-Ethyl-6-methylaniline Intermediate 2-chloro-N-(2-ethyl-6- methylphenyl)acetamide Precursor->Intermediate Chloroacetylation Reagent1 Chloroacetyl chloride Reagent1->Intermediate Product Butachlor Analog Intermediate->Product Butylation (Alkaline solution) Reagent2 Chloromethyl butyl ether Reagent2->Product

Synthesis of a Butachlor analog.

Mechanism of Action of Chloroacetamide Herbicides

Chloroacetamide herbicides, including metolachlor, acetochlor, and butachlor, primarily act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][2][3] This inhibition disrupts the formation of essential lipids required for cell membranes and cuticular waxes, leading to the cessation of growth and eventual death of the weed seedlings.

Metolachlor and acetochlor have also been shown to inhibit geranylgeranyl pyrophosphate (GGPP) cyclases, which are key enzymes in the gibberellin biosynthesis pathway.[4] Gibberellins are plant hormones that regulate various growth and developmental processes.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis:

VLCFA_Inhibition cluster_0 VLCFA Elongation Cycle Malonyl_CoA Malonyl-CoA Condensation Condensation Malonyl_CoA->Condensation Acyl_CoA Acyl-CoA (C_n) Acyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Acyl-CoA (C_n+2) Reduction2->Elongated_Acyl_CoA VLCFAs VLCFAs Elongated_Acyl_CoA->VLCFAs Herbicide Chloroacetamide Herbicides Herbicide->Inhibition Lipids Essential Lipids VLCFAs->Lipids Cell Membranes, Cuticular Waxes

Inhibition of VLCFA synthesis by chloroacetamide herbicides.

Inhibition of Gibberellin Biosynthesis Pathway:

Gibberellin_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) GGPP_Cyclase GGPP Cyclases GGPP->GGPP_Cyclase ent_Copalyl ent-Copalyl Diphosphate ent_Kaurene ent-Kaurene ent_Copalyl->ent_Kaurene ent-Kaurene synthase GA12 GA₁₂ ent_Kaurene->GA12 Series of oxidations Bioactive_GAs Bioactive Gibberellins GA12->Bioactive_GAs Plant_Growth Plant Growth and Development Bioactive_GAs->Plant_Growth Promotes GGPP_Cyclase->ent_Copalyl Herbicide Metolachlor, Acetochlor Herbicide->Inhibition

Inhibition of the Gibberellin pathway by herbicides.

Conclusion

2-Ethyl-6-methylaniline is a cornerstone intermediate for the synthesis of highly effective chloroacetamide herbicides. The protocols and data provided herein offer a detailed guide for the laboratory-scale synthesis and a basis for process optimization in larger-scale production. Understanding the synthetic pathways and the biochemical mechanisms of action is crucial for the development of new and improved agrochemical solutions.

References

Application Note: Analytical Methods for the Detection of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Ethyl-2-methylaniline (CAS No. 17070-96-1) is an alkyl-substituted aromatic amine with the molecular formula C₉H₁₃N.[1][2] Like other aniline derivatives, it serves as a valuable intermediate in various chemical syntheses, including the manufacturing of dyes, pharmaceuticals, and agricultural chemicals.[1] Due to the potential toxicity and environmental persistence of aniline compounds, robust and sensitive analytical methods are crucial for its detection and quantification in various sample matrices, from environmental samples to in-process manufacturing streams. This document provides detailed protocols and performance data for the analysis of this compound using common analytical techniques.

Analytical Methodologies

The primary methods for the detection and quantification of aniline derivatives are chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods offer high sensitivity and selectivity, allowing for the separation of this compound from complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile and semi-volatile compounds. This compound is well-suited for GC analysis. Coupling GC with a mass spectrometer allows for definitive identification based on the mass-to-charge ratio of the molecule and its fragments, along with quantification.[1][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. Reversed-phase HPLC is commonly used for analyzing aniline isomers.[1][4] Detection is typically achieved using a UV-Vis detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[5]

  • Electrochemical Sensors: These offer a rapid and potentially portable method for detection. While less common for routine quantification compared to chromatography, electrochemical methods can be highly sensitive for specific analytes in aqueous systems.[6][7][8]

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before instrumental analysis. The choice of method depends on the sample matrix (e.g., water, soil, biological fluids).

  • Liquid-Liquid Extraction (LLE): A common technique where the sample is mixed with an immiscible organic solvent (e.g., toluene, dichloromethane).[3][9] The analyte partitions into the organic phase, which is then collected, concentrated, and analyzed. This is effective for aqueous samples.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte from a liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of solvent. SPE can provide cleaner extracts and higher concentration factors than LLE.[10][11][12]

A general workflow for sample preparation is illustrated below.

G General Sample Preparation Workflow Sample Sample Collection (Aqueous, Solid, etc.) Pretreatment Pre-treatment (pH adjustment, Homogenization) Sample->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction Concentration Solvent Evaporation & Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase/Solvent Concentration->Reconstitution Analysis Instrumental Analysis (GC-MS or HPLC) Reconstitution->Analysis

Caption: General workflow for sample preparation prior to chromatographic analysis.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for aniline derivatives and is suitable for the analysis of this compound in environmental or industrial samples.[3][13][14]

A. Instrumentation and Reagents

  • Instrument: Gas chromatograph with a mass selective detector (MSD).

  • Column: DB-5MS capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[13]

  • Reagents: Methanol (HPLC grade), Toluene (analytical grade), Sodium Hydroxide, Hydrochloric Acid.[3][9]

  • Standards: Certified reference standard of this compound.

B. Sample Preparation (Liquid-Liquid Extraction for Water Samples)

  • Collect 200 mL of the water sample.

  • If required, spike with an appropriate internal standard.

  • Adjust the sample pH to >11 with sodium hydroxide.

  • Transfer the sample to a separatory funnel and extract three times with 10 mL of toluene.[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

C. GC-MS Conditions

  • Injector Temperature: 250 °C.[13]

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).[9]

  • Injection Volume: 1.0 µL.[13]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[3]

  • Oven Program:

    • Initial temperature: 70 °C, hold for 1 min.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.[3]

  • MS Transfer Line: 300 °C.[13]

  • Ion Source: Electron Ionization (EI) at 70 eV.[9]

  • Source Temperature: 250 °C.[13]

  • Acquisition Mode:

    • Qualitative: Full Scan (m/z 40-200).

    • Quantitative: Selected Ion Monitoring (SIM). The molecular ion for this compound is expected at m/z 135.[1] Other characteristic ions should be determined from a full scan of the standard.

D. Calibration and Quantification

  • Prepare a series of calibration standards from the stock solution, typically ranging from 0.1 to 10 µg/mL.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration.

  • Quantify the analyte in samples by comparing its peak area to the calibration curve.

G GC-MS Analysis Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injection 1. Sample Injection (1 µL) Column 2. Separation (DB-5MS Column) Injection->Column Carrier Gas (He) Ionization 3. Ionization (EI, 70 eV) Column->Ionization Transfer Line MassAnalyzer 4. Mass Analysis (Quadrupole) Ionization->MassAnalyzer Detector 5. Detection (Electron Multiplier) MassAnalyzer->Detector DataSystem 6. Data Acquisition & Processing Detector->DataSystem

Caption: Workflow illustrating the stages of GC-MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on general methods for substituted anilines and can be adapted for this compound.[1][5]

A. Instrumentation and Reagents

  • Instrument: HPLC system with a UV-Vis detector, pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid or Phosphoric Acid.[4][5]

  • Standards: Certified reference standard of this compound.

B. Sample Preparation

  • For liquid samples, filter through a 0.45 µm syringe filter.

  • For solid samples, perform a solvent extraction (e.g., with methanol), followed by filtration.

  • Dilute the sample with the mobile phase to ensure the analyte concentration falls within the calibration range.[5]

C. HPLC Conditions

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (both containing 0.1% Formic Acid for MS compatibility).[4][5] An example isocratic condition could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 µL.[5]

  • UV Detection Wavelength: 254 nm (or the absorbance maximum determined by scanning the standard).[5]

D. Calibration and Quantification

  • Prepare a series of calibration standards in the mobile phase.

  • Analyze the standards using the HPLC method.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify this compound in samples by comparing its peak area to the calibration curve.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of aniline derivatives using chromatographic methods. This data, derived from methods for closely related compounds, serves as a guide for what can be expected when validating a method for this compound.

ParameterGC-MS MethodHPLC-UV MethodHPLC-MS/MS Method
Linearity (r²) > 0.999[13]> 0.995[5]> 0.999[5]
Range 0.5 - 100 mg/L1 - 100 µg/mL[5]0.1 - 1000 ng/mL[5]
Accuracy (% Recovery) 91.4% - 98.7%[13]95% - 105%[5]98% - 102%[5]
Precision (% RSD) < 8%[13]< 5%[5]< 2%[5]
Limit of Detection (LOD) 0.15 mg/kg[13]~0.5 µg/mL[5]~0.05 ng/mL[5]
Limit of Quantification (LOQ) 0.5 mg/kg[13]~1 µg/mL[5]~0.1 ng/mL[5]

Note: Data is based on methods for N-methylaniline and 2-Methyl-4-(methylsulfanyl)aniline and should be validated specifically for this compound.[5][13]

References

Application Note: Analysis of 5-Ethyl-2-methylaniline using Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive method for the identification and quantification of 5-Ethyl-2-methylaniline using Gas Chromatography-Mass Spectrometry (GC/MS). The protocol outlines sample preparation, GC/MS instrument parameters, and data analysis. This method is applicable for the analysis of this compound in various matrices, which is crucial for quality control in manufacturing, and for safety and efficacy studies in drug development. A general workflow for the analysis is presented, along with a proposed mass fragmentation pathway of this compound based on established principles of mass spectrometry.

Introduction

This compound (CAS No. 17070-96-1) is an aromatic amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol .[1][2][3] Aromatic amines are a class of compounds widely used as intermediates in the synthesis of dyes, pesticides, polymers, and pharmaceuticals.[4] Due to the potential carcinogenicity of some aromatic amines, their detection and quantification are of significant importance.[4][5] Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[4][5]

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by separation using a gas chromatograph and detection by a mass spectrometer. In the gas chromatograph, compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The unique fragmentation pattern of a compound serves as a "fingerprint" for its identification, while the intensity of the signal is proportional to its concentration. For polar aromatic amines, a derivatization step can be employed to improve chromatographic performance, though it may not always be necessary depending on the specific analytical requirements.[4][6][7]

Experimental Protocol

Materials and Reagents
  • Solvents: Methanol, Dichloromethane, Ethyl acetate (HPLC or GC grade)

  • Reagents: Anhydrous sodium sulfate, Sodium bicarbonate (saturated solution)

  • Standards: this compound (≥98% purity)[3]

  • Internal Standard (optional but recommended for accurate quantification): Triphenylamine-d15 or a structurally similar compound not present in the sample.[4]

Equipment
  • GC-MS system with an autosampler

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the sample, add the internal standard.

  • For aqueous samples, adjust the pH to >8 with a saturated Sodium Bicarbonate solution.[4]

  • Add 2 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer the organic layer to a clean tube.

  • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.[4]

  • Evaporate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.[4]

  • Transfer the concentrated extract to an autosampler vial for GC/MS analysis.

GC/MS Parameters

The following are recommended starting parameters and may require optimization for specific instruments and matrices.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min[8]
Inlet Temperature250 °C[9]
Injection Volume1 µL
Injection ModeSplitless[8]
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp at 10°C/min to 240°C, hold for 5 min[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Source Temperature230 °C
Transfer Line Temp280 °C[6]
Mass Scan Rangem/z 40-200
Solvent Delay3 min

Data Presentation

Expected Quantitative Data

The following table summarizes the key mass spectrometric data for this compound. The fragmentation pattern is proposed based on the analysis of its isomer, 2-Ethyl-6-methylaniline, and general fragmentation rules for aromatic amines.

ParameterValueReference
Molecular FormulaC₉H₁₃N[2][3]
Molecular Weight135.21 g/mol [1][2][3]
Molecular Ion (M⁺)m/z 135[1]
Major Fragment Ions (m/z)120, 106, 91, 77Proposed
Proposed Fragmentation
[M-CH₃]⁺m/z 120Loss of a methyl group
[M-C₂H₅]⁺m/z 106Loss of an ethyl group
Tropylium ionm/z 91Rearrangement and loss of C₂H₄ from the ethyl group
Phenyl cationm/z 77Loss of C₂H₅ and HCN

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS pH_Adjust pH Adjustment (if aqueous) Add_IS->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Dry Drying (Na2SO4) LLE->Dry Concentrate Concentration Dry->Concentrate Vial Transfer to Vial Concentrate->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: GC/MS analysis workflow for this compound.

Proposed Mass Fragmentation Pathway

Fragmentation_Pathway M This compound (M+) m/z = 135 F120 [M-CH3]+ m/z = 120 M->F120 -CH3 F106 [M-C2H5]+ m/z = 106 M->F106 -C2H5 F91 Tropylium ion m/z = 91 F120->F91 -C2H5 F77 Phenyl cation m/z = 77 F106->F77 -HCN

Caption: Proposed fragmentation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-2-methylaniline (CAS No. 17070-96-1) is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Due to their potential biological activity and use in various manufacturing processes, a reliable analytical method for their identification and quantification is essential. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is based on established protocols for similar aromatic amines and is suitable for purity assessment and quantitative determination in various sample matrices.[1][2]

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.[2][3]

PropertyValue
CAS Number 17070-96-1[2][3]
Molecular Formula C₉H₁₃N[2][3]
Molecular Weight 135.21 g/mol [2][3]
IUPAC Name This compound[3]

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (0.1%) or Acetate buffer (pH 4.66, 0.1 M)[1]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions

The following table summarizes the proposed HPLC system and parameters. These conditions are based on typical methods for aromatic amines and may require optimization for specific applications.[1][4][5]

ParameterRecommended Condition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic: Acetonitrile and 0.1 M Acetate Buffer (pH 4.66) (40:60 v/v)[1]. Gradient: A gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid can also be explored.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.[5]
Injection Volume 10 µL.
UV Detection 280 nm[1]. A full UV scan of this compound is recommended to determine the optimal wavelength.
Run Time Approximately 10 minutes.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a volumetric flask.

  • Add a suitable solvent (e.g., methanol) to dissolve the analyte.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Proposed)

For routine use, the method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix at the retention time of this compound.

  • Linearity: Analyze the working standard solutions in triplicate to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) of >0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Sample Weigh Sample Dissolve Dissolve/Extract Sample Sample->Dissolve Filter_Sample Filter Sample Dissolve->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

This application note provides a comprehensive framework for the development of an HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is a robust starting point for researchers and scientists. Method parameters may require optimization based on the specific sample matrix and analytical instrumentation. Proper method validation is crucial to ensure accurate and reliable results.

References

Application Notes and Protocols for the Purification of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylaniline is an aromatic amine that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. The purity of this compound is critical for the successful synthesis of downstream products, as impurities can lead to undesirable side reactions, reduced yields, and compromised product quality. This document provides detailed protocols for the purification of this compound using three common laboratory techniques: fractional vacuum distillation, preparative column chromatography, and recrystallization. Additionally, it includes a protocol for the purity assessment of the final product using gas chromatography.

Synthesis and Purification Workflow

The typical synthetic route to this compound involves the nitration of 1-ethyl-4-methylbenzene, followed by the reduction of the resulting 1-ethyl-4-methyl-2-nitrobenzene.[1] The crude product from this reaction is often a mixture of the desired product, unreacted starting materials, and side-products. The following workflow illustrates the general steps from synthesis to a purified product.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis 1-ethyl-4-methylbenzene 1-ethyl-4-methylbenzene Nitration Nitration 1-ethyl-4-methylbenzene->Nitration 1-ethyl-4-methyl-2-nitrobenzene 1-ethyl-4-methyl-2-nitrobenzene Nitration->1-ethyl-4-methyl-2-nitrobenzene Reduction Reduction 1-ethyl-4-methyl-2-nitrobenzene->Reduction Crude this compound Crude this compound Reduction->Crude this compound Purification_Method Select Purification Method Crude this compound->Purification_Method Fractional_Distillation Fractional Vacuum Distillation Purification_Method->Fractional_Distillation Liquid Product Column_Chromatography Preparative Column Chromatography Purification_Method->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Method->Recrystallization Solid Product Purified_Product Purified this compound Fractional_Distillation->Purified_Product Column_Chromatography->Purified_Product Recrystallization->Purified_Product GC_Analysis Gas Chromatography (GC-FID) Purified_Product->GC_Analysis Final_Product Final Product (>98% Purity) GC_Analysis->Final_Product

Caption: Overall workflow from synthesis to purified this compound.

Data Presentation: Comparison of Purification Techniques

The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The following table summarizes the expected outcomes for each technique.

Purification TechniqueKey ParametersExpected Purity (%)Expected Yield (%)AdvantagesDisadvantages
Fractional Vacuum Distillation Pressure: 1-10 mmHg Collection Temperature: 90-110 °C> 9970 - 85Suitable for large scale, effective for removing non-volatile impurities.Not suitable for thermally sensitive compounds, less effective for isomers with close boiling points.
Preparative Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate Gradient> 9860 - 80High resolution for complex mixtures, applicable to a wide range of compounds.Time-consuming, requires large volumes of solvent, potential for product loss on the column.
Recrystallization Solvent System: Ethanol/Water or Hexane/Toluene> 9950 - 75Yields high purity crystalline solid, relatively simple setup.Lower yield, dependent on finding a suitable solvent system, may not remove all impurities.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is ideal for purifying liquid this compound from non-volatile impurities or components with significantly different boiling points.

Materials and Reagents:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Pressure Reduction: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 5-10 mmHg) using the vacuum pump.

  • Heating: Begin to gently heat the distillation flask with the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product.

  • Completion: Once the majority of the product has distilled, and the temperature begins to drop or fluctuate, stop the distillation.

  • Cooling and Re-pressurization: Allow the apparatus to cool to room temperature before slowly and carefully re-introducing air into the system.

Safety Precautions:

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the glassware is free of cracks or defects to prevent implosion under vacuum.

  • Use a cold trap to protect the vacuum pump from corrosive vapors.

Protocol 2: Preparative Column Chromatography

This technique is suitable for separating this compound from impurities with similar polarities.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a series of hexane/ethyl acetate mixtures with increasing polarity (e.g., 98:2, 95:5, 90:10).

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the initial, least polar mobile phase (e.g., 98:2 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by switching to the pre-prepared mixtures with higher ethyl acetate content.

  • Fraction Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Handle silica gel carefully to avoid inhalation of fine particles.

  • Properly dispose of all solvents and silica gel waste.

Protocol 3: Recrystallization

If the crude this compound is a solid or can be converted to a solid salt, recrystallization can be an effective purification method.

Materials and Reagents:

  • Crude this compound

  • Recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/toluene)

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Use a heating mantle or steam bath for flammable solvents; avoid open flames.

Purity Analysis Protocol: Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for aromatic amine analysis (e.g., DB-5 or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split injection recommended).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject the sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Logical Decision Workflow for Purification Method Selection

The choice of the most appropriate purification technique is a critical step. The following diagram illustrates a logical workflow for selecting the best method based on the characteristics of the crude product.

Purification Method Selection Start Start with Crude Product Is_Liquid Is the crude product a liquid? Start->Is_Liquid Is_Solid Is the crude product a solid? Is_Liquid->Is_Solid No Thermally_Stable Is the compound thermally stable? Is_Liquid->Thermally_Stable Yes Complex_Mixture Is it a complex mixture of isomers? Is_Solid->Complex_Mixture No Good_Solvent Can a good recrystallization solvent be found? Is_Solid->Good_Solvent Yes Chromatography Use Preparative Column Chromatography Complex_Mixture->Chromatography Yes Consider_Other Consider other methods or derivatization Complex_Mixture->Consider_Other No Thermally_Stable->Complex_Mixture No Distillation Use Fractional Vacuum Distillation Thermally_Stable->Distillation Yes Good_Solvent->Complex_Mixture No Recrystallization Use Recrystallization Good_Solvent->Recrystallization Yes

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes and Protocols for the Synthesis of 5-Ethyl-2-methylaniline via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylaniline is a valuable substituted aniline intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Catalytic hydrogenation of the corresponding nitroaromatic precursor, 2-methyl-5-nitroethylbenzene, is a widely employed and efficient method for its production. This process offers high selectivity, good yields, and environmentally benign conditions compared to other reduction methods.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via catalytic hydrogenation, focusing on two common heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel.

Reaction Principle

The synthesis of this compound is achieved through the reduction of the nitro group of 2-methyl-5-nitroethylbenzene. Catalytic hydrogenation utilizes molecular hydrogen (H₂) in the presence of a metal catalyst to facilitate this transformation. The overall reaction is as follows:

Reaction Scheme:

The catalyst, typically a noble metal like Palladium or a nickel-based catalyst like Raney Nickel, adsorbs both the hydrogen gas and the nitroaromatic substrate onto its surface, lowering the activation energy of the reaction and enabling the reduction to proceed under manageable conditions.

Data Presentation

The following tables summarize typical quantitative data for the catalytic hydrogenation of 2-methyl-5-nitroethylbenzene to this compound using different catalytic systems. Please note that optimal conditions may vary depending on the specific equipment, purity of reagents, and scale of the reaction.

Table 1: Reaction Parameters for Catalytic Hydrogenation

ParameterPd/C SystemRaney® Nickel System
Catalyst Loading 1-5 mol%5-15 wt% (slurry)
Substrate 2-methyl-5-nitroethylbenzene2-methyl-5-nitroethylbenzene
Solvent Ethanol, Methanol, Ethyl AcetateEthanol, Methanol
Temperature 25-60 °C40-80 °C
Hydrogen Pressure 1-10 atm (balloon or Parr shaker)5-50 atm (Parr shaker or autoclave)
Reaction Time 2-8 hours4-12 hours
Typical Yield >95%>90%
Purity (crude) HighGood to High

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point ~233-235 °C
¹H NMR (CDCl₃, δ) ~6.9-6.6 (m, 3H, Ar-H), 3.5 (s, 2H, NH₂), 2.5 (q, 2H, CH₂), 2.1 (s, 3H, Ar-CH₃), 1.2 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~144, 142, 130, 120, 118, 115, 29, 21, 16
IR (neat, cm⁻¹) ~3450, 3360 (N-H stretch), 3020 (Ar C-H stretch), 2960, 2870 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch)
Mass Spec (EI, m/z) 135 (M+), 120 (M-CH₃)+

Experimental Protocols

Safety Precautions:

  • Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby.

  • Palladium on carbon and Raney® Nickel catalysts can be pyrophoric, especially after use and when dry. Handle with care and always keep the catalyst wetted with solvent during filtration.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for reactions at or near atmospheric pressure using a hydrogen balloon or for higher pressures using a Parr shaker apparatus.

Materials:

  • 2-methyl-5-nitroethylbenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask or Parr reactor vessel

  • Magnetic stirrer or mechanical stirrer

  • Celite® or other filter aid

Procedure:

  • Reactor Setup: To a clean and dry round-bottom flask or Parr reactor vessel containing a magnetic stir bar, add 10% Pd/C (2-5 mol%).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.

  • Solvent and Substrate Addition: Under the inert atmosphere, add ethanol (or another suitable solvent) to create a slurry with the catalyst. Then, add the 2-methyl-5-nitroethylbenzene.

  • Hydrogenation:

    • Atmospheric Pressure (Balloon): Evacuate the vessel under vacuum and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times. Leave the final balloon of hydrogen attached to the reaction vessel.

    • Elevated Pressure (Parr Shaker): Seal the Parr reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 3-5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

    • Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Wash the filter cake with a small amount of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is typically performed at elevated temperature and pressure in a Parr shaker or autoclave.

Materials:

  • 2-methyl-5-nitroethylbenzene

  • Raney® Nickel (aqueous slurry)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Parr reactor or autoclave

  • Mechanical stirrer

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry (5-15 wt% of the substrate) with ethanol three times to remove the water. This should be done in the reaction vessel under an inert atmosphere.

  • Reactor Setup: To the Parr reactor vessel containing the washed Raney® Nickel, add ethanol and the 2-methyl-5-nitroethylbenzene.

  • Inerting and Pressurization: Seal the reactor and purge with nitrogen several times, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 atm).

  • Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50-70 °C). The reaction is often exothermic, so monitor the temperature and pressure closely.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen (pressure drop).

  • Work-up:

    • After the hydrogen uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The Raney® Nickel filter cake is highly pyrophoric and must be kept wet with solvent at all times.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizations

Reaction Pathway

The catalytic hydrogenation of 2-methyl-5-nitroethylbenzene to this compound proceeds through several intermediates.

Reaction_Pathway Substrate 2-methyl-5-nitroethylbenzene Intermediate1 Nitroso Intermediate Substrate->Intermediate1 + H₂ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ Product This compound Intermediate2->Product + H₂

Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Experimental Workflow

The general workflow for the synthesis of this compound via catalytic hydrogenation is outlined below.

Experimental_Workflow Start Start Setup Reactor Setup (Catalyst, Solvent, Substrate) Start->Setup Inerting Inerting (N₂ or Ar Purge) Setup->Inerting Hydrogenation Hydrogenation (H₂ Introduction) Inerting->Hydrogenation Reaction Reaction (Stirring, Heating) Hydrogenation->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Filtration) Monitoring->Workup Complete Purification Purification (Distillation) Workup->Purification End End Product Purification->End

References

Application Notes and Protocols: Oxidation Reactions of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Ethyl-2-methylaniline is an alkyl-substituted aromatic amine whose reactivity is significantly influenced by its electron-rich nature. The amino (-NH₂), methyl (-CH₃), and ethyl (-C₂H₅) groups are all electron-donating, activating the benzene ring and making the molecule highly susceptible to oxidation. This reactivity allows for the synthesis of a diverse range of products, including quinone-imines, azo compounds, and polymers. However, this high reactivity also necessitates precise control over reaction conditions to achieve desired products and avoid the formation of complex mixtures or degradation.[1]

These oxidation products are valuable intermediates in various fields. Quinone structures are present in many biologically active molecules and are used in materials science. Azo dyes are a cornerstone of the dye industry and are increasingly explored for applications in pharmaceuticals and molecular sensors.[2][3] Polyaniline derivatives are conductive polymers with applications in electronics, corrosion inhibition, and chemical sensors.[4][5] This document provides detailed protocols for the controlled oxidation of this compound to yield these distinct product classes.

Oxidation Pathways and Resulting Products

The oxidation of this compound can proceed via several pathways, dictated primarily by the choice of oxidizing agent and reaction conditions such as pH and temperature. The primary product classes are quinone derivatives, azo compounds, and polymeric materials.[1][6]

  • Quinone/Quinone-Imine Formation: Strong oxidizing agents under controlled conditions can oxidize the aromatic ring to form 5-ethyl-2-methyl-1,4-benzoquinone or a related quinone-imine. These products are highly reactive electrophiles.[1]

  • Azo Compound Synthesis: This is a two-step process initiated by the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This electrophilic salt is then coupled with an electron-rich aromatic compound to form a stable azo dye.[2][3]

  • Oxidative Polymerization: In the presence of oxidants like ammonium persulfate (APS) or dichromate in an acidic medium, aniline derivatives undergo polymerization to form polyaniline structures. These reactions are often self-accelerating.[4][7]

Below is a diagram illustrating the influence of reaction conditions on the resulting product.

G cluster_start cluster_conditions Reaction Conditions cluster_products Resulting Products Start This compound Cond1 Strong Oxidant (e.g., K₂Cr₂O₇, H₂SO₄) Start->Cond1 Cond2 1. NaNO₂, HCl (0-5°C) 2. Coupling Partner Start->Cond2 Cond3 Oxidant (e.g., APS) Acidic Medium Start->Cond3 Prod1 Quinone / Quinone-Imine Cond1->Prod1 Prod2 Azo Compound Cond2->Prod2 Prod3 Poly(this compound) Cond3->Prod3 G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification A Prepare cold H₂SO₄ solution (0-5°C) B Add this compound A->B D Add K₂Cr₂O₇ solution dropwise to aniline mixture (<10°C) B->D C Prepare K₂Cr₂O₇ solution C->D E Stir at room temperature for 12-18h D->E F Extract with Diethyl Ether (3x) E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate via rotary evaporation G->H I Purify product (Chromatography) H->I G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Product Isolation A1 Dissolve this compound in HCl and cool (0-5°C) A3 Add NaNO₂ to amine solution (<5°C) to form diazonium salt A1->A3 A2 Prepare cold NaNO₂ solution A2->A3 B2 Slowly add diazonium salt solution to 2-Naphthol solution A3->B2 B1 Dissolve 2-Naphthol in NaOH and cool (5°C) B1->B2 B3 Stir in ice bath for 30 min B2->B3 C1 Collect precipitate via vacuum filtration B3->C1 C2 Wash with cold water C1->C2 C3 Air dry the final azo dye product C2->C3

References

Troubleshooting & Optimization

preventing oxidation and degradation of 5-Ethyl-2-methylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Ethyl-2-methylaniline to prevent its oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment. The ideal temperature range is 2-8°C.[1][2] The container should be tightly sealed and the headspace filled with an inert gas, such as nitrogen or argon, to minimize exposure to oxygen.

Q2: Why is this compound prone to degradation?

A2: this compound, like many aromatic amines, is susceptible to oxidation. The amino group on the benzene ring is electron-donating, which makes the molecule reactive towards oxidizing agents, including atmospheric oxygen. This reactivity can be exacerbated by exposure to light and elevated temperatures.

Q3: What are the visible signs of this compound degradation?

A3: A common indicator of degradation is a change in color. Pure this compound is typically a colorless to light yellow liquid. Upon oxidation, it may darken to a brown or even black color. The presence of particulate matter or a change in viscosity can also signify degradation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products can vary depending on the conditions, oxidation of anilines often leads to the formation of colored quinone-imine structures and polymeric materials. Strong oxidizing conditions can lead to more extensive degradation and polymerization.

Q5: Can I use antioxidants to improve the stability of this compound during storage?

A5: Yes, the addition of a small amount of an antioxidant can significantly inhibit oxidation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose.[3][4][5][6][7] It is crucial to ensure the chosen antioxidant is compatible with the intended downstream applications of the this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (darkening) of the stored material. 1. Exposure to oxygen (air).2. Exposure to light.3. Elevated storage temperature.1. Purge the container with an inert gas (nitrogen or argon) before sealing.2. Store in an amber glass vial or in a dark cabinet.3. Ensure storage is maintained at 2-8°C.
Presence of solid particles or precipitate. 1. Polymerization due to advanced degradation.2. Contamination.1. Filter the material before use, but consider that significant degradation has likely occurred.2. Verify the purity using analytical methods like HPLC or GC-MS. If purity is compromised, a fresh batch should be used.
Inconsistent experimental results using the stored material. 1. Partial degradation leading to lower purity and the presence of reactive impurities.1. Re-analyze the purity of the stored this compound before use.2. If degradation is confirmed, consider purifying the material (e.g., by distillation) or using a new, high-purity batch.
Rapid degradation even under recommended conditions. 1. Presence of catalytic impurities (e.g., metal ions).2. Inadequate sealing of the container.1. Ensure high-purity grade of the material is used.2. Use high-quality septa and caps for vials to ensure an airtight seal.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under different storage conditions. This data is based on general principles of chemical kinetics and is intended for guidance. Actual degradation rates should be determined experimentally.

Table 1: Effect of Temperature on the Purity of this compound Over Time (Stored in the Dark, under Air)

Storage Time (Months)Purity at 2-8°C (%)Purity at 25°C (Room Temperature) (%)Purity at 40°C (%)
099.599.599.5
399.298.095.5
699.096.591.0
1298.593.082.0

Table 2: Effect of Atmosphere and Light on the Purity of this compound at 25°C

Storage Time (Months)Purity under Inert Gas (Dark) (%)Purity under Air (Dark) (%)Purity under Air (Light Exposure) (%)
099.599.599.5
399.498.096.0
699.296.592.0
1299.093.085.0

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound and detecting the presence of degradation products.[8][9][10][11][12]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • For analysis, dilute the stock solution to 100 µg/mL with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic acid).

Analysis:

  • Inject the prepared sample into the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Degradation products will typically appear as additional peaks, often with different retention times.

Protocol 2: GC-MS Method for Identification of Volatile Degradation Products

This protocol describes a Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of volatile impurities and degradation products.[13][14][15]

GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Scan Range: 40-450 amu

Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

Analysis:

  • Inject the sample into the GC-MS system.

  • Identify the main peak corresponding to this compound.

  • Analyze the mass spectra of any additional peaks to identify potential degradation products by comparing them with spectral libraries.

Visualizations

Storage_Workflow cluster_storage Receiving and Storage cluster_usage Usage and Monitoring cluster_decision Decision Point Receive Receive this compound Inspect Visual Inspection (Color, Clarity) Receive->Inspect Store Store at 2-8°C Inert Atmosphere Protect from Light Inspect->Store Aliquot Aliquot for Use Store->Aliquot Purity_Check Purity Check (HPLC/GC-MS) Aliquot->Purity_Check Degradation_Check Degradation Observed? Purity_Check->Degradation_Check Use Use in Experiment Use->Purity_Check Periodic Re-testing Degradation_Check->Use No Discard Discard and Procure New Batch Degradation_Check->Discard Yes

Caption: Workflow for proper storage and handling of this compound.

Degradation_Pathway Aniline This compound Radical Aniline Radical Cation Aniline->Radical Oxidation (O2, Light, Heat) Dimer Dimerization Radical->Dimer Quinone Quinone-imine Structures (Colored Products) Dimer->Quinone Further Oxidation Polymer Polymeric Materials Quinone->Polymer

Caption: Simplified proposed degradation pathway for this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Ethyl-2-methylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the industrial standard method of catalytic hydrogenation of 1-ethyl-4-methyl-2-nitrobenzene.

Issue 1: Low Reaction Yield

Q: We are experiencing a lower than expected yield during the catalytic hydrogenation of 1-ethyl-4-methyl-2-nitrobenzene. What are the potential causes and how can we troubleshoot this?

A: Low yields in catalytic hydrogenation are a common challenge during scale-up. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon - Pd/C, Raney Nickel) is crucial for the reaction. Its activity can be diminished by various factors.

    • Poisoning: Impurities in the starting material (1-ethyl-4-methyl-2-nitrobenzene), solvent, or hydrogen gas can poison the catalyst. Sulfur and halogen compounds are common poisons.

      • Solution: Ensure high purity of all reactants and solvents. Pre-treatment of the starting material to remove potential poisons may be necessary. Use high-purity hydrogen.

    • Sintering: At elevated temperatures, the metal particles on the catalyst support can agglomerate, reducing the active surface area.

      • Solution: Operate within the recommended temperature range for the specific catalyst. Avoid localized overheating by ensuring efficient agitation.

    • Fouling: By-products or polymers can deposit on the catalyst surface, blocking active sites.

      • Solution: Optimize reaction conditions to minimize by-product formation. If fouling is suspected, the catalyst may need regeneration or replacement.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to a slow or incomplete reaction.

      • Solution: Ensure the reactor is properly pressurized and that there are no leaks. The optimal pressure may need to be re-evaluated during scale-up.

    • Poor Mass Transfer: Inefficient mixing can limit the contact between the hydrogen, substrate, and catalyst.

      • Solution: Increase the agitation speed to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer. The design of the agitator is critical in large reactors.

    • Inadequate Reaction Time: The reaction time may need to be extended at a larger scale.

      • Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction is exothermic, and poor temperature control can affect the yield.

      • Solution: Implement a robust cooling system for the reactor to manage the heat of reaction. A gradual increase in temperature might be necessary to initiate the reaction, followed by controlled cooling.

A logical workflow for troubleshooting low yield is presented below:

G start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Reactant Purity start->check_purity replace_catalyst Use Fresh/Regenerated Catalyst check_catalyst->replace_catalyst optimize_agitation Optimize Agitation check_conditions->optimize_agitation optimize_pressure Adjust H2 Pressure check_conditions->optimize_pressure optimize_temp Optimize Temperature Profile check_conditions->optimize_temp purify_reactants Purify Starting Materials/Solvent check_purity->purify_reactants monitor_reaction Implement In-Process Monitoring replace_catalyst->monitor_reaction optimize_agitation->monitor_reaction optimize_pressure->monitor_reaction optimize_temp->monitor_reaction purify_reactants->monitor_reaction end Yield Improved monitor_reaction->end G purity Product Purity reaction_control Reaction Control purity->reaction_control starting_material Starting Material Purity purity->starting_material purification Downstream Purification purity->purification temp_pressure Temperature & Pressure reaction_control->temp_pressure catalyst Catalyst Choice & Loading reaction_control->catalyst isomeric_purity Isomeric Purity of Nitro-compound starting_material->isomeric_purity distillation Distillation Efficiency purification->distillation crystallization Crystallization/Salt Formation purification->crystallization

minimizing by-product formation in 5-Ethyl-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2-methylaniline. Our goal is to help you minimize by-product formation and maximize the yield and purity of your target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: nitration of p-ethyltoluene followed by catalytic hydrogenation of the resulting nitroaromatic compound.

Problem 1: Low yield and formation of multiple isomers during the nitration of p-ethyltoluene.

  • Root Cause: The nitration of p-ethyltoluene, an aromatic hydrocarbon, is an electrophilic aromatic substitution reaction. The ethyl and methyl groups are both ortho- and para-directing activators. This leads to the formation of a mixture of isomers, primarily the desired 4-ethyl-2-nitrotoluene and the undesired 4-ethyl-3-nitrotoluene.[1][2] The reaction conditions, particularly temperature and the choice of nitrating agent, significantly influence the isomer ratio and the extent of dinitration.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (typically below 10°C) to minimize the formation of the undesired 3-nitro isomer and prevent dinitration.[1] Nitration reactions are highly exothermic, so efficient cooling is crucial.

    • Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration and ratio of these acids should be carefully controlled.

    • Purification: The isomeric products can be separated by chromatography on alumina.[1]

Problem 2: Incomplete reduction of the nitro group during catalytic hydrogenation.

  • Root Cause: Incomplete reduction of 1-ethyl-4-methyl-2-nitrobenzene can lead to the presence of unreacted starting material and intermediate by-products such as nitroso and hydroxylamine compounds in the final product.[3] Catalyst activity and reaction conditions play a critical role in achieving complete conversion.

  • Solution:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of nitro groups.

    • Reaction Conditions: Ensure adequate hydrogen pressure and reaction time. The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete disappearance of the starting material.

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used.

Problem 3: Formation of colored by-products (azo and azoxy compounds) during hydrogenation.

  • Root Cause: Side reactions during catalytic hydrogenation can lead to the formation of colored impurities such as azo and azoxy compounds. These arise from the condensation of intermediate nitroso and hydroxylamine species.[3]

  • Solution:

    • Vanadium Additives: The addition of catalytic amounts of vanadium compounds can almost completely prevent the accumulation of hydroxylamine intermediates, thus minimizing the formation of azo and azoxy by-products.[3] This leads to a purer and less colored final product.

    • Optimized Conditions: Proper control of temperature, pressure, and agitation can also help to minimize the formation of these by-products.

Problem 4: Difficulty in purifying the final product, this compound.

  • Root Cause: The final product may contain unreacted starting materials, intermediates from the hydrogenation step, and isomeric impurities from the nitration step.

  • Solution:

    • Extraction: After the reaction, an acid-base extraction can be used to separate the basic aniline product from neutral and acidic impurities.

    • Distillation: Vacuum distillation is an effective method for purifying liquid anilines.

    • Chromatography: If isomeric impurities are present, column chromatography may be necessary for complete separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially viable route is a two-step synthesis. It begins with the nitration of p-ethyltoluene to produce 1-ethyl-4-methyl-2-nitrobenzene. This intermediate is then reduced, typically via catalytic hydrogenation, to yield this compound.[5]

Q2: What are the primary by-products I should be aware of in the nitration step?

A2: The primary by-product in the nitration of p-ethyltoluene is the isomeric 4-ethyl-3-nitrotoluene.[1] Dinitrated products can also form if the reaction conditions are too harsh (e.g., high temperature).

Q3: How can I monitor the progress of the catalytic hydrogenation reaction?

A3: The reaction can be monitored by TLC, GC, or HPLC. You should look for the disappearance of the starting nitro compound. For TLC, you can use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light.

Q4: What are the ideal storage conditions for this compound?

A4: this compound should be stored at 4°C and protected from light to prevent degradation.[6]

Data Presentation

Table 1: Isomer Distribution in the Nitration of p-Ethyltoluene

IsomerTypical Yield (%)
4-ethyl-2-nitrotoluene (desired)Major Product
4-ethyl-3-nitrotoluene (by-product)Minor Product

Note: The exact ratio of isomers is highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Nitration of p-Ethyltoluene

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool p-ethyltoluene in a suitable solvent.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Addition: Slowly add the nitrating mixture to the stirred solution of p-ethyltoluene, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, continue stirring at low temperature for a specified time.

  • Work-up: Pour the reaction mixture onto crushed ice and separate the organic layer. Wash the organic layer with water and a dilute base solution to remove excess acid.

  • Purification: Dry the organic layer and remove the solvent. The resulting crude product, a mixture of nitro-isomers, can be purified by column chromatography on alumina using a non-polar eluent like light petroleum.[1]

Protocol 2: Catalytic Hydrogenation of 1-Ethyl-4-methyl-2-nitrobenzene

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-ethyl-4-methyl-2-nitrobenzene in a suitable solvent (e.g., ethanol).

  • Catalyst: Add a catalytic amount of Pd/C (typically 5-10% by weight). For improved selectivity, a catalytic amount of a vanadium compound can also be added.[3]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir the mixture at a suitable temperature until the hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Visualizations

Synthesis_Pathway p_ethyltoluene p-Ethyltoluene nitration Nitration (HNO3, H2SO4) p_ethyltoluene->nitration nitro_isomers Mixture of Nitro Isomers (4-ethyl-2-nitrotoluene & 4-ethyl-3-nitrotoluene) nitration->nitro_isomers separation Chromatography nitro_isomers->separation desired_nitro 1-Ethyl-4-methyl-2-nitrobenzene separation->desired_nitro hydrogenation Catalytic Hydrogenation (H2, Pd/C) desired_nitro->hydrogenation final_product This compound hydrogenation->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic start Start Synthesis nitration Nitration Step start->nitration check_nitration Low Yield or Multiple Isomers? nitration->check_nitration control_temp Control Temperature (<10°C) check_nitration->control_temp Yes hydrogenation Hydrogenation Step check_nitration->hydrogenation No purify_isomers Purify via Chromatography control_temp->purify_isomers purify_isomers->hydrogenation check_reduction Incomplete Reduction or Colored By-products? hydrogenation->check_reduction optimize_conditions Optimize Catalyst, Pressure, Time check_reduction->optimize_conditions Yes purification Final Purification check_reduction->purification No add_vanadium Add Vanadium Compound optimize_conditions->add_vanadium add_vanadium->purification check_purity Impurities Present? purification->check_purity distill_chromatograph Vacuum Distillation or Chromatography check_purity->distill_chromatograph Yes end_product High-Purity Product check_purity->end_product No distill_chromatograph->end_product

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Electrophilic Substitution on 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and selectivity of electrophilic substitution reactions on 5-Ethyl-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution on this compound resulting in a low yield of the desired product and a complex mixture of isomers?

A1: The aromatic ring of this compound is highly activated due to the cumulative electron-donating effects of three substituents: the primary amino group (-NH2), the methyl group (-CH3), and the ethyl group (-C2H5).[1][2] The amino group, in particular, is a very strong activating group.[3][4] This high reactivity can lead to several common issues:

  • Oxidation: The electron-rich aniline ring and the amino group are susceptible to oxidation, especially under harsh reaction conditions (e.g., strong acids, potent oxidizing agents), leading to the formation of tarry by-products.[4][6]

  • Poor Regioselectivity: While the substituents are primarily ortho, para-directing, the presence of multiple activating groups can lead to a mixture of isomers, making purification difficult.[7][8]

Q2: During the nitration of this compound with a standard nitric acid/sulfuric acid mixture, I'm observing a significant amount of the meta-substituted product. Why is this happening?

A2: This is a classic issue when nitrating anilines under strong acidic conditions. The basic amino group (-NH2) gets protonated by the strong acid (H2SO4) to form the anilinium ion (-NH3+).[1][9] The anilinium ion is a strongly deactivating, meta-directing group.[7][10] Consequently, the electrophile (NO2+) attacks the deactivated ring at the meta position. This leads to a mixture of ortho, para, and a substantial amount of meta products, significantly lowering the yield of the desired isomer.[9][11]

Q3: Can I perform a Friedel-Crafts alkylation or acylation on this compound?

A3: Friedel-Crafts reactions are generally unsuccessful with anilines or any aromatic amine.[12] The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl3, FeCl3) required for the reaction.[13][14] This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack.[4][9]

Q4: What is the most effective strategy to control the reactivity of this compound and achieve high yields of a single, desired isomer?

  • Moderates Reactivity: The acetyl group is electron-withdrawing, which reduces the activating strength of the amino group. This helps prevent polysubstitution and oxidation.[4][14]

  • Ensures Ortho, Para-Selectivity: The amide is still an ortho, para-director but its reduced activation allows for more controlled substitution.[4]

  • Prevents Anilinium Ion Formation: The amide nitrogen is much less basic and does not get protonated in acidic media, thus avoiding meta-substitution.[9]

  • Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, often leading to a higher yield of the para isomer, which is frequently the desired product.[14][15] After the electrophilic substitution is complete, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.[4][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer 1. Polysubstitution due to high ring activation.[5] 2. Formation of meta isomer in acidic conditions (e.g., nitration).[9] 3. Oxidation of the aniline ring and/or amino group.[4]1. Protect the amino group as an acetanilide to moderate its activating effect.[14] 2. Avoid strongly acidic conditions or use a protecting group strategy. 3. Use milder reaction conditions and protect the amino group.
Formation of Tarry By-products 1. Oxidation of the starting material or product. 2. Reaction temperature is too high.1. Protect the amino group. 2. Run the reaction at a lower temperature (e.g., using an ice bath).[7]
Mixture of Ortho and Para Isomers 1. Inherent directing effects of the activating groups. 2. Insufficient steric hindrance to block the ortho positions.1. Use a bulky protecting group (e.g., acetyl) on the amino group to favor the para product.[15] 2. Use a larger electrophile, which will preferentially attack the less sterically hindered para position.[15][16]
Reaction Fails (No Product) 1. (For Friedel-Crafts) Deactivation of the ring by complexation of the amino group with the Lewis acid catalyst.[12][13] 2. Reagents are old or impure.1. Friedel-Crafts reactions are not suitable for anilines. An alternative synthetic route should be considered. 2. Use fresh, purified reagents and anhydrous solvents.

Experimental Protocols

Protocol 1: Protection of this compound via Acetylation

This protocol describes the conversion of the highly reactive amine to a more manageable acetanilide.

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Buffering: Prepare a separate solution of sodium acetate in water.

  • Acetylation: Cool the aniline hydrochloride solution in an ice bath. Add acetic anhydride (approx. 1.1 equivalents) dropwise.

  • Neutralization: Immediately after adding the acetic anhydride, add the sodium acetate solution and stir the mixture vigorously.

  • Precipitation & Isolation: The N-(5-ethyl-2-methylphenyl)acetamide (acetanilide derivative) will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for Electrophilic Substitution (e.g., Nitration) on Protected Aniline

This protocol provides a general method for the nitration of the acetanilide derivative formed in Protocol 1.

  • Dissolution: Dissolve the N-(5-ethyl-2-methylphenyl)acetamide (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Electrophilic Attack: Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 10 °C.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

Protocol 3: Deprotection (Hydrolysis) of the Acetyl Group

This protocol regenerates the amino group to yield the final substituted aniline product.

  • Reaction Setup: Place the nitrated acetanilide product in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of a strong acid (e.g., 70% H2SO4 or concentrated HCl) or a strong base (e.g., aqueous NaOH).

  • Heating: Heat the mixture under reflux until the solid has completely dissolved (this may take 30-60 minutes).

  • Neutralization: Cool the solution and carefully neutralize it. If using an acid for hydrolysis, slowly add a strong base (e.g., NaOH solution) until the solution is basic. If using a base for hydrolysis, neutralize with a strong acid.

  • Isolation: The substituted aniline product will often precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The final product can be purified by recrystallization, distillation, or column chromatography.

Visualizations

Caption: Directing effects of substituents on this compound.

experimental_workflow cluster_protection Step 1: Protection cluster_substitution Step 2: Electrophilic Substitution cluster_deprotection Step 3: Deprotection start This compound protect React with Acetic Anhydride start->protect protected_aniline N-(5-ethyl-2-methylphenyl)acetamide protect->protected_aniline sub_reagents Add Electrophile (e.g., HNO₃/H₂SO₄) protected_aniline->sub_reagents substituted_product Substituted Acetanilide sub_reagents->substituted_product hydrolysis Acid or Base Hydrolysis substituted_product->hydrolysis final_product Final Product: Substituted this compound hydrolysis->final_product

Caption: General workflow for controlled electrophilic substitution.

troubleshooting_yield start Low Yield of Desired Product? meta_check Is significant meta product observed? start->meta_check Yes tar_check Are tarry by-products or polysubstituted products present? start->tar_check No anilinium Cause: Anilinium ion formation in strong acid. meta_check->anilinium Yes meta_check->tar_check No solution_protect Solution: Protect -NH₂ group as an amide before substitution. anilinium->solution_protect overreaction Cause: High ring activation leads to over-reaction/oxidation. tar_check->overreaction Yes isomer_check Is it a mix of ortho/para isomers? tar_check->isomer_check No solution_moderate Solution: Protect -NH₂ group to moderate reactivity. Use milder conditions. overreaction->solution_moderate sterics Cause: Insufficient steric hindrance to favor one isomer. isomer_check->sterics Yes solution_sterics Solution: Use bulky protecting group to favor para substitution. sterics->solution_sterics

Caption: Troubleshooting flowchart for low yield issues.

References

dealing with the insolubility of 5-Ethyl-2-methylaniline in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Ethyl-2-methylaniline in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an alkyl-substituted aromatic amine.[1] Its structure, consisting of a benzene ring with an amino group, a methyl group, and an ethyl group, makes it a useful intermediate in organic synthesis, including the production of more complex molecules and polymers.[1] However, the presence of the nonpolar aromatic ring and alkyl substituents leads to its hydrophobic nature and consequently, poor solubility in water. A similar compound, 2-ethyl-6-methyl aniline, is described as water-insoluble.[2]

Q2: Why is this compound insoluble in neutral aqueous solutions?

The insolubility stems from its molecular structure. The large benzene ring and the ethyl and methyl groups are hydrophobic (water-repelling). While the amino (-NH2) group can form some hydrogen bonds with water, the overall character of the molecule is nonpolar, leading it to be immiscible with polar solvents like water. Aniline itself has limited solubility, which decreases further with the addition of larger alkyl groups.[3]

Q3: What is the most direct method to solubilize this compound in an aqueous medium?

Q4: My experiment is pH-sensitive. What are alternative solubilization strategies?

If altering the pH is not viable for your biological assay or experimental conditions, several other strategies can be employed:

  • Co-solvents: Using a water-miscible organic solvent can increase solubility. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, methanol, or polyethylene glycol (PEG).[7][8] The compound is first dissolved in a minimal amount of the co-solvent to create a concentrated stock, which is then diluted into the aqueous buffer. Caution is required as high concentrations of organic solvents can interfere with biological assays.[9]

  • Surfactants: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. This compound can be entrapped within these hydrophobic cores, allowing it to be dispersed in the aqueous phase.[7][10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating the molecule and increasing its apparent water solubility.[7][11]

Q5: How do I choose the best solubilization method for my specific application?

The choice depends entirely on the constraints of your experiment. The logical workflow below can guide your decision-making process. The primary consideration is whether your system can tolerate a low pH. If not, the choice between co-solvents, surfactants, or cyclodextrins will depend on the sensitivity of your assay to these agents and the required concentration of your compound.

Q6: What potential issues should I be aware of when using these methods?

  • pH Adjustment: While effective, the resulting acidic solution may not be suitable for all applications, such as cell-based assays or protein studies, where a specific pH range is critical for biological activity.

  • Co-solvents: Solvents like DMSO can be toxic to cells at higher concentrations and may interfere with enzyme activity.[9] It is crucial to run solvent tolerance controls in your experiments.

  • Compound Precipitation: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate if its solubility limit in the final buffer/solvent mixture is exceeded. This is a common issue in biological assays.[9]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₃N[12][13]
Molecular Weight 135.21 g/mol [1][12][13]
LogP (Octanol-Water Partition Coefficient) 2.1 - 2.4[12][13]
Topological Polar Surface Area (TPSA) 26.02 Ų[13]
Hydrogen Bond Donors 1[13]
Hydrogen Bond Acceptors 1[13]

Solubilization Strategy Comparison

StrategyPrinciple of ActionAdvantagesDisadvantages
pH Adjustment (Acidification) Protonation of the basic amine group to form a polar, water-soluble anilinium salt.[6]Simple, highly effective for amines, uses common reagents.Resulting low pH may be incompatible with biological systems.
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the bulk solvent to accommodate the nonpolar solute.[7]Easy to prepare stock solutions; widely used in drug discovery.Potential for solvent toxicity or interference with the assay; risk of precipitation upon dilution.[8][9]
Surfactants (e.g., Polysorbates) Encapsulation of the hydrophobic compound within micelles.[10]Can achieve higher concentrations; can improve stability.Can interfere with cell membranes or protein activity; may be difficult to remove.
Cyclodextrins Formation of a host-guest inclusion complex, shielding the hydrophobic molecule from water.[11]Low toxicity; can enhance bioavailability.Can be expensive; complex formation is specific to molecule geometry and size.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Acidification)

This protocol describes the preparation of an acidic aqueous stock solution of this compound.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinders

Procedure:

  • Add a known volume of deionized water to a beaker.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Weigh the desired amount of this compound and add it to the water. It will not dissolve and may form an immiscible layer or suspension.

  • Begin stirring the suspension.

  • Slowly, add 1 M HCl dropwise to the suspension.

  • Monitor the solution's appearance. As the pH drops, the amine will protonate and begin to dissolve.

  • Continue adding acid until the solution becomes completely clear, indicating full solubilization.

  • Measure the final pH of the solution. Typically, a pH of 4 or lower is required.[5]

  • Add deionized water to reach the final desired volume and concentration.

Note: This stock solution will be acidic. Before use in a pH-sensitive assay, you must consider how its addition will affect the final pH of your experimental medium.

Protocol 2: Solubilization Using a Co-solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous buffers for biological assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh the desired amount of this compound directly into a clean, dry vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM). High concentrations are typical for stock solutions.[8]

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial securely and vortex vigorously until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for compound stability at elevated temperatures.

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

Note: When diluting this stock into your final aqueous buffer, add the DMSO stock to the buffer (not the other way around) and mix immediately to minimize the risk of precipitation. Always include a vehicle control (buffer + equivalent amount of DMSO) in your experiments.

Visual Guides

Logical Workflow for Solubilization

G start Start: This compound is insoluble in aqueous medium q_ph_sensitive Is your experimental system pH sensitive? start->q_ph_sensitive a_ph_adjust Use pH Adjustment (Acidification Protocol) q_ph_sensitive->a_ph_adjust No q_cosolvent_ok Can your system tolerate a co-solvent (e.g., <1% DMSO)? q_ph_sensitive->q_cosolvent_ok Yes end_success Success: Compound Solubilized a_ph_adjust->end_success a_cosolvent Use a Co-solvent (DMSO Protocol) q_cosolvent_ok->a_cosolvent Yes a_advanced Consider Advanced Methods: - Surfactants - Cyclodextrins q_cosolvent_ok->a_advanced No a_cosolvent->end_success end_fail Re-evaluate Strategy a_advanced->end_fail

Caption: Decision tree for selecting a solubilization strategy.

Mechanism of Amine Solubilization by Acidification

Caption: Protonation of the amine group to form a soluble salt.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center with troubleshooting guides and FAQs for peak tailing in HPLC analysis of 5-Ethyl-2-methylaniline.

This guide provides solutions for common issues leading to peak tailing when analyzing this compound using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a basic compound like this compound?

Peak tailing for basic compounds such as this compound in reversed-phase HPLC is often due to strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase. This leads to secondary, undesirable retention mechanisms, causing the peak to tail. Other contributing factors can include column degradation, improper mobile phase pH, and issues with the HPLC system itself.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds. For a basic analyte like this compound, a mobile phase with a pH 2-3 units below the pKa of the analyte will ensure it is in its fully protonated form, which can help to minimize secondary interactions with silanol groups. However, operating at a very low pH can also lead to column degradation over time.

Q3: Can the choice of HPLC column influence peak tailing?

Absolutely. The choice of the stationary phase is critical. Modern columns with high-purity silica and effective end-capping are designed to minimize the presence of accessible, acidic silanol groups, thereby reducing peak tailing for basic compounds. Columns specifically designed for the analysis of bases, often labeled as "base-deactivated," are highly recommended.

Troubleshooting Guide

Issue: Significant Peak Tailing Observed

This section provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

1. Evaluate and Optimize the Mobile Phase

The composition of your mobile phase is the first and often most effective parameter to adjust.

  • pH Adjustment: Ensure the mobile phase pH is optimal for your analyte. For this compound (a basic compound), a lower pH (e.g., pH 2.5-3.5) is generally recommended to ensure the analyte is in a single ionic form (protonated).

  • Buffer Concentration: A buffer concentration in the range of 10-50 mM is typically sufficient to control the pH and minimize silanol interactions.

  • Use of Additives: Introducing a competitive base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thus improving peak shape. A concentration of 0.1-0.5% (v/v) is a good starting point.

2. Assess the HPLC Column Condition

The column is a primary contributor to peak shape issues.

  • Column Contamination: If the column has been used with other analytes, it may be contaminated. Flush the column with a strong solvent (e.g., a gradient of water to isopropanol) to remove strongly retained compounds.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. This can expose more active silanol groups. If performance does not improve with cleaning, the column may need to be replaced.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.

3. Check the HPLC System

System-related issues can also contribute to poor peak shape.

  • Extra-Column Volume: Excessive tubing length or a large flow cell volume can lead to band broadening and peak tailing. Ensure that all connections are made with minimal tubing length.

  • Injector Issues: A partially blocked injector port or a worn rotor seal can cause sample to be introduced slowly, resulting in a tailed peak.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

  • Initial Mobile Phase: Prepare a mobile phase of Acetonitrile:25mM Potassium Phosphate buffer (pH 3.0) (50:50, v/v).

  • Analysis: Inject a standard solution of this compound (10 µg/mL in mobile phase) and record the chromatogram.

  • pH Adjustment: Prepare additional mobile phases with the buffer adjusted to pH 2.5 and 3.5.

  • Re-analysis: Analyze the standard solution with each new mobile phase and compare the peak asymmetry.

  • Additive Introduction: To the optimal pH mobile phase, add triethylamine (TEA) at a concentration of 0.1% (v/v).

  • Final Analysis: Re-run the standard and evaluate the improvement in peak shape.

Protocol 2: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Solvent Series: Flush the column sequentially with the following solvents at a flow rate of 1 mL/min for 30 minutes each:

    • Water (HPLC grade)

    • Isopropanol

    • Hexane (if compatible with your column chemistry)

    • Isopropanol

    • Water (HPLC grade)

  • Equilibration: Equilibrate the column with your initial mobile phase for at least 1 hour before re-injecting your sample.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)
2.51.2
3.01.5
3.51.8

Table 2: Effect of Triethylamine (TEA) Additive on Peak Asymmetry

Mobile Phase CompositionTailing Factor (Tf)
ACN:25mM KH2PO4 (pH 2.5) (50:50)1.2
ACN:25mM KH2PO4 (pH 2.5) with 0.1% TEA (50:50)1.05

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_mp Step 1: Evaluate Mobile Phase start->check_mp adjust_ph Adjust pH to 2.5-3.5 check_mp->adjust_ph Is pH optimal? add_tea Add Competitive Base (e.g., TEA) adjust_ph->add_tea check_column Step 2: Assess Column Condition add_tea->check_column Still tailing? resolved Peak Shape Improved add_tea->resolved Tailing resolved flush_column Flush with Strong Solvents check_column->flush_column Is column old/contaminated? check_system Step 3: Inspect HPLC System check_column->check_system Column is new/clean replace_column Consider Column Replacement flush_column->replace_column Flushing ineffective? flush_column->resolved Tailing resolved replace_column->check_system check_connections Minimize Extra-Column Volume check_system->check_connections inspect_injector Check Injector for Blockages check_connections->inspect_injector inspect_injector->resolved Issue found and fixed

Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.

Analyte_Interaction cluster_column Silica Stationary Phase silanol Si-OH bonded_phase C18 elution Symmetrical Peak bonded_phase->elution analyte This compound (Protonated Form) analyte->silanol Secondary Interaction (Causes Tailing) analyte->bonded_phase Primary Interaction (Desirable)

Caption: Interactions between the analyte and the stationary phase in HPLC.

Technical Support Center: 5-Ethyl-2-methylaniline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-2-methylaniline. The focus is on removing colored impurities that can arise during synthesis or storage.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample developed a yellow or brownish color over time?

A1: Aromatic amines like this compound are susceptible to air oxidation.[1][2] The discoloration is typically due to the formation of small quantities of highly colored oxidation and polymerization byproducts.[2] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can help minimize color formation.

Q2: What are the common types of colored impurities in this compound?

A2: The colored impurities are generally complex, high-molecular-weight compounds formed from the oxidation and polymerization of the aniline.[2] These can include azo compounds, quinones, and various polymeric structures. If the synthesis involved nitration and reduction steps, residual nitroaromatic compounds could also contribute to the color.

Q3: Can I use a discolored sample of this compound directly in my reaction?

A3: While the colored impurities are often present in small amounts, they can potentially interfere with subsequent reactions, act as catalyst poisons, or affect the purity of your final product. For sensitive applications, it is highly recommended to purify the this compound before use.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting for common purification methods to remove colored impurities from this compound.

Problem: My this compound is discolored, and I need a high-purity, colorless product.

Here are three common purification methods, ranging from simple to more rigorous.

Solution 1: Treatment with Activated Carbon (for minor discoloration)

This is often the simplest and quickest method for removing minor colored impurities.

Experimental Protocol:

  • Activated Carbon Addition: Add powdered activated carbon to the solution. A general starting point is 1-5% of the weight of the this compound.[5]

  • Heating and Stirring: Gently heat the mixture to 40-60°C while stirring.[6] Avoid boiling if using a low-boiling point solvent. The optimal contact time is typically 30-60 minutes.[5]

  • Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. It is crucial to perform this filtration while the solution is hot to prevent premature crystallization of the product.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the decolorized product.

Troubleshooting:

Issue Possible Cause Solution
Product is still colored after treatment. Insufficient amount of activated carbon.Increase the amount of activated carbon in increments and repeat the process.
Ineffective type of activated carbon.Different activated carbons have varying pore structures and surface chemistries. Try a different grade or type of activated carbon.[5][6]
Low recovery of the product. Product adsorbed onto the activated carbon.Minimize the amount of activated carbon used and the contact time.
Premature crystallization during filtration.Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. Adding a small amount of extra hot solvent before filtration can also help.

Quantitative Data (General for Anilines):

Parameter Value/Range Reference
Activated Carbon Dosage1-5% (w/w)[5]
Treatment Temperature40-80°C[5][6]
Contact Time30-60 minutes[5]
Optimal pH (for aqueous solutions)3-6[5]

Solution 2: Recrystallization (for solid impurities or when a solvent is already present)

If your this compound is a solid at room temperature or is already in a solvent from a previous reaction step, recrystallization can be an effective purification method.

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted anilines, common recrystallization solvents include ethanol, methanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures.[7][8] A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is still colored, you can add a small amount of activated carbon and perform a hot filtration as described in the previous section.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Troubleshooting:

Issue Possible Cause Solution
No crystals form upon cooling. Solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.[10]
Colored impurities are trapped in the crystals. Cooling was too rapid.Allow the solution to cool more slowly to allow for the formation of a purer crystal lattice.

Solution 3: Vacuum Distillation (for liquid products and removal of non-volatile impurities)

Vacuum distillation is a highly effective method for purifying liquid anilines from non-volatile colored impurities like polymers.

Experimental Protocol:

  • Drying: Before distillation, it is advisable to dry the aniline, as water can co-distill. This can be done by stirring with a suitable drying agent like potassium hydroxide (KOH) pellets, followed by decantation.[11]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is important to use a vacuum-tight system and to include a cold trap to protect the vacuum pump.

  • Distillation: Heat the flask containing the impure this compound. The boiling point will be significantly lower under reduced pressure. For example, the boiling point of the isomeric 2-Ethyl-6-methylaniline is 231°C at atmospheric pressure.[12] Using a vacuum of 20 mmHg would lower the boiling point of aniline (b.p. 184°C) to 72°C. A similar reduction can be expected for this compound. Collect the fraction that distills at a constant temperature.

  • Storage: The freshly distilled, colorless product should be stored under an inert atmosphere to prevent re-oxidation.

Troubleshooting:

Issue Possible Cause Solution
Product bumps violently during distillation. Uneven heating or lack of boiling chips.Ensure smooth boiling by using fresh boiling chips or a magnetic stirrer. Applying heat evenly with a heating mantle is also important.
Distillate is still colored. Some colored impurities are volatile under the distillation conditions.A second distillation may be necessary. Alternatively, pre-treating the aniline with activated carbon before distillation can remove some of these impurities.
Difficulty achieving a good vacuum. Leaks in the apparatus.Check all joints and connections for a proper seal. Use a small amount of vacuum grease on ground glass joints if necessary.

Estimated Boiling Point of this compound under Reduced Pressure:

Pressure Estimated Boiling Point
760 mmHg (Atmospheric)~230-235 °C (based on isomer data)[12]
20 mmHg~70-80 °C (estimated)
10 mmHg~60-70 °C (estimated)

Visualizations

Experimental_Workflow_for_Purification cluster_start Impure this compound cluster_methods Purification Methods cluster_end Purified Product start Discolored Product activated_carbon Activated Carbon Treatment start->activated_carbon Minor Impurities recrystallization Recrystallization start->recrystallization Solid Product distillation Vacuum Distillation start->distillation Liquid Product end_product Colorless This compound activated_carbon->end_product recrystallization->end_product distillation->end_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Discolored Product is_solid Is the product a solid? start->is_solid is_minor Is the discoloration minor? is_solid->is_minor No (Liquid) recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_minor->distill No (Significant Discoloration) activated_carbon Activated Carbon Treatment is_minor->activated_carbon Yes

Caption: Decision-making logic for choosing a purification method.

References

Technical Support Center: Managing Exothermic Reactions of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving 5-Ethyl-2-methylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially hazardous?

A1: Reactions involving this compound, like many other substituted anilines, can be highly exothermic, meaning they release a significant amount of heat. The aromatic amine group is strongly activating, which can lead to rapid reaction rates and substantial heat generation. If this heat is not effectively dissipated, it can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1][2][3][4][5]

Q2: Which common reactions of this compound are known to be strongly exothermic?

A2: Electrophilic aromatic substitution reactions are typically highly exothermic when performed on activated rings like this compound. Key examples include:

  • Nitration: Reaction with nitric acid and sulfuric acid to introduce a nitro group.

  • Halogenation: Reaction with bromine or chlorine.

  • Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group.

  • Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. This process is notoriously exothermic and can lead to the formation of unstable diazonium compounds.[2][4]

Q3: What is a thermal runaway reaction and what are its consequences?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a positive feedback loop. This can lead to a very rapid rise in temperature and pressure within the reactor, potentially causing vessel rupture, explosion, and the release of toxic materials.[1][2][3][4][5]

Q4: Where can I find specific thermal hazard data for this compound?

A4: Unfortunately, comprehensive, publicly available calorimetric data such as the heat of reaction for specific transformations or the decomposition energy for this compound is scarce. In the absence of experimental data, computational methods like Group Contribution (GC) can be used to estimate thermochemical properties.[6][7][8][9][10] However, for process safety, it is crucial to determine this data experimentally using techniques like reaction calorimetry or differential scanning calorimetry (DSC).

Troubleshooting Guide

This guide provides solutions to common problems encountered during exothermic reactions with this compound.

Issue Possible Causes Recommended Actions
Rapid, Uncontrolled Temperature Rise 1. Reagent addition is too fast.2. Inadequate cooling.3. High concentration of reactants.4. Insufficient stirring leading to localized hot spots.1. Immediately stop the addition of the reagent.2. Enhance cooling by adding more ice/dry ice to the bath or switching to a more efficient cooling system.3. Add a pre-chilled, inert solvent to dilute the reaction mixture.4. Increase the stirring rate if it is safe to do so.5. If the temperature continues to rise, proceed to the emergency quench protocol.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Low initial temperature leading to the accumulation of unreacted reagents.2. An induction period for the reaction.1. Be extremely cautious with delayed reactions. A sudden initiation can lead to a dangerous exotherm due to the buildup of reactants.2. If possible and deemed safe, slightly increase the temperature in a very controlled manner to initiate the reaction.3. For future experiments, consider adding a small amount of the reaction mixture that has already been initiated (a "seed") to start the reaction smoothly.
Formation of Tar-like Byproducts 1. Excessive reaction temperature.2. Localized hot spots due to poor mixing.3. Oxidation of the aniline derivative.1. Improve temperature control throughout the reaction.2. Ensure vigorous and efficient stirring.3. Consider protecting the amine group (e.g., through acetylation) before carrying out the reaction to reduce the ring's activation and prevent oxidation.[11][12]
Unexpected Gas Evolution 1. Decomposition of reactants or products at elevated temperatures.2. Side reactions leading to gaseous byproducts.1. Ensure the reaction is conducted in a well-ventilated fume hood.2. Do not run the reaction in a sealed system unless it is designed to withstand the potential pressure increase.3. Monitor the reaction temperature closely to prevent decomposition.

Experimental Protocols & Data

Protocol: Controlled Nitration of an Aniline Derivative (Illustrative)

This protocol illustrates the key safety measures for a typical exothermic reaction. Note: This is a general procedure and must be adapted and thoroughly risk-assessed for this compound.

  • Protection of the Amine:

    • Dissolve this compound in a suitable solvent (e.g., acetic acid).

    • Slowly add acetic anhydride to the solution while maintaining the temperature below 30°C to form the corresponding acetanilide. This step is moderately exothermic.

  • Nitration:

    • Cool the acetanilide solution to 0-5°C using an ice-salt bath.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the acetanilide solution with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Isolate the product by filtration.

  • Deprotection:

    • Hydrolyze the acetyl group using acidic or basic conditions to obtain the nitrated this compound.

Estimated Thermochemical Data

The following table provides estimated values for key thermal hazard parameters. These are not experimental values for this compound and should be used for preliminary assessment only. Experimental verification is essential for safety.

Parameter Estimated Value Range Significance Basis for Estimation
Heat of Nitration -120 to -160 kJ/molIndicates the total amount of heat that will be released. Higher values signify a greater potential for a large temperature increase.Based on typical values for the nitration of aromatic compounds.
Heat of Sulfonation -100 to -140 kJ/molSimilar to the heat of nitration, this value is crucial for assessing the cooling requirements.Based on general data for sulfonation of aromatic amines.
Decomposition Energy -200 to -400 kJ/molThe energy released if the molecule decomposes. A high value indicates a severe secondary reaction hazard if the temperature gets too high.Estimated based on data for similar substituted anilines and using group contribution principles.
Adiabatic Temperature Rise (ΔTad) for Nitration 150 - 250 °CThe theoretical maximum temperature increase in a perfectly insulated system. If the final temperature exceeds the decomposition temperature, a runaway is highly likely.Calculated using the estimated heat of reaction and typical heat capacities for organic molecules.[13][14][15][16][17]

Visualized Workflows

Workflow for Managing Reaction Temperature

G start Start Reagent Addition monitor Continuously Monitor Temperature start->monitor in_limits Temperature Within Limits? monitor->in_limits continue_addition Continue Addition in_limits->continue_addition Yes exceeds_limits Temperature Exceeds Limits! in_limits->exceeds_limits No continue_addition->monitor end Reaction Complete continue_addition->end After full addition stop_addition Stop Reagent Addition exceeds_limits->stop_addition quench Emergency Quench exceeds_limits->quench If temp continues to rise enhance_cooling Enhance Cooling stop_addition->enhance_cooling dilute Dilute with Cold Solvent enhance_cooling->dilute dilute->monitor

Caption: Workflow for real-time management of reaction temperature.

Decision Tree for Thermal Hazard Assessment

G start Plan New Reaction literature_search Search for Thermal Data start->literature_search data_found Data Available? literature_search->data_found estimate_data Estimate Data (Group Contribution, Analogs) data_found->estimate_data No assess_risk Assess Risk (Calculate MTSR, ΔTad) data_found->assess_risk Yes run_calorimetry Perform Reaction Calorimetry (DSC, RC1) estimate_data->run_calorimetry run_calorimetry->assess_risk low_risk Low Risk? assess_risk->low_risk proceed Proceed with Caution low_risk->proceed Yes redesign Redesign Experiment (e.g., lower concentration, semi-batch) low_risk->redesign No

Caption: Decision-making process for assessing thermal hazards of a new reaction.

References

Technical Support Center: Purification of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Ethyl-2-methylaniline from its isomeric impurities. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Poor Separation of Isomers During Fractional Distillation

Possible Cause Troubleshooting Steps
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate isomers with close boiling points.- Increase the length of the fractionating column. - Use a more efficient column packing material (e.g., structured packing instead of random packing). - Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.- Reduce the heating rate to ensure a slow and steady distillation. Aim for a rate of 1-2 drops per second of distillate.
Fluctuating Heat Source: Inconsistent heating can disrupt the temperature gradient in the column.- Use a stable heating source such as a heating mantle with a controller or an oil bath.
Product Solidifying in the Condenser: The distillate may solidify and block the condenser if its melting point is close to the coolant temperature.- Increase the temperature of the cooling fluid in the condenser.

Issue 2: Ineffective Purification by Crystallization

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice: The chosen solvent may not have a significant solubility difference for this compound and its impurities at high and low temperatures.- Perform small-scale solubility tests with a variety of solvents (e.g., hexanes, toluene, ethanol, and mixtures thereof). - A good solvent will dissolve the compound when hot but have low solubility when cold.
Oiling Out: The compound separates as an oil instead of crystals upon cooling.- Use a more polar solvent or a solvent mixture. - Ensure the cooling process is slow and undisturbed. - Try adding a seed crystal to induce crystallization.
Co-crystallization of Impurities: Impurities are incorporated into the crystal lattice of the desired product.- Perform multiple recrystallizations. - Consider a different solvent system that may have better selectivity.
Low Recovery of Purified Product: A significant amount of the desired product remains in the mother liquor.- Cool the crystallization mixture to a lower temperature to maximize crystal formation. - Minimize the amount of solvent used to dissolve the crude product initially.

Issue 3: Co-elution of Isomers in Preparative HPLC

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition: The mobile phase does not provide sufficient selectivity for the isomers.- Adjust the solvent ratio in the mobile phase. - Try different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa). - Add a small amount of a modifier like trifluoroacetic acid (for reversed-phase) or triethylamine (for normal-phase) to improve peak shape and selectivity for basic compounds like anilines.
Incorrect Stationary Phase: The column chemistry is not suitable for separating the specific isomers.- If using a C18 column, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity. - For challenging separations, a chiral stationary phase may be necessary if the isomers are enantiomers (though common impurities of this compound are positional isomers).
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.- Reduce the injection volume or the concentration of the sample.
Peak Tailing: Interactions between the basic aniline and acidic silanol groups on the silica support can cause poor peak shape.- Use a base-deactivated column. - Add a basic modifier like triethylamine to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a crude sample of this compound?

A1: The synthesis of this compound, often starting from 4-ethyltoluene, can lead to the formation of several positional isomers. The most common impurities are other ethylmethylaniline isomers where the ethyl and methyl groups are at different positions on the aniline ring. Based on directing effects in electrophilic aromatic substitution, likely isomers include:

  • 3-Ethyl-2-methylaniline

  • 4-Ethyl-2-methylaniline

  • 2-Ethyl-6-methylaniline

  • Other isomers depending on the specific synthetic route.

Q2: Which purification technique is most suitable for large-scale purification of this compound?

A2: For large-scale purification (kilogram scale and above), fractional distillation is often the most practical and cost-effective method, provided there is a sufficient difference in the boiling points of the isomers. Crystallization can also be used for large-scale purification if a suitable solvent system is identified. Preparative HPLC is generally reserved for smaller-scale purifications or when very high purity is required due to its higher cost and solvent consumption.

Q3: How can I monitor the purity of my fractions during purification?

A3: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent technique for monitoring the isomeric purity of fractions. High-performance liquid chromatography (HPLC) with a UV detector is also a very effective method. For quick qualitative checks, thin-layer chromatography (TLC) can be used, although it may not always resolve closely related isomers.

Q4: My purified this compound is discolored (yellow or brown). What is the cause and how can I prevent it?

A4: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. To prevent discoloration, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Distillation under reduced pressure can also help minimize thermal degradation and oxidation. Storing the purified product in a dark, cool place can also inhibit degradation.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundCAS NumberBoiling Point (°C)
This compound 17070-96-1Not readily available, estimated to be around 220-230°C
2-Ethyl-6-methylaniline24549-06-2231[1][2]
4-Ethyl-2-methylaniline71757-56-7No experimental data found
N-Ethyl-3-methylaniline102-27-2221[3]
4-Ethylaniline589-16-2216
3-Ethylaniline587-02-0212
N-Ethyl-2-methylaniline94-68-8214[4]

Note: The boiling point of this compound is not widely reported in the available literature. The estimation is based on the boiling points of similar isomers.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the separation of this compound from its isomeric impurities with different boiling points.

Materials:

  • Crude this compound

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently.

  • As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Control the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of 1-2 drops per second.

  • Monitor the temperature at the distillation head. Collect different fractions based on the boiling point ranges.

  • The first fraction will be enriched in the lower-boiling point isomers.

  • As the temperature stabilizes at the boiling point of the desired isomer, switch to a new receiving flask to collect the purified this compound.

  • Once the temperature begins to rise again or the distillation rate drops significantly, stop the distillation.

  • Analyze the purity of each fraction using GC or HPLC.

Protocol 2: Purification by Crystallization

This protocol describes the purification of this compound by crystallization from a suitable solvent.

Materials:

  • Crude this compound

  • A suitable solvent or solvent mixture (e.g., hexane, toluene, ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with a stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.

  • Hot-filter the solution to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Determine the melting point and purity (by GC or HPLC) of the recrystallized product.

Protocol 3: Purification by Preparative HPLC

This protocol outlines the purification of this compound using preparative high-performance liquid chromatography.

Materials:

  • Crude this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase modifiers (e.g., trifluoroacetic acid, triethylamine)

  • Preparative HPLC system with a suitable column (e.g., C18, Phenyl-Hexyl)

  • Fraction collector

Procedure:

  • Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.

  • Scale up the analytical method to a preparative scale. This may involve increasing the column diameter, flow rate, and injection volume.

  • Dissolve the crude this compound in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm filter before injection.

  • Set up the preparative HPLC system with the chosen column and mobile phase.

  • Inject the sample onto the column and begin the separation.

  • Monitor the chromatogram and collect the fractions corresponding to the peak of the pure this compound using a fraction collector.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analyze the purity of the final product by analytical HPLC.

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis start Start setup Set up Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge heat Heat Gently charge->heat collect_low Collect Low Boiling Impurities heat->collect_low collect_product Collect Pure Product Fraction collect_low->collect_product stop Stop Distillation collect_product->stop analyze Analyze Fractions (GC/HPLC) collect_product->analyze end End analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental_Workflow_Crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start_cryst Start dissolve Dissolve Crude in Minimal Hot Solvent start_cryst->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool_rt Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter_crystals Vacuum Filter Crystals cool_ice->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals analyze_cryst Analyze Purity (GC/HPLC, MP) dry_crystals->analyze_cryst end_cryst End analyze_cryst->end_cryst

Caption: Workflow for the purification of this compound by crystallization.

Experimental_Workflow_Prep_HPLC cluster_method_dev Method Development cluster_purification_hplc Purification cluster_post_purification Post-Purification start_hplc Start analytical_dev Develop Analytical Method start_hplc->analytical_dev scale_up Scale Up to Preparative Method analytical_dev->scale_up prep_sample Prepare & Filter Sample scale_up->prep_sample inject Inject Sample prep_sample->inject collect_fractions Collect Fractions inject->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent analyze_hplc Analyze Final Purity (HPLC) remove_solvent->analyze_hplc end_hplc End analyze_hplc->end_hplc

Caption: Workflow for the purification of this compound by preparative HPLC.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Ethyl-2-methylaniline and Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 5-Ethyl-2-methylaniline against the three structural isomers of toluidine: ortho (o-), meta (m-), and para (p-). An understanding of the nuanced differences in their reactivity is crucial for applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. This document summarizes their key chemical characteristics, explores the electronic and steric factors governing their reactivity, and provides illustrative experimental protocols supported by established chemical principles.

Introduction to Aniline Reactivity

Aromatic amines, with aniline as the parent compound, are a cornerstone of organic chemistry. Their reactivity is dominated by the powerful electron-donating nature of the amino group (-NH₂) attached to the aromatic ring.[1][2] This group strongly activates the ring towards electrophilic aromatic substitution (EAS), making it significantly more reactive than benzene.[3] The lone pair of electrons on the nitrogen atom increases the electron density at the ortho and para positions through resonance, directing incoming electrophiles to these sites.[4][5]

The introduction of alkyl substituents, such as methyl (-CH₃) and ethyl (-C₂H₅), further modulates this reactivity. These groups are also electron-donating and activating, influencing both the rate of reaction and the regioselectivity of the substitution.[1][6] This guide will dissect these influences to compare this compound with its simpler toluidine counterparts.

Comparative Reactivity Analysis

The reactivity of these aniline derivatives is primarily governed by the interplay of electronic (inductive and resonance) and steric effects of the substituents.

This compound: This compound features three activating groups on the benzene ring: an amino group, a methyl group, and an ethyl group. The combined electron-donating effects of these substituents make the aromatic ring highly nucleophilic and thus, exceptionally reactive towards electrophiles.[1] The amino group is the strongest activator, directing substitution to the positions ortho and para to it (C4 and C6). The ortho-methyl group provides additional activation and sterically hinders the C3 and C1 positions. The meta-ethyl group also contributes to the overall electron density of the ring.

o-Toluidine (2-methylaniline): With the amino and methyl groups in an ortho relationship, both activate the ring. The primary sites for electrophilic attack are C4 (para to -NH₂) and C6 (ortho to -NH₂). Steric hindrance from the adjacent methyl and amino groups can influence the relative yields of substitution at these positions.

m-Toluidine (3-methylaniline): The activating effects of the amino and methyl groups are not fully synergistic. The amino group strongly directs to the C2, C4, and C6 positions. The methyl group directs to its own ortho and para positions (C2, C4, C6). This can lead to a mixture of isomeric products in electrophilic substitution reactions.[7]

p-Toluidine (4-methylaniline): The para arrangement of the amino and methyl groups leads to a strong, cooperative activation of the ring. Both groups direct electrophilic attack to the same positions, C2 and C6 (both ortho to the amino group). This reinforcement makes p-toluidine highly reactive, often leading to high yields of 2-substituted products.

Based on these principles, This compound is predicted to be the most reactive of the compounds discussed due to the cumulative electron-donating effect of its three activating substituents. The reactivity of the toluidine isomers generally follows the order: p-toluidine > o-toluidine > m-toluidine, although specific reaction conditions can alter this trend.

Data Presentation

The following table summarizes key properties and predicted reactivity for these compounds.

PropertyThis compoundo-Toluidinem-Toluidinep-Toluidine
Structure CCC1=CC(=C(C=C1)C)NCc1ccccc1NCc1cccc(N)c1Cc1ccc(N)cc1
IUPAC Name This compound2-Methylaniline3-Methylaniline4-Methylaniline
CAS Number 17070-96-1[8]95-53-4[9]108-44-1[9]106-49-0[9]
Molecular Formula C₉H₁₃N[8]C₇H₉N[9]C₇H₉N[9]C₇H₉N[9]
Molecular Weight 135.21 g/mol [8]107.17 g/mol [9]107.17 g/mol [9]107.17 g/mol [9]
Basicity (pKa) No data found4.44[10]4.735.08
Predicted Major EAS Product (Bromination) 4-Bromo-5-ethyl-2-methylaniline4-Bromo-2-methylaniline4-Bromo-3-methylaniline & 6-Bromo-3-methylaniline2-Bromo-4-methylaniline

Note: Basicity (pKa of the conjugate acid) is an indicator of the nitrogen lone pair availability. Higher pKa values generally correlate with increased reactivity in some electrophilic reactions.

Mandatory Visualizations

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Aromatic_Ring Substituted Aniline Wheland_Intermediate Arenium Ion (Resonance Stabilized) Aromatic_Ring->Wheland_Intermediate π-attack Electrophile E+ Electrophile->Wheland_Intermediate Product Substituted Product Wheland_Intermediate->Product -H+ Base Base Base->Product

General mechanism for Electrophilic Aromatic Substitution (EAS).

experimental_workflow start Start: Prepare Solutions A This compound in Solvent start->A B o-Toluidine in Solvent start->B C m-Toluidine in Solvent start->C D p-Toluidine in Solvent start->D reagent Add Electrophilic Reagent (e.g., Br₂ in Acetic Acid) at constant temperature A->reagent B->reagent C->reagent D->reagent quench Quench Reaction reagent->quench analysis Analyze Product Mixture (GC-MS, HPLC) quench->analysis compare Compare Reaction Rates & Product Distribution analysis->compare

Workflow for a comparative reactivity study of aniline derivatives.

Experimental Protocols

Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)
  • Protection (Acetylation):

    • In separate flasks, dissolve 10 mmol of each aniline derivative (this compound, o-toluidine, m-toluidine, p-toluidine) in 20 mL of glacial acetic acid.

    • Add 1.1 equivalents (11 mmol) of acetic anhydride to each flask.

    • Stir the mixtures at room temperature for 30 minutes. The product is the corresponding acetanilide.

  • Bromination:

    • Cool each acetanilide solution to 0-5°C in an ice bath.

    • Slowly add a solution of 10 mmol of bromine in 5 mL of glacial acetic acid dropwise to each flask with constant stirring. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Work-up and Analysis:

    • Pour each reaction mixture into 100 mL of ice-cold water to precipitate the brominated acetanilide.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • A sample of the crude product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of ortho, meta, and para-isomers formed and to quantify the yield. Comparing the yields under identical reaction times provides a measure of relative reactivity.

  • Deprotection (Hydrolysis):

    • To obtain the brominated aniline, the collected acetanilide product is refluxed with aqueous HCl (e.g., 5M) for 1-2 hours, followed by neutralization with a base (e.g., NaOH) to yield the free amine.

Protocol 2: Diazotization and Azo Coupling

Diazotization converts primary aromatic amines into versatile diazonium salts, which are electrophiles for azo coupling reactions.[12][13]

  • Preparation of Diazonium Salt:

    • Dissolve 10 mmol of the chosen aniline derivative (e.g., p-toluidine) in a mixture of 5 mL concentrated hydrochloric acid and 15 mL of water.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled solution of 10.5 mmol of sodium nitrite (NaNO₂) in 10 mL of water dropwise. The temperature must be kept below 5°C.[12]

    • The completion of the reaction can be checked by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[12] The resulting clear solution contains the diazonium salt and is used immediately.

  • Azo Coupling Reaction:

    • In a separate beaker, dissolve 10 mmol of a coupling agent (e.g., phenol or N,N-dimethylaniline) in a 10% sodium hydroxide solution. Cool this solution to 5°C.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring.

    • A brightly colored azo dye should precipitate immediately or upon standing.[13]

    • The reaction mixture is typically stirred for another 30 minutes in the ice bath.

    • The solid dye is collected by filtration, washed with cold water, and dried.

The reactivity in coupling reactions is primarily that of the diazonium salt. Diazonium salts derived from anilines with electron-donating groups (like all the compounds in this guide) are less electrophilic (less reactive) than the diazonium salt of unsubstituted aniline.

Diazotization_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aromatic Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺ X⁻) Aniline->Diazonium Reagents_D NaNO₂ + 2HX (0-5°C) Reagents_D->Diazonium Azo_Dye Azo Dye (Ar-N=N-Ar'-OH) Diazonium->Azo_Dye Electrophilic Attack Coupling_Agent Activated Ring (e.g., Phenol) Coupling_Agent->Azo_Dye

Reaction pathway for diazotization and subsequent azo coupling.

Conclusion

In comparing this compound with the toluidine isomers, a clear hierarchy of reactivity emerges based on fundamental principles of organic chemistry. The cumulative electron-donating effects of the amino, methyl, and ethyl groups render This compound a highly activated substrate for electrophilic aromatic substitution, likely exceeding the reactivity of the toluidine isomers. Among the toluidines, the synergistic activation in p-toluidine makes it particularly reactive, while the substitution pattern in m-toluidine can lead to a more complex mixture of products. These differences, rooted in electronic and steric effects, are critical considerations for synthetic chemists aiming to create functionalized aromatic compounds for various industrial and research applications. The provided protocols offer a framework for experimentally verifying these predicted reactivity trends.

References

A Comparative Guide to the Synthesis of Azo Dyes: 5-Ethyl-2-methylaniline Versus Other Alkylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic dyes, the performance and properties of the final product are intrinsically linked to the molecular architecture of its precursors. Alkylated anilines are a cornerstone in the synthesis of a wide array of azo dyes, each imparting unique characteristics to the resulting chromophore. This guide provides a comparative overview of 5-Ethyl-2-methylaniline against other common alkylated anilines—namely 2-methylaniline, 2-ethylaniline, and 3,4-dimethylaniline—in the context of azo dye synthesis.

General Experimental Protocol: Synthesis of Azo Dyes from Alkylated Anilines

The synthesis of azo dyes from alkylated anilines typically follows a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. For the purpose of this comparative guide, N,N-diethylaniline is proposed as a common coupling agent to allow for a standardized comparison of the different alkylated anilines.

Materials:
  • Alkylated aniline (this compound, 2-methylaniline, 2-ethylaniline, or 3,4-dimethylaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-diethylaniline

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization of the Alkylated Aniline

  • In a beaker, dissolve a specific molar equivalent of the chosen alkylated aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature remains between 0-5 °C throughout the addition. The completion of the diazotization can be checked using starch-iodide paper.

Step 2: Azo Coupling with N,N-diethylaniline

  • In a separate beaker, dissolve N,N-diethylaniline in a dilute solution of hydrochloric acid.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Step 1) to the cold solution of N,N-diethylaniline with vigorous stirring. A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Comparative Performance of Azo Dyes

The following tables are presented as templates for researchers to systematically record and compare the performance of azo dyes synthesized from this compound and other alkylated anilines. At present, a comprehensive, direct comparison of these specific compounds is not available in the searched literature.

Table 1: Physicochemical and Spectral Properties of Azo Dyes Derived from Various Alkylated Anilines

Alkylated Aniline PrecursorMolecular Formula of DyeMolecular Weight ( g/mol )Yield (%)Melting Point (°C)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compoundC₁₉H₂₆N₄310.44Data not availableData not availableData not availableData not available
2-MethylanilineC₁₇H₂₂N₄282.38Data not availableData not availableData not availableData not available
2-EthylanilineC₁₈H₂₄N₄296.41Data not availableData not availableData not availableData not available
3,4-DimethylanilineC₁₈H₂₄N₄296.41Data not availableData not availableData not availableData not available

Table 2: Fastness Properties of Azo Dyes on a Standard Fabric (e.g., Polyester)

Alkylated Aniline PrecursorLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry) (Scale 1-5)Rubbing Fastness (Wet) (Scale 1-5)
This compoundData not availableData not availableData not availableData not available
2-MethylanilineData not availableData not availableData not availableData not available
2-EthylanilineData not availableData not availableData not availableData not available
3,4-DimethylanilineData not availableData not availableData not availableData not available

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis of azo dyes from alkylated anilines.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Alkylated Aniline Diazonium Diazonium Salt Aniline->Diazonium + HCl, H₂O + NaNO₂ (aq) HCl HCl, H₂O NaNO2 NaNO₂, 0-5°C AzoDye Azo Dye Diazonium->AzoDye + Coupling Agent CouplingAgent N,N-diethylaniline Filtration Filtration AzoDye->Filtration Recrystallization Recrystallization Filtration->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye

Caption: General workflow for the synthesis of azo dyes.

LogicalRelationship Aniline Alkylated Aniline (e.g., this compound) Properties Dye Properties (λmax, Fastness, etc.) Aniline->Properties Substituents Alkyl Substituents (Position, Size) Substituents->Properties Coupling Coupling Component (e.g., N,N-diethylaniline) Coupling->Properties

Caption: Factors influencing final azo dye properties.

A Comparative Guide to the Validation of a New Analytical Method for 5-Ethyl-2-methylaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Ethyl-2-methylaniline against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is supported by established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies for this compound.

Introduction to this compound and the Need for Validated Analytical Methods

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and precise quantification of this compound is critical for ensuring the quality, purity, and consistency of final products. The validation of analytical methods is a mandatory regulatory requirement to ensure that the chosen method is suitable for its intended purpose, providing reliable and reproducible data.

This guide will detail the experimental protocols and performance data for two distinct analytical techniques: a newly validated HPLC-UV method and a conventional GC-MS method.

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a comparative summary of the performance of the newly validated HPLC-UV method and the established GC-MS method for the quantification of this compound.

Data Presentation: Quantitative Performance Summary
Validation ParameterNewly Validated HPLC-UV Method Established GC-MS Method ICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 50 µg/mLDefined by application
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) 0.3 µg/mL0.05 µg/mLS/N ratio of 3:1
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mLS/N ratio of 10:1
Robustness Unaffected by minor changes in pH and mobile phase compositionUnaffected by minor changes in oven temperature and flow rateNo significant impact on results

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Newly Validated HPLC-UV Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 243 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Established GC-MS Method

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Hold at 200°C for 5 minutes

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-200

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane.

  • Perform serial dilutions to prepare calibration standards and test samples.

Mandatory Visualizations

Experimental Workflow Diagrams

cluster_hplc HPLC-UV Method Workflow cluster_gcms GC-MS Method Workflow hplc_prep Sample Preparation (Dissolve & Filter) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (243 nm) hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gcms_prep Sample Preparation (Dilution) gcms_inject GC Injection gcms_prep->gcms_inject gcms_sep Capillary Column Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant cluster_params Key Validation Parameters (ICH) Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Precision->Accuracy LOQ->Accuracy LOQ->Precision

comparative study of the spectral properties of aniline and 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectral properties of aniline and 5-ethyl-2-methylaniline is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of how alkyl substitution on the aniline ring influences its spectral characteristics. The supporting experimental data and detailed methodologies offer a foundational resource for the structural elucidation and analysis of related aromatic amine compounds.

Introduction

Aniline, a primary aromatic amine, serves as a fundamental building block in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and polymers. Its spectral properties are well-characterized and provide a benchmark for understanding the electronic and structural features of substituted anilines. This compound, an alkyl-substituted derivative, presents a case study for examining the influence of electron-donating alkyl groups on the spectral behavior of the aniline core. This comparison guide delves into the nuances of their UV-Vis, FT-IR, and NMR spectra, offering insights into the structural and electronic differences between these two molecules.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for aniline and this compound.

UV-Visible Spectroscopy
Compoundλmax (nm)SolventReference
Aniline230, 280Ethanol[1]
This compoundNot Experimentally Determined--
FT-IR Spectroscopy (Key Vibrational Frequencies in cm⁻¹)
Vibrational ModeAnilineThis compound (Predicted)
N-H Stretch (asymmetric & symmetric)3433, 3356[2]3300 - 3500
Aromatic C-H Stretch~30303000 - 3100
Aliphatic C-H Stretch-2850 - 2960
N-H Bend (scissoring)~16201590 - 1650
Aromatic C=C Stretch1603, 14971450 - 1600
C-N Stretch~12771250 - 1350
¹H NMR Spectroscopy (Chemical Shifts in ppm)
ProtonAniline (in CDCl₃)This compound (Predicted)
NH₂~3.7 (broad s)Broad singlet
Aromatic H6.7-7.2 (m)6.5 - 7.5 (m)
CH₂ (ethyl)-Quartet
CH₃ (ethyl)-Triplet
CH₃ (methyl)-Singlet

Note: The exact chemical shifts for this compound are predicted based on the expected electronic environment created by the alkyl substituents.

¹³C NMR Spectroscopy (Chemical Shifts in ppm)
CarbonAniline (in CDCl₃)This compound (Predicted)
C-NH₂~146-
Aromatic C115-129-
CH₂ (ethyl)--
CH₃ (ethyl)--
CH₃ (methyl)--

Note: Specific experimental ¹³C NMR data for this compound was not found. The predicted spectrum would show distinct signals for the aromatic carbons, influenced by the positions of the alkyl groups, as well as signals for the ethyl and methyl carbons.

Experimental Protocols

The following are general experimental methodologies for obtaining the spectral data presented.

UV-Visible Spectroscopy

A solution of the analyte (aniline or this compound) is prepared in a suitable UV-transparent solvent, such as ethanol or methanol, at a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, scanning a wavelength range from approximately 200 to 400 nm. The solvent is used as a reference in the reference cuvette.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples like aniline and this compound, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (approximately 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H). For ¹H NMR, typical parameters include a spectral width of 0-15 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[4]

Visualization of the Comparative Study Workflow

The following diagram illustrates the logical workflow of this comparative spectroscopic study.

G cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis Aniline Aniline UVVis UV-Vis Aniline->UVVis FTIR FT-IR Aniline->FTIR NMR NMR Aniline->NMR EMAniline This compound EMAniline->UVVis EMAniline->FTIR EMAniline->NMR Aniline_Data Spectral Data of Aniline UVVis->Aniline_Data EMAniline_Data Spectral Data of this compound UVVis->EMAniline_Data FTIR->Aniline_Data FTIR->EMAniline_Data NMR->Aniline_Data NMR->EMAniline_Data Comparison Comparative Analysis Aniline_Data->Comparison EMAniline_Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for the comparative spectroscopic analysis.

Discussion and Conclusion

The spectral data for aniline provides a clear baseline for understanding the fundamental electronic transitions and vibrational modes of a primary aromatic amine. The UV-Vis spectrum of aniline shows characteristic π-π* transitions of the benzene ring, which are influenced by the electron-donating amino group.[1] The FT-IR spectrum clearly displays the N-H stretching and bending vibrations, as well as aromatic C-H and C=C stretching modes.[2] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

While experimental data for this compound is limited, theoretical predictions suggest noticeable shifts in its spectral properties compared to aniline. The presence of two electron-donating alkyl groups (ethyl and methyl) on the aromatic ring is expected to increase the electron density of the benzene ring. This increased electron density would likely lead to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption maxima.

In the FT-IR spectrum, the fundamental vibrational modes of the aniline core are expected to be present, with additional bands corresponding to the C-H stretching and bending vibrations of the ethyl and methyl groups. The positions of the N-H and C-N stretching bands may also be slightly altered due to the electronic influence of the alkyl substituents.

The predicted ¹H and ¹³C NMR spectra of this compound would be more complex than that of aniline. The aromatic region of the ¹H NMR spectrum would show a more intricate splitting pattern due to the specific substitution on the ring. Furthermore, new signals corresponding to the ethyl (a quartet and a triplet) and methyl (a singlet) groups would be observed in the aliphatic region of the spectrum. Similarly, the ¹³C NMR spectrum would display additional signals for the carbons of the ethyl and methyl substituents.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Ethyl-2-methylaniline by Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control in the pharmaceutical industry. For 5-Ethyl-2-methylaniline, a substituted aniline derivative, various analytical techniques can be employed to quantify its purity and identify potential impurities. This guide provides a comprehensive comparison of the classical diazotization titration method with modern chromatographic and spectroscopic techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This objective comparison, supported by experimental data from analyses of structurally similar compounds, will assist researchers in selecting the most appropriate method for their specific needs.

Overview of Analytical Techniques

The choice of an analytical method for purity assessment is a critical decision, influenced by factors such as the nature of the analyte, the expected impurities, and the desired level of accuracy and precision.

  • Diazotization Titration: This classic titrimetric method is specific for primary aromatic amines. It involves the reaction of the amine with a standardized solution of sodium nitrite in an acidic medium to form a diazonium salt. The endpoint is typically detected using an external indicator, such as starch-iodide paper, or more accurately by potentiometry.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique, HPLC is widely used for the purity analysis of a broad range of organic compounds. For substituted anilines, reversed-phase HPLC with UV detection is a common approach, offering high resolution and sensitivity for separating the main component from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. GC separates the components of a mixture, and MS provides identification based on their mass-to-charge ratio, making it a powerful tool for impurity identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As an absolute quantification method, qNMR can determine the purity of a sample without the need for a reference standard of the same compound. It relies on the direct relationship between the NMR signal integral and the number of protons, providing a high degree of accuracy.

Comparative Performance Data

The following table summarizes the typical performance characteristics of each method for the analysis of substituted anilines. The data is compiled from various sources and should be considered as a general guide.

Parameter Diazotization Titration HPLC-UV GC-MS qNMR
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%99.5 - 100.5%
Precision (% RSD) < 1.0%< 1.0%< 2.0%< 0.5%
Limit of Detection (LOD) ~0.1%0.01 - 0.05%0.001 - 0.01%~0.1%
Limit of Quantitation (LOQ) ~0.3%0.03 - 0.15%0.003 - 0.03%~0.3%
Specificity Good for primary aromatic aminesHigh (with proper method development)Very High (with mass spectral identification)High (structurally informative)
Sample Throughput ModerateHighModerateLow to Moderate
Cost (Instrument) LowModerateHighVery High
Cost (Operational) LowModerateHighModerate

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for the analysis of substituted anilines and can be adapted for this compound.

This protocol describes the determination of the purity of this compound using a direct titration method with potentiometric endpoint detection.

Materials and Reagents:

  • This compound sample

  • Sodium nitrite (NaNO₂), 0.1 M standard solution

  • Hydrochloric acid (HCl), concentrated

  • Potassium bromide (KBr)

  • Distilled water

  • Potentiometer with a platinum-calomel electrode pair

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Add 20 mL of distilled water and 20 mL of concentrated hydrochloric acid. Stir until the sample is completely dissolved.

  • Add approximately 1 g of potassium bromide and stir to dissolve.

  • Cool the beaker in an ice bath to maintain the temperature between 0-5 °C.

  • Titration: Immerse the platinum-calomel electrode pair into the sample solution.

  • Titrate slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.

  • As the endpoint is approached, add the titrant in smaller increments.

  • The endpoint is indicated by a sharp and permanent change in the potential. Record the volume of sodium nitrite solution added.

Calculation of Purity: Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaNO₂ solution consumed in mL

  • M = Molarity of the NaNO₂ solution

  • MW = Molecular weight of this compound (135.21 g/mol )

  • W = Weight of the sample in g

This protocol outlines a reversed-phase HPLC method for the purity determination and impurity profiling of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), filtered and degassed

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve the synthesized this compound sample in the mobile phase.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • The percentage purity is calculated based on the area normalization of the main peak relative to the total area of all peaks in the chromatogram.

This protocol describes a GC-MS method for the identification and quantification of impurities in this compound.

GC-MS Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-450 amu

Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate.

Analysis:

  • The percentage purity is calculated based on the relative peak areas in the total ion chromatogram.

  • The mass spectra of any impurity peaks can be compared against spectral libraries for identification.

This protocol provides a general procedure for determining the purity of this compound using qNMR with an internal standard.

Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

Calculation of Purity: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = integral value

  • N = number of protons for the integrated signal

  • MW = molecular weight

  • m = mass

  • P_std = purity of the standard

Mandatory Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh This compound dissolve Dissolve in HCl and distilled water weigh->dissolve add_kbr Add KBr dissolve->add_kbr cool Cool to 0-5 °C add_kbr->cool immerse Immerse electrodes cool->immerse titrate Titrate with 0.1 M NaNO₂ immerse->titrate endpoint Detect potentiometric endpoint titrate->endpoint calculate Calculate Purity (%) endpoint->calculate

Caption: Experimental workflow for the purity assessment of this compound by diazotization titration.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Purity Assessment Required for This compound criterion1 High Accuracy & Trace Impurity ID needed? start->criterion1 criterion2 Routine QC & High Throughput? criterion1->criterion2 No gcms GC-MS criterion1->gcms Yes criterion3 Absolute Quantification without specific standard? criterion2->criterion3 No hplc HPLC criterion2->hplc Yes criterion4 Cost-effective, specific for primary aromatic amine? criterion3->criterion4 No qnmr qNMR criterion3->qnmr Yes titration Titration criterion4->titration

Caption: Logical workflow for selecting an appropriate analytical method for purity assessment.

Conclusion

The selection of an appropriate analytical method for determining the purity of synthesized this compound is a critical step in ensuring its quality. While diazotization titration offers a cost-effective and specific method for quantifying the primary aromatic amine content, it may lack the ability to identify and quantify individual impurities.

HPLC provides a robust and versatile approach for routine quality control, offering excellent separation of the main component from potential byproducts. For the highest level of specificity and for the identification of unknown volatile impurities, GC-MS is the method of choice. Finally, when an absolute and highly accurate purity value is required without the need for a specific reference standard of the analyte, qNMR stands out as a powerful, albeit more resource-intensive, technique.

For a comprehensive purity assessment, a combination of these methods is often employed. For instance, HPLC or GC-MS can be used for impurity profiling, while titration or qNMR can provide an accurate assay of the main component. The choice ultimately depends on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and available resources.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-Ethyl-2-methylaniline. The information presented is based on established analytical methodologies for structurally similar aromatic amines, offering a robust framework for method selection and cross-validation in research and quality control settings.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for each method based on the analysis of analogous aromatic amines.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.
Limit of Detection (LOD) High ng/mL to low µg/mLLow ng/mL to pg/mL
Limit of Quantification (LOQ) µg/mL rangeLow ng/mL range
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) Typically 95-105%Typically 90-110%
Sample Preparation Simpler, often direct injection after dilution and filtration.May require derivatization to improve volatility; liquid-liquid or solid-phase extraction is common.
Selectivity Moderate, potential for interference from co-eluting compounds.High, the mass spectrometer provides specific identification.
Throughput High, faster analysis times are typical.Moderate, run times can be longer.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for aromatic amines and provide a solid foundation for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from validated procedures for the analysis of aniline derivatives.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by further diluting the stock solution.

  • Dissolve the sample in the mobile phase to an appropriate concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general methods for the analysis of volatile and semi-volatile aromatic amines.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample solution, add 1 mL of 1 M sodium hydroxide to basify the solution.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean vial for analysis.

Visualizations

The following diagrams illustrate the cross-validation workflow and the metabolic pathway of this compound.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_validation Cross-Validation Sample This compound Sample Prep_HPLC Dilution & Filtration Sample->Prep_HPLC Prep_GCMS Liquid-Liquid Extraction Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data (UV Signal) HPLC->Data_HPLC Data_GCMS GC-MS Data (Mass Spectra) GCMS->Data_GCMS Comparison Comparison of Results (Accuracy, Precision, Linearity, LOD, LOQ) Data_HPLC->Comparison Data_GCMS->Comparison metabolic_pathway cluster_activation Phase I Metabolism (Bioactivation) cluster_detox Phase II Metabolism (Detoxification) cluster_toxicity Potential Toxicity Analyte This compound N_Oxidation N-Oxidation Analyte->N_Oxidation Dealkylation N-Dealkylation Analyte->Dealkylation N_Hydroxylamine N-hydroxy-5-ethyl-2-methylaniline N_Oxidation->N_Hydroxylamine Conjugation Conjugation (e.g., Glucuronidation, Sulfation) N_Hydroxylamine->Conjugation Reactive_Intermediate Reactive Nitrenium Ion N_Hydroxylamine->Reactive_Intermediate Dealkylated_Metabolite This compound Radical Cation Dealkylation->Dealkylated_Metabolite Excretion Excretion Conjugation->Excretion DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts Enzyme Cytochrome P450 Enzyme->N_Oxidation Enzyme->Dealkylation

A Comparative Analysis of the Basicity of 5-Ethyl-2-methylaniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the basicity of 5-Ethyl-2-methylaniline relative to other structurally related substituted anilines. Basicity, a critical parameter in drug design and chemical synthesis, is quantified here using the pKa value of the conjugate anilinium ion. A higher pKa indicates a stronger base. This document summarizes experimental data, outlines a detailed protocol for basicity determination, and illustrates the underlying electronic and steric factors governing the basicity of these compounds.

Comparative Basicity Data of Substituted Anilines

The basicity of anilines is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase basicity, while electron-withdrawing groups (EWGs) decrease it. The data presented below is for the pKa of the corresponding anilinium ion in aqueous solution at or near 25°C. A higher pKa value signifies a stronger base.

Compound NameStructureSubstituentspKa of Conjugate Acid
AnilineC₆H₅NH₂(Reference)4.60
Methyl-Substituted Anilines
o-Toluidine2-CH₃C₆H₄NH₂2-Methyl4.45
m-Toluidine3-CH₃C₆H₄NH₂3-Methyl4.71
p-Toluidine4-CH₃C₆H₄NH₂4-Methyl5.08
Ethyl-Substituted Anilines
o-Ethylaniline2-C₂H₅C₆H₄NH₂2-Ethyl4.30[1]
m-Ethylaniline3-C₂H₅C₆H₄NH₂3-Ethyl4.70[2]
p-Ethylaniline4-C₂H₅C₆H₄NH₂4-Ethyl~5.1 (Estimated)
Di-Substituted Anilines
2,5-Dimethylaniline2,5-(CH₃)₂C₆H₃NH₂2-Methyl, 5-Methyl4.53
2,5-Diethylaniline2,5-(C₂H₅)₂C₆H₃NH₂2-Ethyl, 5-Ethyl~4.6 (Estimated)
Target Compound
This compound5-C₂H₅, 2-CH₃C₆H₃NH₂2-Methyl, 5-Ethyl~4.5 (Estimated)

Analysis of Substituent Effects

The basicity of aniline is determined by the availability of the nitrogen atom's lone pair of electrons for protonation.

  • Electronic Effects : Alkyl groups, such as methyl and ethyl, are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the aniline more basic. The effect is most pronounced when the substituent is in the para position, as seen in the higher pKa of p-toluidine compared to aniline. In the meta position, the inductive effect is still present but slightly weaker.

  • Steric Effects (Ortho Effect) : A substituent in the ortho position, regardless of its electronic nature, typically reduces the basicity of the aniline. This "ortho effect" is attributed to steric hindrance, which impedes the approach of a proton to the amino group and destabilizes the resulting anilinium ion by interfering with its solvation. This is evident in the lower pKa values of o-toluidine and o-ethylaniline compared to their other isomers and aniline itself.

Interpreting the Basicity of this compound:

  • It has a methyl group in the ortho (2) position . This will exert a base-weakening steric effect, similar to that seen in o-toluidine (pKa 4.45).

  • It has an ethyl group in the meta (5) position . This will have a base-strengthening inductive effect, similar to m-toluidine (pKa 4.71) or m-ethylaniline (pKa 4.70).

The final basicity is a balance of these two opposing effects. The strong base-weakening ortho effect of the methyl group is likely to be the dominant factor. Therefore, the pKa of this compound is estimated to be slightly higher than that of o-toluidine but likely lower than that of aniline, placing it around 4.5 . This makes it a weaker base than aniline, m-toluidine, and p-toluidine.

Logical Relationship Diagram

The following diagram illustrates the key factors that influence the basicity of a substituted aniline.

G Factors Affecting Aniline Basicity subst Substituent on Ring pos Ortho / Meta / Para subst->pos Position elec Electron-Donating (EDG) vs. Electron-Withdrawing (EWG) subst->elec Electronic Nature ortho_effect Steric Hindrance (Ortho Effect) pos->ortho_effect Ortho meta_para_effect Electronic Effects Dominate pos->meta_para_effect Meta / Para edg Increases e⁻ density on Nitrogen elec->edg EDG (+I, +R) ewg Decreases e⁻ density on Nitrogen elec->ewg EWG (-I, -R) basicity Aniline Basicity (Lone Pair Availability) ortho_effect->basicity Decreases Basicity meta_para_effect->basicity Increases Basicity meta_para_effect->basicity Decreases Basicity edg->meta_para_effect Increases Basicity ewg->meta_para_effect Decreases Basicity G start Start: Prepare Materials prep 1. Prepare & Weigh Aniline Sample start->prep dissolve 2. Dissolve Sample in Solvent (e.g., H₂O) prep->dissolve setup 3. Calibrate pH Meter & Set Up Titration Apparatus dissolve->setup titrate 4. Titrate with Standard HCl Record pH vs. Volume setup->titrate plot 5. Plot Titration Curve (pH vs. Volume) titrate->plot analyze 6. Determine Equivalence Point (Veq) plot->analyze half_eq 7. Find Half-Equivalence Point (Veq/2) analyze->half_eq pka 8. pH at Veq/2 = pKa half_eq->pka end End pka->end

References

evaluating the performance of different catalysts for 5-Ethyl-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Ethyl-2-methylaniline, a key intermediate in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through the catalytic hydrogenation of its nitroaromatic precursor, 1-ethyl-4-methyl-2-nitrobenzene. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and overall cost-effectiveness. This guide provides a comprehensive comparison of the performance of various catalysts for this synthesis, supported by experimental data from analogous reactions in the scientific literature.

Performance Comparison of Catalytic Systems

The industrial production of anilines frequently relies on the catalytic hydrogenation of the corresponding nitroaromatic compounds.[1] This process involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst.[1] While specific comparative data for this compound is limited, extensive research on the hydrogenation of other substituted nitroaromatics provides valuable insights into the expected performance of different catalytic systems. The most commonly employed catalysts for this transformation are based on palladium, platinum, and nickel.[1][2]

The following table summarizes the performance of these catalysts in the hydrogenation of various nitroaromatic compounds, offering a predictive framework for their application in the synthesis of this compound.

CatalystSubstrateTemperature (°C)Pressure (bar H₂)SolventConversion (%)Aniline Yield (%)Key Observations
Palladium on Carbon (Pd/C) Nitrobenzene13080Toluene>99>99High activity and selectivity. Widely used due to its efficiency.[2]
1-methyl-4-nitrobenzeneRoom Temp1 (balloon)Not Specified>99>99High activity under ambient conditions.[3]
Ortho-substituted nitrobenzenes20-401Organic Solvents25-100-Yield varies with substrate structure.[4]
Platinum on Carbon (Pt/C) Nitrobenzene40Not SpecifiedEthanol>99-High activity, but selectivity can be a concern.[5]
Functionalized NitroarenesMild ConditionsNot SpecifiedNot SpecifiedHighHighCan be modified to improve chemoselectivity.[3]
Raney Nickel (Raney-Ni) DinitrotolueneNot Specified<10No SolventHighHighCost-effective alternative to precious metals.[6][7] Often used where dehalogenation is a concern.[8]
NitrobenzeneNot SpecifiedNot SpecifiedNot SpecifiedHighHighPyrophoric nature requires careful handling.[2]
Ruthenium on Carbon (Ru/C) Nitrobenzene DerivativesNot SpecifiedNot SpecifiedEthanol/Water14.6-100-Activity is sensitive to substituent effects.[9]
Gold on Titania (Au/TiO₂) Functionalized NitroarenesMild ConditionsNot SpecifiedNot SpecifiedHighHighExcellent chemoselectivity for substrates with other reducible groups.[10]

Note: The data presented is compiled from studies on various nitroaromatic compounds and should be considered as a guideline for the synthesis of this compound. Optimization of reaction conditions for this specific substrate is recommended.

Experimental Protocols

The following are detailed methodologies for the catalytic hydrogenation of a nitroaromatic compound, which can be adapted for the synthesis of this compound from 1-ethyl-4-methyl-2-nitrobenzene.

General Procedure for Batch Hydrogenation

This protocol is a generalized procedure for the reduction of a nitroaromatic compound using a heterogeneous catalyst in a batch reactor.[11]

Materials:

  • 1-ethyl-4-methyl-2-nitrobenzene (Substrate)

  • Selected Catalyst (e.g., 5% Pd/C, Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol, Toluene)

  • Hydrogen Gas (High Purity)

  • Inert Gas (e.g., Nitrogen or Argon)

Equipment:

  • High-pressure autoclave or a glass reactor suitable for hydrogenation

  • Magnetic stirrer or mechanical stirrer

  • Heating mantle or oil bath

  • Pressure gauge

  • Gas inlet and outlet valves

  • Filtration apparatus (e.g., Buchner funnel, Celite)

Procedure:

  • Reactor Setup: In the reaction vessel, place the 1-ethyl-4-methyl-2-nitrobenzene, the chosen solvent, and the catalyst. The typical substrate-to-catalyst weight ratio ranges from 20:1 to 100:1.[11]

  • Sealing and Purging: Securely seal the reactor. To remove any residual air, purge the system with an inert gas (like nitrogen) 3 to 5 times.[11]

  • Pressurization: Introduce hydrogen gas into the reactor until the desired pressure is reached.[11]

  • Reaction: Begin vigorous stirring to ensure proper mixing of the reactants and catalyst. Heat the reactor to the target temperature. The progress of the reaction can be monitored by observing the consumption of hydrogen from the gas cylinder.[11]

  • Completion and Work-up: Once the uptake of hydrogen stops or the intended reaction time is over, cease heating and let the reactor cool down to room temperature.[11]

  • Venting and Filtration: Carefully and safely vent any excess hydrogen gas from the reactor. Open the reactor and filter the reaction mixture to separate the solid catalyst. The catalyst can often be recycled after appropriate washing and drying.[11]

  • Analysis: The crude product can be analyzed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material and the selectivity towards this compound.[11]

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: Substrate, Solvent, Catalyst B Seal and Purge with N₂/Ar A->B 1. C Pressurize with H₂ B->C 2. D Heat and Stir C->D 3. E Monitor H₂ Uptake D->E 4. F Cool and Vent H₂ E->F 5. G Filter to Remove Catalyst F->G 6. H Product Analysis (GC, HPLC, NMR) G->H 7. I Catalyst Recycling G->I

Caption: A typical experimental workflow for the batch hydrogenation of a nitroaromatic compound.

reaction_pathway Start 1-ethyl-4-methyl-2-nitrobenzene Intermediate1 Nitroso Intermediate Start->Intermediate1 + H₂ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ Product This compound Intermediate2->Product + H₂ Catalyst Catalyst (Pd/C, Pt/C, Raney-Ni) Hydrogen H₂

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Conclusion

The catalytic hydrogenation of 1-ethyl-4-methyl-2-nitrobenzene is the most viable route for the synthesis of this compound. Palladium-based catalysts, particularly Pd/C, generally offer high activity and selectivity for the hydrogenation of nitroaromatics under various conditions. Platinum catalysts are also highly active, though they may sometimes exhibit lower chemoselectivity. Raney Nickel presents a cost-effective alternative, especially in large-scale industrial processes, but requires careful handling due to its pyrophoric nature. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the molecule. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field to make informed decisions for the efficient and selective synthesis of this compound.

References

A Comparative Guide to Alternative Precursors for 5-Ethyl-2-methylaniline in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical precursors is a critical decision that influences reaction efficiency, product characteristics, and overall project success. 5-Ethyl-2-methylaniline is a valuable substituted aniline derivative utilized in various applications, including the synthesis of dyes and as a scaffold in medicinal chemistry. However, exploring alternative precursors can offer advantages in terms of availability, cost, or the ability to fine-tune the properties of the final product. This guide provides an objective comparison of this compound with a structurally similar alternative, 2,5-dimethylaniline, in the context of azo dye synthesis and explores the broader landscape of aniline derivatives in drug development as kinase inhibitors.

Comparison in Azo Dye Synthesis: this compound vs. 2,5-dimethylaniline

Azo dyes are a significant class of synthetic colorants prepared by the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. The substitution pattern on the aniline ring is a key determinant of the color and properties of the resulting dye. Here, we compare this compound with 2,5-dimethylaniline as precursors for a hypothetical azo dye, Sudan Red G, which is typically synthesized from 2,5-dimethylaniline.

Table 1: Comparison of Precursors for Azo Dye Synthesis

ParameterThis compound2,5-Dimethylaniline (Xylidine)Reference
Molecular Weight 135.21 g/mol 121.18 g/mol
Structure Ethyl and methyl groups on the aniline ringTwo methyl groups on the aniline ring
Typical Reaction Diazotization followed by azo couplingDiazotization followed by azo coupling[1][2]
Anticipated Yield Good to excellent, comparable to other substituted anilines. Specific yield data for Sudan Red G synthesis is not readily available in the searched literature.Good to excellent. The synthesis of azo dyes from xylidine isomers is a well-established process.[3][4]
λmax of Resulting Dye Expected to be in the visible range, producing a colored compound. The exact wavelength would depend on the coupling component and the electronic effects of the ethyl and methyl groups.For Sudan Red G (coupled with β-naphthol), the λmax is typically in the range of 480-520 nm.
Properties of Resulting Dye The ethyl group may slightly increase the lipophilicity of the dye compared to a methyl group.The two methyl groups influence the electronic properties and shade of the dye.[3]

Experimental Protocol: Synthesis of an Azo Dye (e.g., Sudan Red G analogue) from a Substituted Aniline

This protocol describes a general procedure for the synthesis of an azo dye from a substituted aniline like this compound or 2,5-dimethylaniline by coupling with β-naphthol.

Part A: Diazotization of the Substituted Aniline [1][5]

  • In a beaker, dissolve 10 mmol of the chosen substituted aniline (this compound or 2,5-dimethylaniline) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 10 mmol of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting diazonium salt solution for 10-15 minutes in the ice bath. This solution should be used immediately in the next step.

Part B: Azo Coupling with β-Naphthol [1][6]

  • In a separate beaker, dissolve 10 mmol of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolate the solid dye by vacuum filtration and wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and UV-Vis spectroscopy to determine the yield and spectral properties.

Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Work-up & Purification Aniline Substituted Aniline (e.g., this compound) Diazonium_Salt Diazonium Salt Solution Aniline->Diazonium_Salt 1. Dissolve & Cool (0-5°C) HCl_H2O Conc. HCl + H2O NaNO2 NaNO2 solution NaNO2->Diazonium_Salt 2. Add dropwise Naphthol β-Naphthol in NaOH Diazonium_Salt->Naphthol Immediate Use Azo_Dye Azo Dye Precipitate Naphthol->Azo_Dye 3. Add diazonium salt Filtration Vacuum Filtration Azo_Dye->Filtration Washing Washing with H2O Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Dye Purified Azo Dye Recrystallization->Pure_Dye

Caption: Workflow for the synthesis of an azo dye.

Alternative Precursors in Drug Development: Aniline Derivatives as Kinase Inhibitors

Substituted anilines are crucial pharmacophores in the design of kinase inhibitors, a class of targeted cancer therapeutics. The aniline moiety often serves as a key structural element that interacts with the ATP-binding pocket of kinases.[7] Modifications to the aniline ring, including the position and nature of substituents, can significantly impact the inhibitor's potency, selectivity, and pharmacokinetic properties.

Table 2: Structure-Activity Relationship (SAR) of Aniline Derivatives as EGFR Inhibitors

Aniline MoietySubstitution PatternEffect on ActivityReference
4-Anilinoquinazoline Unsubstituted anilineBaseline activity[8]
3-Chloro or 3-Bromo anilineIncreased inhibitory activity[8]
3-Ethynyl anilinePotent inhibition[7]
3,4-Dichloro or 3-Chloro-4-fluoro anilineOften leads to potent inhibitors[7]
Electron-donating groups (e.g., -OCH3) at the meta positionGenerally less potent than electron-withdrawing groups
Bulky substituents at the ortho positionCan cause steric hindrance and reduce activity

The structure-activity relationship (SAR) data indicates that small, electron-withdrawing groups at the meta-position of the aniline ring often enhance the inhibitory activity of 4-anilinoquinazoline-based EGFR inhibitors.[8] This is attributed to favorable interactions within the hydrophobic pocket of the ATP-binding site. The specific substitution pattern of this compound (ortho-methyl and meta-ethyl relative to the point of attachment in a larger scaffold) would need to be evaluated in a specific kinase inhibitor series to determine its effect on activity.

Signaling Pathway: EGFR Inhibition by Anilinoquinazoline-based Drugs

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Anilinoquinazoline-based inhibitors act as competitive inhibitors of ATP at the EGFR kinase domain, thereby blocking downstream signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->Dimerization Inhibition Transcription->Proliferation

Caption: EGFR signaling pathway and its inhibition.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes to 5-Ethyl-2-methylaniline, a key intermediate in various pharmaceutical and chemical manufacturing processes. The analysis focuses on a cost-benefit evaluation of each route, supported by experimental data, detailed protocols, and safety and environmental considerations.

Executive Summary

Three synthetic pathways to this compound are evaluated:

  • Route 1: Nitration of 4-Ethyltoluene followed by Reduction. This classical two-step approach involves the nitration of readily available 4-ethyltoluene to form 1-ethyl-4-methyl-2-nitrobenzene, which is subsequently reduced to the target aniline.

  • Route 2: Friedel-Crafts Ethylation of 2-Methylaniline. This method involves the direct ethylation of 2-methylaniline using an ethylating agent in the presence of a Lewis acid catalyst.

  • Route 3: Reductive Amination. This approach would theoretically involve the reaction of a suitable ketone precursor with an amine source under reducing conditions.

This guide will demonstrate that while the nitration and reduction route involves two distinct steps, its use of cost-effective starting materials and well-established procedures often makes it a viable option for larger-scale synthesis. The Friedel-Crafts alkylation offers a more direct approach but can be complicated by selectivity issues and the cost of reagents. Reductive amination, while a powerful tool in modern organic synthesis, is dependent on the availability and cost of the appropriate ketone starting material, which is not commercially available and would require a multi-step synthesis itself, making it the least economically viable for this specific target.

Data Presentation

Table 1: Cost Comparison of Starting Materials and Reagents
ReagentRoute 1 (Nitration/Reduction)Route 2 (Friedel-Crafts)Route 3 (Reductive Amination)Price (per kg/L )
4-Ethyltoluene~$30-100/kg
Nitric Acid (conc.)~$25-100/L
Sulfuric Acid (conc.)~$12-25/L
Tin(II) Chloride (SnCl₂)Varies
Palladium on Carbon (10%)✓ (alternative reduction)Varies
2-MethylanilineVaries
Ethyl Bromide~$275-500/kg
Aluminum Chloride (AlCl₃)~$0.30-50/kg
2-Amino-5-ethylacetophenoneNot commercially available
Sodium Borohydride (NaBH₄)~$2000/kg
Table 2: Comparative Analysis of Synthetic Routes
ParameterRoute 1: Nitration/ReductionRoute 2: Friedel-Crafts EthylationRoute 3: Reductive Amination
Overall Yield HighModerate to LowN/A (multi-step precursor synthesis)
Purity of Crude Product Good to ExcellentFair to Good (isomer separation may be needed)N/A
Reaction Time 2-step process, can be lengthyGenerally faster (single step)N/A
Cost of Starting Materials Low to ModerateModerate to HighHigh (due to precursor synthesis)
Scalability Readily scalableScalable with challenges (exothermicity, catalyst handling)Not practical for this target
Safety Concerns Use of strong acids and nitrating agents, handling of nitroaromatic intermediate.Exothermic reaction, handling of Lewis acids and alkyl halides.Use of metal hydrides.
Environmental Impact Generation of acidic waste and nitroaromatic byproducts.Generation of acidic and aluminum-containing waste.Generation of borate salts and solvent waste.

Experimental Protocols

Route 1: Nitration of 4-Ethyltoluene and Subsequent Reduction

Step 1: Nitration of 4-Ethyltoluene to 1-Ethyl-4-methyl-2-nitrobenzene

  • Materials: 4-Ethyltoluene, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%), Ice, Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 30 mL of concentrated nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 10°C.

    • In a separate flask, cool 25 g of 4-ethyltoluene to 0°C.

    • Slowly add the cooled nitrating mixture to the 4-ethyltoluene dropwise over 1-2 hours, maintaining the reaction temperature between 0-5°C.

    • After the addition is complete, continue stirring at 0-5°C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-ethyl-4-methyl-2-nitrobenzene.

Step 2: Reduction of 1-Ethyl-4-methyl-2-nitrobenzene to this compound

  • Method A: Catalytic Hydrogenation

    • Materials: 1-Ethyl-4-methyl-2-nitrobenzene, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

    • Procedure:

      • In a hydrogenation vessel, dissolve 20 g of 1-ethyl-4-methyl-2-nitrobenzene in 200 mL of ethanol.

      • Add 1 g of 10% Pd/C catalyst to the solution.

      • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

      • Monitor the reaction progress by hydrogen uptake or TLC.

      • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

      • Remove the solvent from the filtrate under reduced pressure to obtain this compound.

  • Method B: Chemical Reduction with Tin(II) Chloride

    • Materials: 1-Ethyl-4-methyl-2-nitrobenzene, Tin(II) Chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Sodium Hydroxide solution.

    • Procedure:

      • In a round-bottom flask, dissolve 50 g of SnCl₂·2H₂O in 100 mL of concentrated hydrochloric acid.

      • Add 20 g of 1-ethyl-4-methyl-2-nitrobenzene to the mixture.

      • Heat the mixture at reflux with stirring for 2-3 hours.

      • Cool the reaction mixture to room temperature and slowly add a concentrated sodium hydroxide solution until the initially formed precipitate of tin hydroxides redissolves, and the solution is strongly basic.

      • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Route 2: Friedel-Crafts Ethylation of 2-Methylaniline
  • Materials: 2-Methylaniline, Ethyl Bromide, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend 30 g of anhydrous AlCl₃ in 200 mL of dry dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0°C and slowly add 20 g of 2-methylaniline.

    • Slowly add 25 g of ethyl bromide dropwise to the stirred mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water.

    • Make the aqueous layer basic with a sodium hydroxide solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting mixture of mono-, di-, and un-alkylated products will require purification by column chromatography or distillation.

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Nitration and Reduction cluster_1 Route 2: Friedel-Crafts Ethylation cluster_2 Route 3: Reductive Amination (Hypothetical) A1 4-Ethyltoluene B1 Nitration (HNO₃, H₂SO₄) A1->B1 C1 1-Ethyl-4-methyl-2-nitrobenzene B1->C1 D1 Reduction (H₂, Pd/C or SnCl₂, HCl) C1->D1 E1 This compound D1->E1 A2 2-Methylaniline B2 Friedel-Crafts Ethylation (CH₃CH₂Br, AlCl₃) A2->B2 C2 This compound (and isomers) B2->C2 A3 2-Amino-5-ethylacetophenone (Requires Synthesis) B3 Reductive Amination (e.g., NH₃, H₂, Catalyst or NaBH₃CN) A3->B3 C3 This compound B3->C3

Caption: Synthetic pathways to this compound.

Cost-Benefit Analysis

Route 1: Nitration of 4-Ethyltoluene followed by Reduction

  • Benefits:

    • Cost-Effective Starting Materials: 4-Ethyltoluene, nitric acid, and sulfuric acid are commodity chemicals with relatively low costs, making this route economically attractive for large-scale production.

    • Well-Established Chemistry: Nitration and the reduction of nitro groups are well-understood and extensively documented reactions, leading to predictable outcomes and easier troubleshooting.

    • High Yields: This route generally provides high overall yields.

    • High Purity: The two-step process often allows for the isolation of a pure intermediate, leading to a high-purity final product.

  • Drawbacks:

    • Two-Step Process: Being a two-step synthesis, it can be more time-consuming and labor-intensive than a one-pot reaction.

    • Safety Hazards: The use of concentrated nitric and sulfuric acids requires careful handling and temperature control to prevent runaway reactions. The nitroaromatic intermediate is also a hazardous material.

    • Environmental Concerns: The nitration step generates significant acidic waste that requires neutralization and proper disposal. The use of tin(II) chloride for reduction also produces tin-containing waste. Catalytic hydrogenation is a greener alternative for the reduction step.

Route 2: Friedel-Crafts Ethylation of 2-Methylaniline

  • Benefits:

    • Direct, One-Step Reaction: This route offers the potential for a more streamlined synthesis.

  • Drawbacks:

    • Selectivity Issues: Friedel-Crafts alkylations are notoriously difficult to control. Polyalkylation is a common side reaction, leading to the formation of diethylated and other over-alkylated products. Furthermore, the ethyl group can add to different positions on the aromatic ring, leading to a mixture of isomers that would be difficult and costly to separate.

    • Harsh Conditions: The reaction requires a strong Lewis acid catalyst, which is often used in stoichiometric amounts and can be difficult to handle and dispose of.

    • Cost of Reagents: While 2-methylaniline is relatively inexpensive, the cost of the ethylating agent and the Lewis acid can be significant, especially on a large scale.

Route 3: Reductive Amination

  • Benefits:

    • High Selectivity: Reductive amination is generally a highly selective method for forming C-N bonds.

  • Drawbacks:

    • Starting Material Unavailability: The required ketone precursor, 2-amino-5-ethylacetophenone, is not readily commercially available and would need to be synthesized in a multi-step process, adding significant cost and complexity. This makes the overall route impractical for the efficient synthesis of this compound.

    • Cost of Reducing Agents: While effective, reducing agents like sodium borohydride can be expensive, especially for large-scale applications.

Conclusion and Recommendation

Based on this analysis, Route 1 (Nitration of 4-Ethyltoluene followed by Reduction) is the most recommended synthetic pathway for the preparation of this compound, particularly for medium to large-scale production. Its primary advantages are the low cost of starting materials, high overall yield, and the production of a high-purity product. While it involves a two-step process and has associated safety and environmental considerations, these can be managed with standard industrial practices. The use of catalytic hydrogenation for the reduction step is strongly recommended to minimize the environmental impact.

Route 2 (Friedel-Crafts Ethylation) is a less favorable option due to significant challenges with selectivity, which would likely lead to low yields of the desired product and complicated purification procedures. Route 3 (Reductive Amination) is not a practical approach for this specific target molecule due to the lack of a commercially available starting ketone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 5-Ethyl-2-methylaniline and its structurally related isomers. Due to a notable lack of publicly available experimental data on the specific biological activities of this compound, this comparison focuses on the available toxicological data for its isomers and related substituted anilines. This information is intended to serve as a reference for researchers in medicinal chemistry, toxicology, and drug development, highlighting the potential biological effects based on structural similarities and identifying areas where further research is needed.

Substituted anilines are a versatile class of compounds with a wide range of industrial and pharmaceutical applications.[1] Their biological effects are significantly influenced by the nature and position of substituents on the aniline ring, which can alter their metabolic pathways and interactions with biological targets.[1]

Comparative Toxicity Data

The following table summarizes the available acute toxicity and methemoglobin-inducing potential of isomers of ethyl-methylaniline and related xylidines (dimethylanilines).

CompoundStructureCAS NumberAcute Oral Toxicity (LD50, rat)Methemoglobin FormationReference(s)
This compound this compound17070-96-1Data not availableData not available[4]
2-Ethyl-6-methylaniline 2-Ethyl-6-methylaniline24549-06-21180 - 1150 mg/kgWeakly mutagenic[5][6]
4-Ethyl-2-methylaniline 4-Ethyl-2-methylaniline71757-56-7Data not availableData not available[7]
3,5-Xylidine 3,5-Xylidine108-69-0Data not availableStrongest inducer among xylidine isomers[2][3]
Other Xylidine Isomers (2,3-, 2,5-, 3,4-) --Data not availableInduce methemoglobinemia (less potent than 3,5-xylidine)[2][3]

Note: The lack of data for this compound underscores the need for further toxicological and pharmacological evaluation of this specific isomer.

Experimental Protocols

The following are summaries of the methodologies used in the studies cited for the toxicological data of related compounds.

1. Acute Oral Toxicity (LD50) Determination of 2-Ethyl-6-methylaniline

  • Test Organism: Rat.

  • Administration: The compound was administered orally.

  • Observation Period: Animals were observed for a specified period, typically 14 days, for signs of toxicity and mortality.

  • Data Analysis: The LD50 value, the dose at which 50% of the test animals die, was calculated using statistical methods.

  • Reference: The data is cited from safety data sheets which reference internal or unpublished studies (e.g., IUCLID).[6]

2. In Vitro and In Vivo Evaluation of Methemoglobinemic Potential of Xylidine Isomers

  • In Vitro Assay:

    • A two-compartmental dialysis system was used with rat red blood cells and hepatic post-mitochondrial fractions (S9).

    • Xylidine isomers were added at varying concentrations (0.06 mM, 0.3 mM, and 1 mM).

    • Methemoglobin levels were measured after incubation.[2]

  • In Vivo Assay:

    • Test Organism: Sprague-Dawley rats.

    • Administration: A single oral dose of 4.8 mmol/kg of each xylidine isomer was administered.

    • Sample Collection: Blood samples were collected at various time points.

    • Analysis: Methemoglobin levels were determined spectrophotometrically.[2]

Metabolic Activation and Toxicity Pathway

The toxicity of many aniline derivatives is linked to their metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites that can cause cellular damage and induce methemoglobinemia.

Metabolic_Activation_of_Anilines Aniline Substituted Aniline (e.g., this compound) N_Hydroxylation N-Hydroxylation (Cytochrome P450) Aniline->N_Hydroxylation N_Hydroxyaniline N-Hydroxyaniline Metabolite N_Hydroxylation->N_Hydroxyaniline Oxidation Oxidation N_Hydroxyaniline->Oxidation Toxicity Cellular Toxicity N_Hydroxyaniline->Toxicity Covalent binding to macromolecules Nitrosoarene Nitrosoarene Metabolite Oxidation->Nitrosoarene Hemoglobin Hemoglobin (Fe2+) Nitrosoarene->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe3+) (Reduced O2 capacity) Hemoglobin->Methemoglobin Methemoglobin->Toxicity Leads to

Caption: Metabolic activation of substituted anilines leading to methemoglobin formation and cellular toxicity.

Structure-Activity Relationships and Future Directions

The position of the alkyl groups on the aniline ring plays a crucial role in determining the toxic potential of these compounds. For instance, 3,5-xylidine was found to be a more potent inducer of methemoglobinemia compared to other xylidine isomers.[2][3] This suggests that the steric and electronic properties conferred by the substituent positions influence the rate and pathway of metabolic activation.

The absence of specific biological activity data for this compound presents a significant knowledge gap. Future research should focus on:

  • In vitro screening: Evaluating the cytotoxicity of this compound against various cancer cell lines.

  • Enzyme inhibition assays: Testing its activity against relevant pharmacological targets such as kinases or cyclooxygenases.

  • Antimicrobial testing: Assessing its efficacy against a panel of pathogenic bacteria and fungi.

  • Detailed toxicological studies: Including in-depth analysis of its potential to cause methemoglobinemia and genotoxicity.

Such studies would provide a clearer understanding of the biological profile of this compound and enable a more direct and quantitative comparison with its structurally related compounds. This would be invaluable for assessing its potential applications in drug discovery and for understanding its safety profile.

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-2-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Ethyl-2-methylaniline, a compound requiring careful handling due to its hazardous properties. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

This compound, like many aromatic amines, is classified as hazardous.[1][2] Improper disposal can lead to environmental contamination and poses significant health risks, as these compounds are often toxic and may be carcinogenic.[1][2] Therefore, strict adherence to established disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, protective gloves, and appropriate clothing to prevent skin exposure.[3] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][4]

Key Safety Measures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mist.[5][6]

  • Keep away from heat, sparks, and open flames.[3][5]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[3][8]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.[8]

  • Containerization:

    • Use a dedicated, properly sealed, and compatible container for the waste. The original container is often a suitable choice.[1]

    • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • The standard disposal method for this type of chemical waste is high-temperature incineration in a specially equipped chemical incinerator with an afterburner and scrubber.[4][7]

Quantitative Data Summary

The following table summarizes key hazard information for aromatic amines, which is relevant to the handling and disposal of this compound.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Toxic if swallowed.[4][5]
Acute Toxicity (Dermal)Toxic in contact with skin.[4][5]
Acute Toxicity (Inhalation)Toxic if inhaled.[4][5]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[4][5][9]

Experimental Protocols

While direct chemical neutralization in a laboratory setting is not broadly recommended without specific, validated protocols for this compound, a general method for the oxidation of aromatic amine waste has been described. This procedure should only be undertaken by trained chemists with a thorough understanding of the reaction and its potential hazards.

General Oxidation Protocol for Aromatic Amine Waste:

  • Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding the acid to water.

  • Dissolution: Dissolve the aromatic amine waste in the sulfuric acid solution.

  • Oxidation: While stirring, add a 0.2 M potassium permanganate solution.

  • Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[1]

Note: This is a generalized protocol and may need to be adapted and validated for this compound. The final mixture will still be considered hazardous waste and must be disposed of through a licensed contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated BB BB A->BB B Step 1: Identify and Segregate Waste C Step 2: Properly Containerize and Label D Step 3: Store in a Safe and Designated Area C->D E Step 4: Contact EHS or Licensed Waste Disposal Company D->E F Option A: On-site Neutralization (Expert Use Only) D->F Is on-site treatment a viable and approved option? E->F Consult EHS for approval H Step 5: Professional Collection and Transport E->H G Follow Validated Protocol (e.g., Oxidation) F->G If yes G->C Treated waste still requires proper disposal II II H->II I Step 6: Final Disposal via High-Temperature Incineration J End: Disposal Complete BB->C II->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Ethyl-2-methylaniline

This guide provides critical safety and logistical information for laboratory professionals handling this compound (CAS: 17070-96-1). Adherence to these procedures is essential to minimize risk and ensure a safe research environment.

Core Hazards Summary:

This compound is a chemical that requires careful handling due to its potential health hazards. While specific toxicity data for this exact isomer is limited, related compounds like 2-Ethyl-6-methylaniline are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Hazards associated with a similar compound, 2-Ethyl-6-methylaniline, include:

  • Harmful if swallowed.[1][2]

  • Harmful in contact with skin.[1][2]

  • Toxic if inhaled.[1]

  • Combustible liquid.[1]

  • May cause irritation to the skin and eyes.[1]

  • Harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation and absorption of the chemical. Gloves should be inspected before use and properly disposed of after handling.
Protective Clothing A flame-retardant lab coat or chemical-resistant overalls.[3]Provides a barrier against spills and contamination of personal clothing.
Footwear Closed-toe, closed-heel shoes made of a durable material.[3]Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]Minimizes the inhalation of harmful vapors or mists.
Operational and Disposal Plan

A systematic workflow is critical for minimizing exposure and ensuring experimental integrity.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Ensure Proper Ventilation: Verify that the chemical fume hood or other ventilation system is functioning correctly.[3]

  • Locate Emergency Equipment: Ensure that eyewash stations and safety showers are close to the workstation.[1]

2. Handling:

  • Work in a Fume Hood: Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Contact: Avoid direct contact with skin and eyes.[1]

  • Keep Containers Closed: Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1][3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1]

3. Post-Handling & Decontamination:

  • Decontaminate Work Surfaces: Clean and decontaminate all work surfaces and equipment after use.

  • Proper Glove Removal: Carefully remove and dispose of contaminated PPE, particularly gloves, to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

4. Disposal Plan:

  • Waste Segregation: Segregate and dispose of all waste materials according to institutional and local regulations.

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]

  • Environmental Precaution: Do not let this chemical enter the environment.[1]

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound safely.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 Proceed to Post-Handling post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.